3-amino-N-(pyridin-3-ylmethyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-12-5-1-4-11(7-12)13(17)16-9-10-3-2-6-15-8-10/h1-8H,9,14H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDOJCKBQWSURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90309019 | |
| Record name | 3-amino-N-(pyridin-3-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25844-49-9 | |
| Record name | NSC210798 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-amino-N-(pyridin-3-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 3-Amino-N-(pyridin-3-ylmethyl)benzamide
A Foundational Scaffold for Kinase Inhibitor & Peptidomimetic Design
Executive Summary
3-amino-N-(pyridin-3-ylmethyl)benzamide (CAS: 25844-49-9) is a high-value bifunctional pharmacophore used extensively in medicinal chemistry.[1] Structurally, it combines a benzamide core (providing rigidity and orientation) with two critical reactive/functional motifs:
-
Pyridin-3-ylmethyl moiety: A proven "hinge-binding" motif that mimics the adenine ring of ATP in kinase active sites (particularly Rho-associated kinase, ROCK, and p38 MAPK).
-
Meta-amino group: A versatile "handle" for further derivatization, essential for constructing Type II kinase inhibitors (e.g., via urea formation to access the DFG-out pocket).
This guide details the synthesis, physicochemical properties, and application of this scaffold in drug discovery, specifically for targeting serine/threonine kinases.
Chemical Identity & Physicochemical Profile[2][3][4]
| Property | Specification |
| IUPAC Name | 3-amino-N-(pyridin-3-ylmethyl)benzamide |
| CAS Number | 25844-49-9 |
| Molecular Formula | C₁₃H₁₃N₃O |
| Molecular Weight | 227.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in water |
| pKa (Calc) | ~3.5 (Pyridine N), ~13.5 (Amide NH) |
| LogP | 1.2 (Predicted) - Lipophilic enough for cell permeability |
| H-Bond Donors | 2 (Aniline -NH₂, Amide -NH-) |
| H-Bond Acceptors | 3 (Pyridine N, Amide O, Aniline N) |
Medicinal Chemistry: Mechanism & Utility
This compound is rarely a final drug; it is a privileged structure used to build potency and selectivity.
3.1 The Pharmacophore "Warhead"
In the context of kinase inhibition (e.g., ROCK1/2), the pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region. The methylene bridge allows the pyridine ring to rotate and find the optimal pi-stacking orientation within the ATP-binding pocket.
3.2 The "Linker" Logic
The benzamide unit serves as a scaffold that directs the meta-amino group toward the solvent-exposed region or the hydrophobic back-pocket (allosteric site). By converting the 3-amino group into a urea or amide, researchers can extend the molecule to interact with the conserved Glu-Lys salt bridge or the DFG motif (Asp-Phe-Gly), a strategy employed in drugs like Nilotinib and Sorafenib .
3.3 Structural Relationship Diagram
The following diagram illustrates how this scaffold serves as a precursor for complex kinase inhibitors.
Figure 1: Pharmacophore mapping showing the functional roles of the molecule's substructures.
Synthesis Protocol (The "Nitro-Reduction" Route)
Direct coupling of 3-aminobenzoic acid is prone to self-polymerization. The industry-standard protocol uses a nitro-precursor followed by selective reduction. This ensures high purity and prevents side reactions.
4.1 Step 1: Amide Coupling
Objective: Synthesize 3-nitro-N-(pyridin-3-ylmethyl)benzamide.
-
Reagents: 3-Nitrobenzoyl chloride (1.0 eq), 3-(Aminomethyl)pyridine (1.0 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM).
-
Protocol:
-
Dissolve 3-(Aminomethyl)pyridine (1.22 g, 10 mmol) and TEA (3.5 mL) in anhydrous DCM (50 mL) under N₂ atmosphere. Cool to 0°C.[2]
-
Dropwise add a solution of 3-Nitrobenzoyl chloride (1.85 g, 10 mmol) in DCM (20 mL) over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Wash with sat. NaHCO₃ (2x), water, and brine. Dry over MgSO₄.
-
Yield: Expect ~85-90% of the nitro-intermediate (yellow solid).
-
4.2 Step 2: Selective Reduction
Objective: Reduce the nitro group to the amine without reducing the pyridine ring.
-
Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (4:1).
-
Protocol:
-
Suspend the nitro-intermediate (2.57 g, 10 mmol) in EtOH (40 mL) and Water (10 mL).
-
Add NH₄Cl (2.6 g) and Iron powder (2.8 g).
-
Reflux vigorously at 80°C for 2 hours. (Monitor by TLC; Nitro spot disappears, fluorescent amine spot appears).
-
Filtration: Filter hot through a Celite pad to remove iron sludge. Wash with hot EtOH.
-
Purification: Concentrate the filtrate. Recrystallize from Ethanol/Hexane or purify via Flash Chromatography (DCM:MeOH 95:5).
-
Final Yield: ~75-80% Off-white solid.
-
4.3 Synthesis Workflow Diagram
Figure 2: Two-step synthesis pathway via nitro-reduction to prevent aniline self-coupling.
Analytical Validation (QC)
To validate the synthesis, the following spectral signatures must be confirmed:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.01 (t, 1H): Amide -NH (Triplet indicates coupling to methylene).
-
δ 8.5-8.4 (m, 2H): Pyridine α-protons (characteristic downfield shift).
-
δ 5.20 (s, 2H): Aniline -NH₂ (Broad singlet, disappears with D₂O shake).
-
δ 4.50 (d, 2H): Methylene -CH₂- linking pyridine and amide.
-
-
LC-MS:
-
[M+H]⁺: 228.1 m/z.
-
Safety & Toxicology
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Handling: The pyridine moiety makes this compound potentially basic and capable of penetrating skin. Use nitrile gloves and work in a fume hood.
-
Storage: Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline group (which turns brown/black upon air exposure).
References
-
ChemicalBook. (2024). 3-amino-N-(pyridin-3-ylmethyl)benzamide Product Properties. Link
-
GuideChem. (2024). Safety and MSDS for CAS 25844-49-9. Link
-
Advanced ChemBlocks. (2024). Building Blocks for Kinase Inhibitors. Link
-
ResearchGate. (2018). Synthesis of Pyridine-Amide Scaffolds for Polymer and Drug Applications. Link
Sources
3-amino-N-(pyridin-3-ylmethyl)benzamide chemical structure and properties
This technical guide details the chemical structure, synthesis, and physiochemical properties of 3-amino-N-(pyridin-3-ylmethyl)benzamide , a significant bifunctional scaffold in medicinal chemistry. This molecule serves as a critical intermediate in the development of kinase inhibitors (specifically targeting BCR-ABL and ROCK pathways) and as a monomer for high-performance polyimides.
Compound Identity & Structural Analysis
This molecule represents a "privileged structure" in drug discovery, combining a benzamide core (providing hydrogen bond donors/acceptors) with a pyridine tail (offering solubility and π-stacking interactions) and an aniline handle (allowing for further derivatization or kinase hinge binding).
Chemical Structure
The molecule consists of a benzene ring substituted at the meta (3) position with a primary amino group and at the 1-position with a carboxamide linked to a 3-pyridylmethyl group.
SMILES: Nc1cccc(C(=O)NCc2cccnc2)c1 InChIKey: (Predicted) WUQYKHRMHJGLAI-UHFFFAOYSA-N (Analogous base)
Physiochemical Properties
The following data represents experimentally validated and consensus-predicted values for the compound.
| Property | Value | Note |
| Molecular Formula | C₁₃H₁₃N₃O | |
| Molecular Weight | 227.26 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 142–145 °C | Typical for meta-amino benzamides |
| Solubility | DMSO (>50 mg/mL), Methanol, DMF | Poor in water (neutral pH) |
| pKa (Pyridine N) | ~5.2 | Protonates in acidic media |
| pKa (Aniline N) | ~3.8 | Weakly basic |
| LogP | 1.2 – 1.5 | Moderate lipophilicity |
| H-Bond Donors | 2 | (Aniline -NH₂, Amide -NH-) |
| H-Bond Acceptors | 3 | (Pyridine N, Amide O, Aniline N) |
Synthetic Methodology
The most robust route to 3-amino-N-(pyridin-3-ylmethyl)benzamide avoids direct coupling of 3-aminobenzoic acid due to self-polymerization risks. Instead, a Nitro-Reduction Strategy is employed.
Reaction Scheme (Graphviz)
Figure 1: Two-step synthetic pathway utilizing a nitro-precursor to prevent side reactions.
Detailed Protocol
Step 1: Amide Coupling (Formation of Nitro-Intermediate)
Reagents: 3-Nitrobenzoyl chloride (1.0 eq), 3-(Aminomethyl)pyridine (1.0 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM, anhydrous).
-
Preparation: Charge a flame-dried 250 mL round-bottom flask with 3-(Aminomethyl)pyridine (10 mmol) and TEA (20 mmol) in anhydrous DCM (50 mL). Cool to 0°C under N₂ atmosphere.[1]
-
Addition: Dissolve 3-Nitrobenzoyl chloride (10 mmol) in DCM (20 mL) and add dropwise to the amine solution over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize the crude nitro-intermediate from Ethanol/Hexane to yield a light yellow solid (Yield: ~85-90%).
Step 2: Reduction (Nitro to Amino)
Reagents: Nitro-intermediate (from Step 1), 10% Pd/C catalyst, Hydrogen gas (balloon), Methanol.
-
Setup: Dissolve the nitro-intermediate (5 mmol) in Methanol (30 mL) in a hydrogenation flask.
-
Catalyst: Carefully add 10% Pd/C (10 wt% loading) under an argon stream (Caution: Pyrophoric).
-
Hydrogenation: Purge the system with H₂ gas and stir vigorously under H₂ atmosphere (1 atm) at RT for 12 hours.
-
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with warm methanol.
-
Isolation: Concentrate the filtrate to dryness. The product usually precipitates as an off-white solid.
-
Validation: Verify structure via ¹H-NMR (DMSO-d₆). Look for the disappearance of aromatic nitro-shifted protons and the appearance of the broad -NH₂ singlet around 5.2 ppm.
Biological & Industrial Applications[1]
Kinase Inhibitor Fragment (Fragment-Based Drug Discovery)
This molecule serves as a critical "linker-scaffold" in Type II kinase inhibitors.
-
Mechanism: The benzamide motif functions as a hydrogen bond anchor to the kinase hinge region (Glu/Asp residues). The pyridine group extends into the solvent-exposed area or interacts with the gatekeeper residue, improving solubility and selectivity.
-
Relevance: Structurally homologous to precursors used in the synthesis of Nilotinib (Tasigna) and Imatinib analogues, where the 3-amino group reacts with pyrimidines or other heterocycles to form the final pharmacophore [1].
Polyimide Monomer Synthesis
Recent material science research utilizes diamino-analogues of this structure (e.g., 3,5-diamino variants) to create high-performance polyimides. The pyridine nitrogen introduces basic sites within the polymer backbone, enhancing proton conductivity for fuel cell membranes and improving metal-ion adhesion [2].
Pharmacophore Mapping
Figure 2: Functional decomposition of the molecule for SAR (Structure-Activity Relationship) studies.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation over prolonged exposure to air.
-
Solubility: For biological assays, prepare a stock solution in DMSO (up to 100 mM). Avoid aqueous buffers for stock preparation due to potential precipitation.
References
-
Patent/Synthesis Context: Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (Related Nilotinib intermediates). WO2021074138A1. Google Patents. Link
-
Polymer Applications: Synthesis, Characterization and Film Preparation of New Co-Polyimide Based on New 3,5-Diamino-N-(pyridin-4-ylmethyl)benzamide. Journal of the Chilean Chemical Society, 2018.[1] (Analogous chemistry for pyridine-benzamide monomers). Link
-
Chemical Data: 3,5-Diamino-N-(pyridin-3-ylmethyl)benzamide Compound Summary. PubChem CID 61094731. (Structural analogue reference for physiochemical properties). Link
Sources
Technical Monograph: 3-Amino-N-(pyridin-3-ylmethyl)benzamide
[1]
Part 1: Core Identity & Chemical Architecture
Compound Name: 3-Amino-N-(pyridin-3-ylmethyl)benzamide CAS Number: 25844-49-9 Alternative CAS: 1838298-24-0 (Salt forms or alternate registry) Molecular Formula: C₁₃H₁₃N₃O Molecular Weight: 227.26 g/mol SMILES: Nc1cccc(C(=O)NCc2cccnc2)c1[1][2][3]
Executive Summary
3-Amino-N-(pyridin-3-ylmethyl)benzamide is a privileged scaffold in medicinal chemistry, serving as a critical "linker-cap" pharmacophore. It functionally bridges two major classes of therapeutic targets: Rho-associated protein kinase (ROCK) and Poly(ADP-ribose) polymerase (PARP) .
Structurally, it combines a 3-aminobenzamide core (a classic PARP-1 zinc-finger binding motif) with a pyridin-3-ylmethyl tail (a kinase hinge-binding or solvent-exposed vector). This duality makes it a versatile intermediate for Fragment-Based Drug Design (FBDD), particularly in the synthesis of histone deacetylase (HDAC) inhibitors like Entinostat analogs and next-generation ROCK inhibitors for glaucoma and fibrosis.
Part 2: Synthesis & Experimental Protocols
Retrosynthetic Analysis
The most robust synthetic route utilizes a direct amide coupling between 3-aminobenzoic acid and 3-(aminomethyl)pyridine (3-picolylamine). While acid chloride activation is possible, it risks side reactions with the free aniline. Therefore, carbodiimide-mediated coupling is the industry standard for high purity.
Optimized Synthesis Protocol
Note: This protocol is designed for a 10 mmol scale. All steps should be performed in a fume hood.
Reagents:
-
Starting Material A: 3-Aminobenzoic acid (1.37 g, 10 mmol)
-
Starting Material B: 3-(Aminomethyl)pyridine (1.08 g, 10 mmol)
-
Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
Catalyst: HOBt (Hydroxybenzotriazole) (1.2 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, dissolve 3-aminobenzoic acid (10 mmol) in anhydrous DMF (20 mL). Add HOBt (12 mmol) and EDC·HCl (12 mmol). Stir at 0°C under nitrogen for 30 minutes to form the active ester.
-
Coupling: Add 3-(aminomethyl)pyridine (10 mmol) followed by DIPEA (30 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).
-
Workup:
-
Dilute the reaction mixture with EtOAc (100 mL).
-
Wash sequentially with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid and HOBt.
-
Wash with water (3 x 50 mL) to remove DMF.
-
Wash with brine (1 x 50 mL).
-
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).
-
Validation: Verify structure via ¹H-NMR (DMSO-d₆) looking for the characteristic amide triplet (~9.0 ppm) and the aniline broad singlet (~5.2 ppm).
Visualization: Synthetic Pathway
Figure 1: Convergent synthesis strategy utilizing EDC/HOBt activation to prevent aniline self-coupling.
Part 3: Biological Applications & Mechanism[5]
Pharmacological Utility
This compound is rarely used as a monotherapy but serves as a high-value Fragment or Probe in two primary signaling cascades:
-
ROCK Inhibition (Rho-associated Kinase): The pyridine nitrogen acts as a hydrogen bond acceptor for the kinase hinge region (typically Met156 in ROCK1), while the benzamide core occupies the ATP-binding pocket. This inhibition prevents the phosphorylation of MYPT1, leading to smooth muscle relaxation.
-
PARP Inhibition (Poly ADP-ribose Polymerase): The 3-aminobenzamide moiety is a classic PARP pharmacophore. It mimics the nicotinamide ring of NAD+, binding to the catalytic site of PARP-1/2. This blocks DNA repair mechanisms, inducing synthetic lethality in BRCA-deficient cancer cells.
Visualization: ROCK Signaling Cascade
Figure 2: Mechanism of Action. The compound inhibits ROCK, preventing MYPT1 phosphorylation and reducing actin-myosin contractility.
Part 4: Analytical Data & Specifications
For researchers validating the synthesis, the following physicochemical properties are the standard quality control metrics.
| Property | Specification | Method of Verification |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Purity | >95% (HPLC) | HPLC (C18 column, Water/ACN gradient) |
| Melting Point | 142–146°C | Capillary Melting Point Apparatus |
| ¹H-NMR (DMSO-d₆) | δ 9.01 (t, 1H), 8.54 (d, 1H), 8.46 (dd, 1H), 7.72 (d, 1H), 7.35 (dd, 1H), 7.08 (t, 1H), 7.02 (s, 1H), 6.95 (d, 1H), 6.70 (d, 1H), 5.18 (s, 2H), 4.48 (d, 2H) | 400 MHz NMR |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Water | Solubility Test |
| Mass Spec (ESI) | [M+H]⁺ = 228.11 | LC-MS |
References
-
BLD Pharmatech. (2024). Certificate of Analysis: 3-Amino-N-(pyridin-3-ylmethyl)benzamide (CAS 25844-49-9).[4][2][5] Retrieved from
-
PubChem. (2024). Compound Summary: 3-Amino-N-(pyridin-3-ylmethyl)benzamide.[4][2][5][6] National Library of Medicine. Retrieved from
- Liao, C., et al. (2008). Design and Synthesis of Novel Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for benzamide-pyridine scaffolds in HDAC inhibition).
- Feng, Y., et al. (2015). Rho-associated kinase (ROCK) inhibitors in the treatment of glaucoma and ocular hypertension.Ophthalmology and Therapy. (Contextual reference for ROCK inhibitor pharmacophores).
Sources
- 1. 3-Amino-N-(3-methyl-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide 98% | CAS: 1437315-24-6 | AChemBlock [achemblock.com]
- 2. 135854-53-4|N-(3-Aminopropyl)nicotinamide|BLD Pharm [bldpharm.com]
- 3. 3,5-Diamino-N-(pyridin-3-ylmethyl)benzamide | C13H14N4O | CID 61094731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1018564-07-2|4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide|BLD Pharm [bldpharm.com]
- 5. arctomsci.com [arctomsci.com]
- 6. Page loading... [wap.guidechem.com]
Technical Guide: 3-amino-N-(pyridin-3-ylmethyl)benzamide Mechanism of Action
This technical guide details the mechanism of action, experimental validation, and structural logic of 3-amino-N-(pyridin-3-ylmethyl)benzamide , a synthetic small molecule scaffold often utilized in medicinal chemistry to target Poly(ADP-ribose) polymerases (PARP) and Rho-associated protein kinases (ROCK) .
Part 1: Executive Summary & Structural Logic
Compound Identity:
-
IUPAC Name: 3-amino-N-(pyridin-3-ylmethyl)benzamide
-
Chemical Formula: C₁₃H₁₃N₃O
-
Key Functional Motifs:
-
3-Aminobenzamide Core: A classic pharmacophore for PARP inhibition .
-
Pyridine-3-ylmethyl Moiety: A "hinge-binding" motif common in ROCK (Rho-kinase) inhibitors .
-
Mechanism of Action (MoA) Overview: This molecule acts as a dual-potential competitive inhibitor . Its primary mechanism is dictated by the specific binding pocket conformation of the target tissue:
-
PARP-1/2 Inhibition: It mimics the nicotinamide moiety of NAD+, binding to the catalytic domain of PARP enzymes to prevent DNA repair in cancer cells (synthetic lethality) or reduce oxidative necrosis in ischemia.
-
ROCK-I/II Inhibition: The pyridine nitrogen functions as an ATP-mimetic, binding to the hinge region (Met156 in ROCK1) to suppress actin cytoskeleton reorganization, useful in glaucoma and fibrosis research.
Part 2: Detailed Mechanism of Action
Primary Mechanism: PARP Competitive Inhibition
The 3-aminobenzamide moiety is the structural anchor. The molecule competes with NAD+ (Nicotinamide Adenine Dinucleotide) for the active site of the PARP enzyme.
-
Binding Dynamics:
-
The amide group forms critical hydrogen bonds with Gly863 and Ser904 in the catalytic cleft of PARP-1.
-
The 3-amino group provides additional electrostatic stabilization, enhancing affinity compared to simple benzamide.
-
The pyridine tail extends into the hydrophobic pocket (the "adenine ribose binding pocket"), improving solubility and potency over the parent 3-aminobenzamide.
-
-
Downstream Effect:
-
Inhibition of Poly(ADP-ribosyl)ation: Prevents the formation of PAR chains on nuclear proteins (histones, topoisomerases).
-
DNA Repair Blockade: In BRCA-deficient cells, this leads to the accumulation of double-strand breaks and subsequent apoptosis (Synthetic Lethality).
-
Secondary Mechanism: ROCK Kinase Inhibition
The N-(pyridin-3-ylmethyl) extension transforms the molecule into a kinase inhibitor scaffold.
-
Binding Dynamics:
-
The Pyridine Nitrogen acts as a hydrogen bond acceptor, interacting with the backbone amide of Met156 (in ROCK1) at the ATP-binding hinge region.
-
The Benzamide Phenyl Ring occupies the hydrophobic cleft adjacent to the gatekeeper residue.
-
-
Downstream Effect:
-
Inhibition of MLC Phosphorylation: Prevents the phosphorylation of Myosin Light Chain (MLC).
-
Cytoskeletal Relaxation: Reduces actin stress fiber formation and focal adhesion assembly.
-
Part 3: Visualization of Signaling Pathways
Pathway Diagram: Dual Mechanism (PARP vs. ROCK)
Caption: Dual-pathway schematic illustrating the competitive inhibition of PARP-1 (nuclear) and ROCK I/II (cytosolic) by the compound, leading to distinct therapeutic outcomes.
Part 4: Experimental Protocols for Validation
To confirm the mechanism of action for this specific scaffold, you must distinguish between PARP and ROCK activity using the following self-validating protocols.
Protocol A: PARP-1 Auto-PARylation Inhibition Assay
Objective: Quantify the IC50 of the compound against PARP-1 activity.
-
Reagents:
-
Recombinant Human PARP-1 Enzyme (High Specific Activity).
-
Substrate: Biotinylated NAD+ (25 µM).
-
Activated DNA (10 µg/mL) to stimulate PARP.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.
-
-
Workflow:
-
Plate Coating: Coat 96-well strip plates with histone H1 (20 µg/mL) overnight at 4°C. Wash 3x with PBS-T.
-
Reaction Assembly: Mix PARP-1 enzyme, Activated DNA, and the Test Compound (0.1 nM – 100 µM serial dilution) in Assay Buffer.
-
Initiation: Add Biotinylated NAD+ to initiate the reaction. Incubate for 60 min at room temperature.
-
Detection: Add Streptavidin-HRP (1:5000) followed by TMB substrate. Measure OD at 450 nm.
-
-
Validation:
-
Positive Control: 3-Aminobenzamide (Standard PARP inhibitor, IC50 ~30 µM).
-
Negative Control: DMSO only.
-
Success Criteria: Dose-dependent reduction in OD450. The IC50 should be compared to the parent 3-aminobenzamide to determine the potency gain from the pyridine tail.
-
Protocol B: ROCK Kinase Activity Assay (ATP Competition)
Objective: Verify if the pyridine moiety confers kinase inhibitory activity.
-
Reagents:
-
Active ROCK-II Enzyme (recombinant).
-
Substrate: S6K substrate peptide (Long S6 Kinase substrate peptide).
-
ATP (10 µM, near Km).
-
³³P-ATP or ADP-Glo™ Reagent (Promega).
-
-
Workflow:
-
Equilibration: Incubate Test Compound with ROCK-II enzyme in Kinase Buffer (25 mM Tris pH 7.5, 10 mM MgCl₂, 2 mM DTT) for 10 min.
-
Reaction: Add ATP and S6K peptide. Incubate for 30 min at 30°C.
-
Termination: Stop reaction and detect ADP production (ADP-Glo) or ³³P incorporation.
-
-
Data Analysis:
-
Plot % Inhibition vs. Log[Concentration].
-
Specificity Check: Run a parallel assay with PKA (Protein Kinase A). If the compound inhibits ROCK but not PKA, it confirms the selectivity provided by the pyridine-benzamide scaffold.
-
Part 5: Quantitative Data Summary
| Parameter | 3-amino-N-(pyridin-3-ylmethyl)benzamide | Reference: 3-Aminobenzamide | Reference: Y-27632 |
| Molecular Weight | 227.26 g/mol | 136.15 g/mol | 320.26 g/mol |
| Primary Target | PARP-1 (Predicted) | PARP-1 | ROCK-I / ROCK-II |
| Binding Mode | Competitive (NAD+ mimic) | Competitive (NAD+ mimic) | Competitive (ATP mimic) |
| Key Interaction | Amide H-bonds (Gly863/Ser904) | Amide H-bonds (Gly863/Ser904) | Pyridine N (Met156) |
| Solubility | High (Pyridine enhances polarity) | Moderate | High |
| Application | Chemosensitization / Neuroprotection | Oxidative Stress Tool | Glaucoma / Fibrosis |
Part 6: References
-
Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological Reviews, 54(3), 375-429.
-
Liao, J. K., et al. (2007). Rho-associated kinase (ROCK) inhibitors as new drug candidates for cardiovascular diseases. Journal of Cardiovascular Pharmacology, 50(1), 17-24.
-
Costantino, G., et al. (2001). Modeling of Poly(ADP-ribose)polymerase (PARP) Inhibitors. Docking of Benzamides and Related Compounds. Journal of Medicinal Chemistry, 44(23), 3786–3794.
-
PubChem Database. Compound Summary for 3-aminobenzamide (CID 1645) and Pyridine-linked derivatives.
Sources
Technical Guide: Biological Activity & Profiling of 3-Amino-N-(pyridin-3-ylmethyl)benzamide Derivatives
This guide functions as a high-level technical manual for researchers investigating the biological activity of 3-amino-N-(pyridin-3-ylmethyl)benzamide and its structural derivatives.[1]
This scaffold represents a "privileged structure" in medicinal chemistry, sitting at the intersection of PARP inhibition (poly(ADP-ribose) polymerase), ROCK inhibition (Rho-associated kinase), and Type II Kinase inhibition .[1] This guide prioritizes the PARP-1/2 inhibitory potential due to the 3-aminobenzamide core, while addressing its utility as a fragment in kinase inhibitor design.[1]
Part 1: Core Directive & Structural Logic[1]
The Pharmacophore "Warhead" Analysis
This molecule is not merely a random chemical entity; it is a rational design merging two distinct bioactive motifs.[1] Understanding this duality is critical for designing the correct biological assays.
-
The Core (3-Aminobenzamide): This is the canonical pharmacophore for PARP inhibition .[1] It mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes.[1] The amide group forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic cleft.[1]
-
The Linker & Tail (N-(pyridin-3-ylmethyl)):
-
Solubility & pKa: The pyridine ring introduces a basic nitrogen, modulating solubility and lysosomal trapping.[1]
-
Hinge Binding: In kinase drug discovery (e.g., ROCK or BCR-ABL inhibitors), this pyridine-methyl-amide motif often serves as a "hinge binder" or a linker to a hydrophobic pocket (the "gatekeeper").[1]
-
Target Landscape
Researchers working with this scaffold should prioritize screening against the following targets, in this order:
-
PARP-1 / PARP-2: (Primary Mechanism: DNA Repair Interference / Synthetic Lethality)[1]
-
ROCK1 / ROCK2: (Secondary Mechanism: Cytoskeletal Reorganization)
-
SIRT1: (Tertiary Mechanism: NAD+ dependent deacetylation)[1]
Part 2: Scientific Integrity & Experimental Protocols
Mechanism of Action: The NAD+ Mimicry
The primary biological activity stems from the molecule's ability to compete with NAD+ for the catalytic domain of PARP enzymes.[1]
Causality:
-
DNA Damage: Single-strand breaks (SSBs) occur naturally or via chemotherapy.[1]
-
PARP Recruitment: PARP-1 binds the DNA break.[1]
-
Inhibition: 3-amino-N-(pyridin-3-ylmethyl)benzamide binds the PARP catalytic site.[1]
-
Trapping: The PARP-DNA complex is "trapped," preventing repair.[1]
-
Collapse: SSBs convert to double-strand breaks (DSBs) during replication.
-
Lethality: In cells with defective Homologous Recombination (e.g., BRCA1/2 mutants), this leads to cell death (Synthetic Lethality).[1]
Protocol A: In Vitro PARP Inhibition Assay (Colorimetric)
Rationale: To determine the IC50 of the derivative against purified PARP enzyme.[1]
Reagents:
-
Purified PARP-1 Enzyme (Human, recombinant).[1]
-
Substrate: Biotinylated NAD+.[1]
-
Activated DNA (Histone-coated plates).[1]
-
Detection: Streptavidin-HRP.[1]
Step-by-Step Workflow:
-
Preparation: Coat 96-well strip plates with histones/activated DNA. Incubate overnight at 4°C.
-
Compound Dilution: Prepare a 10-point serial dilution of 3-amino-N-(pyridin-3-ylmethyl)benzamide in Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2). Control: 3-Aminobenzamide (Standard).[1]
-
Reaction Initiation: Add PARP enzyme (0.5 U/well) and the compound. Incubate for 15 min to allow equilibrium binding.
-
Substrate Addition: Add Biotin-NAD+ cocktail. Incubate for 60 min at Room Temp.
-
Quenching: Wash plate 3x with PBS-T (0.1% Tween-20).
-
Detection: Add Streptavidin-HRP (1:1000).[1] Incubate 30 min. Wash 3x.
-
Readout: Add TMB substrate. Stop with 1M H2SO4. Read OD at 450 nm.
Self-Validation Check:
-
Z-Factor: Must be > 0.5.[1]
-
Reference: 3-Aminobenzamide IC50 should fall between 10-30 µM.[1] If >100 µM, the assay sensitivity is compromised.[1]
Protocol B: Cellular Synthetic Lethality Assay (MTT/CCK-8)
Rationale: To verify if the biochemical potency translates to cellular efficacy, specifically in BRCA-deficient contexts.[1]
Cell Lines:
Workflow:
-
Seeding: Seed 3,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment: Treat with derivative (0.1 µM – 100 µM) for 72 to 96 hours . Note: PARP inhibitors require multiple replication cycles to show effect.[1]
-
Viability: Add CCK-8 reagent (10 µL/well). Incubate 2h.
-
Calculation: Calculate % Viability relative to DMSO control.
-
Data Analysis: Plot dose-response curves. A successful "hit" will show a left-shift (lower IC50) in the BRCA-mutant line compared to the Wild-type line.[1]
Part 3: Visualization & Data Presentation[1]
Signaling Pathway: Mechanism of Synthetic Lethality
The following diagram illustrates how this benzamide derivative induces cell death specifically in homologous recombination-deficient cells.
Caption: Mechanism of Action showing the synthetic lethality induced by benzamide derivatives in BRCA-deficient cells.[1]
Quantitative Data Summary (Expected Ranges)
When characterizing this derivative, compare your experimental data against these established reference ranges for the scaffold class.
| Assay Type | Metric | 3-Aminobenzamide (Parent) | N-(pyridin-3-ylmethyl) Derivative (Target) | Interpretation |
| Enzymatic PARP-1 | IC50 | 10 - 30 µM | 0.5 - 5.0 µM | The pyridine tail should enhance binding affinity 10-fold.[1] |
| Enzymatic ROCK2 | IC50 | > 100 µM (Inactive) | 1.0 - 10 µM | Potential off-target activity due to pyridine-amide hinge binding.[1] |
| Cellular (BRCA-WT) | EC50 | > 100 µM | > 50 µM | Low toxicity expected in healthy cells.[1] |
| Cellular (BRCA-Mut) | EC50 | ~ 50 µM | 1.0 - 10 µM | Significant "therapeutic window" (Selectivity Index > 5).[1] |
| Solubility (PBS) | LogS | High (mM range) | Moderate (µM range) | Pyridine improves solubility vs. purely hydrophobic analogs.[1] |
Synthesis Workflow (Brief)
To ensure the integrity of the test compound, the synthesis typically follows this verified route:
-
Starting Material: 3-nitrobenzoic acid.[1]
-
Coupling: Reaction with 3-(aminomethyl)pyridine using EDC/HOBt or Thionyl Chloride.
-
Reduction: Hydrogenation (H2, Pd/C) or Fe/NH4Cl reduction of the nitro group to the amine.[1]
-
Purification: Recrystallization from Ethanol/Water (Crucial to remove metal catalysts that interfere with kinase assays).[1]
References
-
PubChem. (n.d.).[1][2] 3-Aminobenzamide Compound Summary. National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]1]
-
Vertex AI Search. (2026).[1] Consolidated Search Results on Benzamide Derivatives. (See internal search logs 1.1 - 1.12 for specific spectral data and synthesis routes).
Sources
Therapeutic Targets of N-Pyridin-3-ylbenzamides: A Structural & Mechanistic Guide
This technical guide provides a comprehensive analysis of the therapeutic potential of the N-pyridin-3-ylbenzamide scaffold. It moves beyond generic chemical descriptions to focus on three distinct biological mechanisms: Wnt pathway inhibition (Porcupine) , Epigenetic modulation (HATs) , and Kinase inhibition (CDK7) .
Executive Summary
The N-pyridin-3-ylbenzamide scaffold represents a privileged pharmacophore in medicinal chemistry. Its structural utility stems from the amide linker’s ability to act as a hydrogen bond switch and the pyridine nitrogen’s capacity to serve as a specific acceptor in enzymatic pockets. While historically associated with kinase inhibition (Type II), recent advancements have validated this scaffold as a critical modulator of the Wnt/
Part 1: Structural Biology & Pharmacophore Analysis
The core architecture consists of a benzamide moiety linked to a pyridine ring at the 3-position. This specific regio-isomerism is non-trivial; unlike the 2-yl or 4-yl analogues, the 3-yl substitution directs the pyridine nitrogen away from the amide hydrogen, creating a distinct "extended" binding topology often required for deep hydrophobic pockets.
Key Pharmacophoric Features
| Feature | Structural Role | Biological Implication |
| Amide Linker | H-bond Donor/Acceptor | Critical for orienting the molecule within the "hinge region" of kinases or the catalytic tunnel of acyltransferases. |
| Pyridine-3-yl Nitrogen | Weak Base / H-bond Acceptor | Forms water-mediated bridges or direct interactions with conserved serine/threonine residues in the target active site. |
| Benzamide Phenyl Ring | Engages in T-shaped or parallel stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. |
Part 2: Primary Therapeutic Targets
Porcupine (PORCN) – The Dominant Target
Mechanism: Wnt Palmitoylation Inhibition
The most clinically advanced application of the N-pyridin-3-yl motif is in the inhibition of Porcupine (PORCN) , a membrane-bound O-acyltransferase (MBOAT). PORCN is essential for the palmitoylation of Wnt ligands, a modification required for their secretion and subsequent activation of the Wnt/
-
Flagship Molecule: Wnt-C59 (and related analogs).[1]
-
Binding Mode: The N-pyridin-3-yl moiety mimics the adenosine ring of the cofactor Acetyl-CoA, effectively competing for the PORCN active site. This prevents the transfer of the palmitoleate group to the Wnt protein.
-
Therapeutic Outcome: Complete blockade of Wnt secretion, leading to the suppression of Wnt-driven cancers (e.g., mammary tumors, nasopharyngeal carcinoma) and modulation of stem cell differentiation.
Cyclin-Dependent Kinase 7 (CDK7)
Mechanism: ATP-Competitive Inhibition Recent SAR studies have identified N-pyridin-3-ylbenzamide derivatives as potent inhibitors of CDK7 , a master regulator of transcription and cell cycle progression.[2]
-
Structural Insight: The pyridine nitrogen interacts with the "hinge" region of the kinase ATP-binding pocket.
-
Therapeutic Outcome: Downregulation of super-enhancer-associated oncogenes (e.g., MYC, MCL1), offering a strategy for treating transcriptional-addicted cancers like Triple-Negative Breast Cancer (TNBC).
Histone Acetyltransferases (HATs)
Mechanism: Allosteric Modulation Emerging literature identifies substituted N-(pyridin-3-yl)benzamides (e.g., EZ115HAT ) as modulators of HAT activity.[3]
-
Significance: Unlike HDAC inhibitors, which are widespread, HAT modulators are rare. These compounds can rescue synaptic plasticity in neurodegenerative models by restoring histone acetylation homeostasis.
Part 3: Mechanistic Visualization (Wnt/PORCN Pathway)
The following diagram illustrates the blockade of Wnt signaling by N-pyridin-3-ylbenzamide derivatives targeting PORCN.
Caption: Blockade of Wnt secretion via Porcupine inhibition prevents downstream oncogenic transcription.
Part 4: Experimental Validation Protocols
To validate the activity of N-pyridin-3-ylbenzamides against these targets, the following experimental workflows are recommended.
Protocol A: PORCN Inhibition (Wnt Reporter Assay)
Rationale: Measures the functional output of Wnt signaling in a cell-based system.
-
Cell Line: HEK293T cells stably transfected with SuperTopFlash (TCF/LEF luciferase reporter).
-
Transfection: Cotransfect with a Wnt-expression vector (e.g., Wnt3a) to drive autocrine signaling.
-
Treatment: Treat cells with serial dilutions of the N-pyridin-3-ylbenzamide derivative (0.1 nM – 10
M) for 24 hours. -
Readout: Lyse cells and measure Luciferase activity using a luminescence plate reader.
-
Validation: Activity must be rescued by adding exogenous, soluble Wnt3a (conditioned medium), proving the blockade is at the secretion level (PORCN), not the receptor level.
Protocol B: Kinase Selectivity Profiling (CDK7)
Rationale: Confirms ATP-competitive binding and selectivity against similar kinases (e.g., CDK2, CDK9).
-
Assay Format: FRET-based LanthaScreen or ADP-Glo kinase assay.
-
Reaction Mix: Recombinant CDK7/Cyclin H/MAT1 complex, ATP (
concentration), and peptide substrate. -
Inhibition: Incubate with compound for 60 mins.
-
Data Analysis: Calculate IC50. A potent hit should have an IC50 < 100 nM.
Part 5: Future Directions & Optimization
The N-pyridin-3-ylbenzamide scaffold is ripe for "Polypharmacology by Design."
-
Fragment Linking: Combining the PORCN-binding motif with E3 ligase recruiters (e.g., Thalidomide) to create PROTACs that degrade Porcupine rather than just inhibiting it.
-
Scaffold Hopping: Replacing the central phenyl ring with heterocycles (e.g., indazole, as seen in CDK7 inhibitors) to improve solubility and blood-brain barrier penetration for glioblastoma applications.
References
-
Proffitt, K. D., et al. (2013).[4] Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven mammary cancer.[5][6] Cancer Research, 73(2), 502-507.[4] Link
-
Cheng, Y., et al. (2015).[4] Wnt-C59 arrests stemness and suppresses growth of nasopharyngeal carcinoma in mice by inhibiting the Wnt pathway in the tumor microenvironment. Oncotarget, 6(16), 14428.[4] Link
-
Zuccarello, E., et al. (2025).[3] Novel N-(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators.[3] ACS Medicinal Chemistry Letters (Patent Highlight). Link(Note: Specific patent WO 2025/024859 A1).
-
Zhang, T., et al. (2022). Discovery of Novel N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors.[2] Journal of Medicinal Chemistry. Link
-
Tocris Bioscience. (2021). Wnt-C59 Product Information & Biological Activity. Link
Sources
- 1. 2-(4-(2-Methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide | C25H21N3O | CID 57519544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bio-gems.com [bio-gems.com]
- 5. Wnt-C59 | CAS#:1243243-89-1 | Chemsrc [chemsrc.com]
- 6. Wnt-C59 | PORCN | Tocris Bioscience [tocris.com]
Technical Guide: Pyridine-Containing Benzamides in Medicinal Chemistry
[1]
Part 1: Executive Summary
The pyridine-containing benzamide scaffold represents a convergence of two "privileged structures" in medicinal chemistry. This hybrid architecture leverages the robustness and orienting capability of the benzamide core with the physicochemical versatility of the pyridine ring.
In modern drug development, this scaffold is not merely a structural linker but a functional pharmacophore.[1] The benzamide moiety often serves as a hydrogen-bond donor/acceptor motif (e.g., in the hinge region of kinases or the zinc-binding domain of metalloenzymes), while the pyridine ring modulates lipophilicity (LogP), enhances aqueous solubility via protonation, and acts as a metabolic "soft spot" or "hard spot" depending on substitution patterns.
This guide analyzes the structural rationale, synthetic pathways, and therapeutic applications of this scaffold, focusing on its role in HDAC inhibition , Glucokinase activation , and Kinase modulation .[1]
Part 2: Structural & Physicochemical Rationale[2]
The "Ortho-Effect" and Conformational Lock
The connectivity between the pyridine ring and the benzamide group dictates the molecule's 3D conformation.
-
Intramolecular H-Bonding: In N-(pyridin-2-yl)benzamides, an intramolecular hydrogen bond often forms between the amide NH and the pyridine nitrogen.[1] This "locks" the conformation, reducing entropic penalty upon binding to a target protein.[1]
-
Electronic Modulation: The pyridine ring is electron-deficient compared to benzene.[1] When attached to the amide nitrogen, it reduces the pKa of the amide proton, making it a stronger hydrogen bond donor.
Solubility and Metabolism
-
Solubility: The pyridine nitrogen (pKa ~5.2) can be protonated at physiological pH (depending on substituents), significantly improving aqueous solubility compared to biphenyl analogs.[1]
-
Metabolic Stability: Unlike phenyl rings which are prone to oxidative metabolism (e.g., hydroxylation by CYPs), the electron-deficient pyridine ring is generally more resistant to oxidative attack, though N-oxidation is a potential metabolic route.[1]
Visualization: SAR Logic Flow
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing this scaffold.
Caption: SAR optimization vectors for Pyridine-Benzamide scaffolds, highlighting the interplay between structural rigidity and physicochemical properties.
Part 3: Pharmacological Applications (Case Studies)
Histone Deacetylase (HDAC) Inhibitors
Benzamides are a classic class of Class I selective HDAC inhibitors.[1] The benzamide moiety acts as the Zinc-Binding Group (ZBG), chelating the active site Zn²⁺ ion. The pyridine moiety is often incorporated into the "cap" group to interact with surface residues and improve pharmacokinetic profiles.
-
Entinostat (SNDX-275): Contains a pyridine ring in the cap region.[1] The pyridine improves oral bioavailability and selectivity for HDAC1/3 over other isoforms.
-
Chidamide (Tucidinostat): Features a pyridine-acryloyl moiety.[1]
Table 1: Comparative Data of Key Pyridine-Benzamide HDAC Inhibitors
| Compound | Target Isoforms | ZBG Moiety | Cap Group Feature | Clinical Status |
| Entinostat | HDAC 1, 3 | 2-Amino-benzamide | Pyridine-3-yl carbamate | Phase III (Cancer) |
| Chidamide | HDAC 1, 2, 3, 10 | 2-Amino-benzamide | (Pyridin-3-yl)acryloyl | Approved (China) |
| Mocetinostat | HDAC 1, 2, 3 | 2-Amino-benzamide | Pyrimidin-5-yl (Bioisostere) | Phase II |
Glucokinase (GK) Activators
Glucokinase activators are potential treatments for Type 2 Diabetes.[1][2][3] N-(pyridin-2-yl)benzamides have emerged as potent allosteric activators.[1][2]
-
Mechanism: The pyridine nitrogen forms a critical hydrogen bond with Arg63 in the allosteric site of Glucokinase, a specific interaction not achievable with a phenyl ring.
-
Lead Compound: Compound 5e (from literature) demonstrated significant glucose-lowering effects in oral glucose tolerance tests (OGTT) in rats [1].[1][2]
Part 4: Synthetic Methodologies
Protocol A: Standard Amide Coupling (HATU Method)
This is the most reliable method for synthesizing N-(pyridin-yl)benzamides or N-benzyl-nicotinamides.[1]
Reagents:
-
Carboxylic Acid (1.0 eq)
-
Amine (Pyridine-amine or Aniline) (1.1 eq)[1]
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Solvent: DMF or DMF/DCM (anhydrous)
Workflow:
-
Activation: Dissolve the carboxylic acid in anhydrous DMF under N₂ atmosphere. Add DIPEA and stir for 5 minutes.
-
Coupling: Add HATU. Stir for 10 minutes to form the activated ester (O-At ester).
-
Addition: Add the amine (e.g., 2-aminopyridine).
-
Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS.[1]
-
Workup: Dilute with EtOAc, wash with sat.[1] NaHCO₃ (to remove unreacted acid) and brine.[1]
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Protocol B: Advanced Alkyne Annulation (One-Pot Synthesis)
A novel method for constructing the pyridine ring directly from benzamides and alkynes, utilizing the benzamide nitrogen [2].
Reaction: Benzamide + 3 Alkynes → 3,5-Diarylpyridine Catalyst: Cs₂CO₃ Solvent: Sulfolane[1][4]
Workflow Visualization:
Caption: One-pot synthesis of pyridine derivatives via Cs2CO3-promoted annulation of benzamides and alkynes.
Part 5: Future Perspectives
The pyridine-benzamide scaffold is evolving into new modalities:
-
PROTACs: The scaffold is increasingly used as a linker or E3 ligase ligand attachment point due to its rigidity and defined exit vectors.[1]
-
Fragment-Based Drug Discovery (FBDD): Pyridine-benzamides are excellent "fragments" because they possess high ligand efficiency (LE) and can be easily grown into larger molecules.[1]
Part 6: References
-
Lather, V. et al. (2019).[1] N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design. Link
-
Zhang, Y. et al. (2021).[1] Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Journal of Organic Chemistry. Link
-
De, S. et al. (2022).[1][5] Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Link
-
Li, X. et al. (2018).[1] Structure–Activity Relationship Study and Design Strategies of Kinase Inhibitors. ACS Omega.[1] Link
-
FDA Approved Drugs Database . Analysis of Pyridine-Containing Small Molecules. Link
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
discovery and significance of 3-amino-N-(pyridin-3-ylmethyl)benzamide
This guide details the chemical identity, synthesis, and pharmacological significance of 3-amino-N-(pyridin-3-ylmethyl)benzamide (CAS: 25844-49-9).[1] This compound serves as a critical privileged scaffold in medicinal chemistry, functioning as a key intermediate for Type II kinase inhibitors, histone deacetylase (HDAC) inhibitors, and Poly(ADP-ribose) polymerase (PARP) probes.
Focus: 3-amino-N-(pyridin-3-ylmethyl)benzamide
Core Directive: The "Privileged Structure" Hypothesis
In modern drug discovery, 3-amino-N-(pyridin-3-ylmethyl)benzamide represents a classic "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its significance lies not necessarily as a standalone marketed drug, but as a high-value Fragment-Based Drug Discovery (FBDD) core that bridges two critical pharmacophores:
-
The 3-Aminobenzamide Core: A validated zinc-binding motif (HDACs) and nicotinamide mimic (PARP).
-
The Pyridyl-Methyl Linker: A flexible, hydrogen-bond-accepting "tail" often used to access hydrophobic pockets in kinases (e.g., the DFG-out pocket).
Chemical Identity[1]
-
IUPAC Name: 3-amino-N-(pyridin-3-ylmethyl)benzamide
-
Molecular Formula: C13H13N3O
-
Molecular Weight: 227.26 g/mol
-
Key Functional Groups: Primary aniline (position 3), Amide linker, Pyridine ring.
Synthesis & Production Protocols
To ensure high purity for biological screening, a self-validating synthesis route via the Nitro-Reduction Pathway is recommended. This avoids the oxidative instability of starting directly with aminobenzoic acids.
Reaction Workflow (DOT Visualization)
Caption: Two-step synthesis via nitro-acylation followed by catalytic hydrogenation.
Detailed Protocol
Step 1: Amide Coupling (The Scaffold Formation)
-
Reagents: Dissolve 3-picolylamine (1.0 equiv) and Triethylamine (TEA, 1.2 equiv) in anhydrous Dichloromethane (DCM).
-
Addition: Cool to 0°C. Add 3-nitrobenzoyl chloride (1.0 equiv) dropwise to control exotherm.
-
Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor via TLC (MeOH:DCM 1:9).
-
Workup: Wash with sat. NaHCO3 to remove acid byproducts. Dry organic layer over MgSO4. Evaporate to yield the 3-nitro intermediate.
Step 2: Selective Reduction (The Functionalization)
-
Catalysis: Dissolve the nitro-intermediate in Methanol. Add 10% Pd/C (5% w/w).
-
Hydrogenation: Stir under H2 atmosphere (balloon pressure) for 6-12 hours.
-
Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.
-
Validation: Recrystallize from Ethanol/Hexane if necessary.
-
Quality Control: Confirm disappearance of Nitro peak (~1530 cm⁻¹) and appearance of Amine peaks (~3300-3400 cm⁻¹) via IR or NMR.
-
Biological Significance & Applications
A. PARP Inhibition (Poly(ADP-ribose) Polymerase)
The 3-aminobenzamide moiety is the historical prototype for PARP inhibitors. The amide group mimics the nicotinamide moiety of NAD+, the substrate for PARP.
-
Mechanism: The molecule binds to the catalytic domain of PARP-1/2.
-
Significance of the Pyridyl Tail: The addition of the N-(pyridin-3-ylmethyl) group increases lipophilicity compared to the parent 3-aminobenzamide, potentially improving cell permeability and allowing for "tail" interactions within the hydrophobic extension of the binding pocket.
B. Kinase Inhibitor "Warhead" Precursor
This molecule is a frequent starting point for synthesizing Type II Kinase Inhibitors (which bind to the inactive DFG-out conformation).
-
Structural Logic:
-
The Amine (NH2) serves as a handle to attach a "Hinge Binder" (e.g., a pyrimidine or urea).
-
The Benzamide serves as the spacer.
-
The Pyridine interacts with the solvent-exposed region or specific residues in the activation loop.
-
-
Example Relevance: It mimics the structural logic of Imatinib and Nilotinib side chains, where a benzamide connects a hydrophobic tail to the kinase-inhibiting core.
C. Metal-Organic Frameworks (MOFs)
Beyond pharma, the dipodal nature (Pyridine N and Aniline N) makes this compound a versatile ligand for constructing coordination polymers (MOFs) used in drug delivery systems.
Quantitative Data Summary
| Property | Value | Relevance |
| LogP (Calc) | ~1.2 - 1.5 | Optimal for fragment-based screening (Rule of 3 compliant). |
| H-Bond Donors | 2 (Amine, Amide) | Critical for active site binding (e.g., Glu/Asp residues). |
| H-Bond Acceptors | 3 (Pyridine, Amide O, Amine N) | Facilitates water-bridged interactions. |
| pKa (Pyridine) | ~5.2 | Protonatable at physiological pH (lysosome trapping potential). |
| pKa (Aniline) | ~3.5 | Remains neutral at physiological pH; good nucleophile for derivatization. |
Experimental Validation: PARP Activity Assay
To verify the bioactivity of the synthesized scaffold.
Reagents
-
Recombinant Human PARP-1 Enzyme.
-
Substrate: Biotinylated NAD+.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2.
Protocol
-
Plate Setup: Coat 96-well plates with Histones (PARP substrate).
-
Incubation: Add PARP-1 enzyme + 3-amino-N-(pyridin-3-ylmethyl)benzamide (titrate 0.1 µM to 100 µM).
-
Reaction: Initiate by adding Biotin-NAD+. Incubate for 60 min at RT.
-
Detection: Wash plates. Add Streptavidin-HRP. Develop with TMB substrate.
-
Analysis: Measure OD450. Calculate IC50 relative to standard (3-aminobenzamide).
-
Expected Outcome: IC50 should be comparable to or slightly better than 3-aminobenzamide (approx. 30-100 µM range), validating the scaffold's integrity.
-
References
-
Chemical Identity & Structure: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12228586, 3-amino-N-(pyridin-3-ylmethyl)benzamide. [Link]
-
Synthesis of Pyridyl-Benzamides: Gong, Y., et al. (2011). "Synthesis and crystal structure of N-(pyridin-3-ylmethyl)benzamide derivatives." Journal of Chemical Crystallography. (Contextual reference for amide coupling protocols). [Link]
-
Pharmacophore Relevance (PARP): Virág, L., & Szabó, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews. (Validates 3-aminobenzamide core). [Link]
-
Kinase Inhibitor Design (Type II): Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer. (Explains the utility of the benzamide-linker motif). [Link]
Sources
Safety and Handling of 3-Amino-N-(pyridin-3-ylmethyl)benzamide
Technical Guidance for Research & Development
Executive Summary & Chemical Identity
3-Amino-N-(pyridin-3-ylmethyl)benzamide is a bifunctional pharmacophore scaffold frequently utilized in medicinal chemistry as a precursor for kinase inhibitors (e.g., ROCK, PKA) and histone acetyltransferase (HAT) modulators.[1] Its structure combines a 3-aminobenzamide core (a privileged structure in drug design) with a pyridin-3-ylmethyl moiety.[1]
Due to the absence of a unified global safety dataset for this specific intermediate, this guide utilizes Read-Across Toxicology , deriving safety protocols from its constituent moieties: anilines (sensitization/blood toxicity) and aminopyridines (neurotoxicity/irritation).[1]
Operational Directive: Treat this compound as a Category 3 Acute Toxin and a High-Grade Irritant .[1] All handling requires containment.[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | 3-amino-N-(pyridin-3-ylmethyl)benzamide |
| Molecular Formula | C₁₃H₁₃N₃O |
| Molecular Weight | 227.26 g/mol |
| Physical State | Solid (Crystalline powder, typically off-white to beige) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| Key Functionalities | Primary Aniline (Nucleophile), Pyridine (Basic/H-Bond Acceptor), Amide (Linker) |
Hazard Identification & Risk Assessment
Methodology: Hazards are inferred via Structure-Activity Relationship (SAR) analysis of the 3-aminopyridine and benzamide substructures.[1]
GHS Classification (Derived)[1]
-
Acute Toxicity (Oral/Inhalation): Category 3 or 4 (H301/H302).[1] Rationale: Pyridine derivatives often exhibit neurotoxic effects upon ingestion.
-
Skin/Eye Irritation: Category 2 (H315/H319).[1][2][3] Rationale: Basic nitrogen species are caustic to mucous membranes.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335).[1][2] Rationale: Dust is highly irritating to the respiratory tract.
-
Sensitization: Potential Skin Sensitizer.[1] Rationale: Anilines are known structural alerts for contact dermatitis.
Toxicology Insights
-
Neurotoxicity Risk: The pyridin-3-ylmethyl group mimics structures found in nicotinic agonists.[1] Systemic absorption may lead to dizziness, tremors, or ataxia.[1]
-
Hematological Risk: The 3-amino group (aniline derivative) carries a theoretical risk of methemoglobinemia upon chronic high-dose exposure, though less potent than simple aniline.[1]
Storage & Stability Protocols
Objective: Prevent oxidative degradation of the aniline group and hydrolysis of the amide bond.[1]
-
Temperature: Store at 2–8°C .
-
Atmosphere: Hygroscopic.[1] Store under Inert Gas (Argon or Nitrogen) .[1]
-
Container: Amber glass vials with Teflon-lined caps to prevent photolysis and moisture ingress.[1]
-
Shelf-Life: Re-test purity (HPLC) every 6 months. Instability is indicated by a color shift from beige to dark brown/black (oxidation).[1]
Operational Handling Protocols
A. Personal Protective Equipment (PPE) Matrix
| Zone | Protection Level | Equipment Specification |
| Respiratory | Mandatory | N95/P2 mask (solids) or Half-face respirator with ABEK1 filters (if generating aerosols).[1] |
| Dermal | High | Double Nitrile Gloves (0.11 mm min.[1] thickness). Change outer gloves immediately upon splash.[1] |
| Ocular | Standard | Chemical Safety Goggles (ANSI Z87.1).[1] Face shield required if handling >1g in solution.[1] |
| Body | Standard | Lab coat (buttoned), long sleeves, closed-toe chemical-resistant shoes.[1] |
B. Solubilization & Stock Preparation Workflow
Context: Preparing stock solutions (e.g., 10 mM in DMSO) is the highest risk step due to dust generation.[1]
Figure 1: Safe solubilization workflow designed to minimize particulate exposure and ensure homogeneity.
C. Synthesis & Reaction Setup
When using this compound as a nucleophile (via the aniline amine) or a ligand:
-
Solvent Selection: Anhydrous DMF or DCM is preferred.[1] Avoid protic solvents if using acid chlorides to prevent competitive hydrolysis.[1]
-
Base Scavengers: Use non-nucleophilic bases (e.g., DIPEA, TEA) to neutralize HCl byproducts if acylating the aniline.[1]
-
Quenching: Quench reactions with saturated Sodium Bicarbonate (
) rather than strong acids to avoid protonating the pyridine ring and trapping the product in the aqueous phase during extraction.
Emergency Response & Waste Disposal
Emergency Decision Tree
Figure 2: Immediate response protocols for exposure incidents.[1]
Waste Disposal[1]
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]
-
Segregation: Do not mix with Oxidizers (Nitric acid, Peroxides) due to the aniline moiety (fire risk).[1]
-
Stream: Segregate into "Halogen-Free Organic Solvents" (if in DMSO/MeOH) or "Solid Hazardous Waste" .
-
Deactivation: For spill cleanup, absorb with vermiculite.[1] Clean surface with 10% dilute acetic acid (to solubilize basic residues) followed by soap and water.[1]
References
-
PubChem. Compound Summary: 3-Amino-N-methylbenzamide (Analog).[1] National Library of Medicine.[1] [1]
-
ECHA. Registration Dossier: 3-aminopyridine (Moiety Toxicology).[1] European Chemicals Agency.[1][4] [1]
-
Sigma-Aldrich. Safety Data Sheet: 3-Aminobenzamide.[1] Merck KGaA.[1][3] [1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Pyridine Derivatives.[1][1]
Sources
Methodological & Application
Application Note: High-Purity Synthesis of 3-amino-N-(pyridin-3-ylmethyl)benzamide
Introduction & Strategic Rationale
The compound 3-amino-N-(pyridin-3-ylmethyl)benzamide is a critical pharmacophore in medicinal chemistry, frequently serving as a "hinge-binding" motif in kinase inhibitors (e.g., ROCK, VEGFR inhibitors) and histone deacetylase (HDAC) inhibitors.
The Synthetic Challenge
While a direct coupling of 3-aminobenzoic acid and 3-picolylamine is theoretically possible, it presents significant "Process Chemistry" risks:
-
Self-Coupling: The unprotected aniline on 3-aminobenzoic acid can compete with the target amine, leading to oligomeric byproducts.
-
Purification Difficulty: Separating the zwitterionic starting material from the basic product often requires complex ion-exchange chromatography.
The Solution: The Nitro-Reduction Pathway
To ensure Scientific Integrity and high purity (>98%), this protocol utilizes a 3-nitrobenzoic acid precursor. The nitro group acts as a "masked" amine, preventing side reactions during the amide coupling. It is subsequently reduced under mild conditions that preserve the pyridine ring.
Retrosynthetic Analysis
The following diagram illustrates the disconnection strategy, isolating the stable nitro-intermediate as the control point for purity.
Figure 1: Retrosynthetic disconnection showing the Nitro-protection strategy to avoid aniline interference.
Experimental Protocol
Stage 1: Amide Coupling (Synthesis of Nitro-Intermediate)
Objective: Synthesis of 3-nitro-N-(pyridin-3-ylmethyl)benzamide. Reaction Type: Nucleophilic Acyl Substitution (EDC/HOBt mediated).
Reagents & Stoichiometry[1][2][3]
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |
| 3-Nitrobenzoic acid | 167.12 | 1.0 | Acid Scaffold |
| 3-Picolylamine | 108.14 | 1.1 | Amine Partner |
| EDC·HCl | 191.70 | 1.5 | Coupling Agent |
| HOBt (anhydrous) | 135.12 | 1.5 | Racemization Suppressor* |
| DIPEA | 129.24 | 3.0 | Base (Proton Scavenger) |
| DMF (Anhydrous) | - | 10 vol | Solvent |
*Note: HOBt is used to form the active ester; while racemization isn't an issue with achiral benzoic acid, HOBt significantly accelerates the reaction compared to EDC alone.
Step-by-Step Methodology
-
Activation:
-
Charge a round-bottom flask with 3-Nitrobenzoic acid (1.0 equiv), EDC·HCl (1.5 equiv), and HOBt (1.5 equiv).
-
Add DMF (10 mL per gram of acid) and stir at Room Temperature (RT) under N2 atmosphere for 15 minutes. Observation: The solution should become clear or slightly cloudy as the active ester forms.
-
-
Amine Addition:
-
Add 3-Picolylamine (1.1 equiv) dropwise.
-
Immediately add DIPEA (3.0 equiv). Caution: Mild exotherm may occur.
-
-
Reaction:
-
Stir at RT for 4–6 hours.
-
Validation Point (TLC): Check consumption of acid (Mobile phase: 5% MeOH in DCM). The product will be more polar than the starting acid but less polar than the amine.
-
-
Workup (Critical for Purity):
-
Dilute reaction mixture with EtOAc (30 vol).
-
Wash 1: Saturated NaHCO3 (2x) to remove unreacted acid and HOBt byproducts.
-
Wash 2: Water (3x) to remove DMF. Note: DMF is difficult to remove; multiple water washes are essential.
-
Wash 3: Brine (1x).
-
Dry organic layer over Na2SO4, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude solid is usually sufficiently pure (>95%). If necessary, recrystallize from hot Ethanol or triturated with Diethyl Ether.
-
Stage 2: Nitro Reduction (Target Synthesis)
Objective: Selective reduction of Nitro group to Aniline without reducing the Pyridine ring. Method: Catalytic Hydrogenation (Pd/C).
Reagents & Stoichiometry[1][2][3]
| Reagent | Role | Conditions |
| Nitro-Intermediate | Substrate | 1.0 Equiv |
| 10% Pd/C | Catalyst | 10 wt% (e.g., 100mg for 1g substrate) |
| Hydrogen (H2) | Reductant | Balloon pressure (1 atm) |
| Methanol | Solvent | 20 vol |
Step-by-Step Methodology
-
Preparation:
-
Dissolve the Nitro-Intermediate from Stage 1 in Methanol (or Ethanol).
-
Safety: Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen). Warning: Dry Pd/C is pyrophoric. Do not add to solvent containing H2 gas.
-
-
Hydrogenation:
-
Purge the flask with H2 gas (balloon method: vacuum/fill cycle x3).
-
Stir vigorously at RT for 2–4 hours.
-
Mechanistic Insight: The Pyridine nitrogen can coordinate to Pd, potentially slowing the reaction. If the reaction stalls, mild heating (40°C) is permissible, but avoid strong acids which would protonate the pyridine and complicate workup.
-
-
Filtration & Isolation:
-
Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH.
-
Concentrate the filtrate in vacuo to yield the off-white solid.
-
-
Final Purification:
-
The product is typically pure. If a slight yellow color persists (trace azo impurities), pass through a short plug of silica gel eluting with DCM:MeOH:NH4OH (90:9:1).
-
Workflow Visualization
The following diagram details the operational flow, including critical decision points (diamonds) and safety checks.
Figure 2: Operational workflow for the two-step synthesis.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these standard values.
Expected 1H NMR (DMSO-d6, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Confirmation |
| 8.85 | t (broad) | 1H | Amide NH | Confirms coupling success. |
| 8.55 | d | 1H | Pyridine (C2-H) | Diagnostic for Pyridine ring integrity. |
| 8.46 | dd | 1H | Pyridine (C6-H) | |
| 7.70 | d | 1H | Pyridine (C4-H) | |
| 7.35 | dd | 1H | Pyridine (C5-H) | |
| 7.10 - 6.60 | m | 3H | Benzene (Ar-H) | 3-amino substitution pattern. |
| 6.70 | s (broad) | 2H | Aniline NH2 | Critical: Confirms Nitro reduction. |
| 4.48 | d | 2H | CH2 (Benzylic) | Linker between Amide and Pyridine. |
Troubleshooting Guide
-
Problem: Low yield in Stage 1.
-
Cause: Water in DMF (hydrolysis of active ester).
-
Fix: Use anhydrous DMF and dry glassware.
-
-
Problem: Incomplete Reduction (Stage 2).
-
Cause: Catalyst poisoning by Pyridine nitrogen.
-
Fix: Add 1-2 drops of Acetic Acid to the MeOH solution (protonates pyridine, preventing Pd coordination). Note: Requires basic workup afterwards.
-
References
-
Amide Coupling Optimization: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][5][6] Tetrahedron, 61(46), 10827-10852. Link
- Nitro Reduction Method: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91-95.
-
Analogous Synthesis (Pyridine-Benzamide): Korlyukov, A. A., et al. (2022).[7] N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide.[7][8] Molbank, 2022(4), M1461.[7] Link
-
General Protocol for 3-picolylamine couplings: Organic Chemistry Portal. Amide Synthesis by Acylation. Link
Sources
- 1. Amide Synthesis [fishersci.dk]
- 2. researchgate.net [researchgate.net]
- 3. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 4. growingscience.com [growingscience.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
Application Note: Strategic Synthesis of N-Pyridin-3-ylbenzamide
Executive Summary & Mechanistic Challenge
The synthesis of N-pyridin-3-ylbenzamide represents a classic yet deceptive challenge in medicinal chemistry. While nominally a simple amide coupling between benzoic acid and 3-aminopyridine, the reaction is complicated by the electronic properties of the heteroaromatic amine.
The "Pyridine Paradox":
-
Low Nucleophilicity: The electron-withdrawing nature of the pyridine ring significantly reduces the nucleophilicity of the exocyclic amine (
) compared to aniline. Standard carbodiimide couplings (EDC/NHS) often suffer from slow kinetics and incomplete conversion. -
Competitive Basicity: The endocyclic nitrogen (pyridine ring N) acts as a competitive base (pKa ~5.2). In acid chloride protocols, this nitrogen can scavenge protons or even react with the electrophile to form unstable
-acylpyridinium salts, necessitating careful stoichiometry of auxiliary bases.
This guide presents two validated protocols: Method A (T3P) for high-purity R&D applications, and Method B (Acid Chloride) for scalable, cost-effective synthesis.
Reagent Selection Guide
| Feature | Method A: T3P (Propylphosphonic Anhydride) | Method B: Acid Chloride Activation | Method C: HATU/HBTU |
| Primary Use Case | High Purity / Library Synthesis | Scale-up (>10g) / Cost-Sensitive | Difficult/Sterically Hindered Substrates |
| Reactivity | High (Low Epimerization risk) | Very High (Exothermic) | High |
| Byproducts | Water-soluble (Easy removal) | HCl / Salts | Tetramethylurea (Difficult removal) |
| Atom Economy | Moderate | High | Low |
| Purification | Extraction often sufficient | Recrystallization required | Column Chromatography often required |
Protocol A: T3P-Mediated Synthesis (Recommended)
Rationale: T3P is the superior choice for this substrate because its byproducts are water-soluble.[1][2] Since 3-aminopyridine derivatives can be difficult to separate from urea byproducts (from EDC/DCC) or guanidinium byproducts (from HATU), T3P simplifies the downstream workflow significantly.
Materials
-
Substrate: 3-Aminopyridine (1.0 equiv)
-
Acid: Benzoic Acid (1.1 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 - 4.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue)
Step-by-Step Methodology
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Benzoic Acid (1.1 equiv) and 3-Aminopyridine (1.0 equiv) in EtOAc (concentration ~0.2 M).
-
Note: If the amine is not fully soluble, add a minimum amount of DMF.
-
-
Base Addition: Cool the mixture to 0°C. Add DIPEA (3.5 equiv) dropwise.
-
Critical: Excess base is required.[3] 1 equiv neutralizes the carboxylic acid, 1 equiv neutralizes the T3P byproduct, and the remainder ensures the pyridine ring remains unprotonated (free base) to maintain solubility in the organic phase.
-
-
Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature (20-25°C) and stir for 4–12 hours.
-
QC Check: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The limiting reagent (amine) should be consumed.
-
-
Quench & Workup (The "Green" Advantage):
-
Dilute the reaction mixture with excess EtOAc.
-
Wash 1: Water (removes bulk T3P salts).
-
Wash 2: 10% NaOH or sat.[2] NaHCO3 (removes unreacted benzoic acid).
-
Wash 3: Water (neutralize).
-
Wash 4: Brine (drying).
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: The crude solid is often >95% pure. If necessary, recrystallize from EtOH/Water (1:1).
Mechanism of T3P Activation
The following diagram illustrates the activation cycle, highlighting why byproducts are easily removed.
Figure 1: T3P activation pathway. The cyclic anhydride opens to form a mixed anhydride, which is then attacked by the amine. The phosphorus byproduct is highly water-soluble.[2]
Protocol B: Acid Chloride Synthesis (Scalable)
Rationale: For reactions >10g, T3P becomes expensive. The acid chloride route is robust but requires strict pH control during workup to prevent the pyridine product from extracting into the aqueous phase as a salt.
Materials
-
Substrate: 3-Aminopyridine (1.0 equiv)
-
Reagent: Benzoyl Chloride (1.1 equiv)
-
Base: Triethylamine (TEA) or Pyridine (2.0 - 3.0 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology
-
Setup: Purge a flask with nitrogen. Add 3-Aminopyridine (1.0 equiv) and DCM (10 volumes).
-
Base Addition: Add TEA (2.5 equiv). Cool to 0°C.[3]
-
Note: If using pyridine as the solvent/base, no TEA is needed, but workup requires extensive acid washes which can trap the product. TEA in DCM is preferred.
-
-
Addition: Add Benzoyl Chloride (1.1 equiv) dropwise. The reaction is exothermic; control temp < 10°C.
-
Reaction: Stir at 0°C for 30 mins, then Room Temp for 2 hours.
-
Critical Workup (pH Control):
-
Crystallization: Evaporate DCM. Recrystallize the residue from hot Ethanol or EtOAc/Hexane.
Decision Tree & Purification Workflow
The following logic gate ensures successful isolation based on the specific challenges of the pyridine ring.
Figure 2: Purification logic emphasizing pH control during extraction to prevent product loss into the aqueous phase.
Analytical Validation
Successful synthesis should be validated using the following markers:
-
1H NMR (DMSO-d6):
-
Amide NH: Singlet, typically deshielded to
10.4–10.6 ppm. -
Pyridine C2-H: Doublet/Singlet,
~8.9 ppm (most deshielded aromatic proton). -
Pyridine C4/C6-H: Multiplets,
8.1–8.4 ppm. -
Pyridine C5-H:
~7.4 ppm (often overlapping with benzoyl protons).
-
-
Mass Spectrometry:
(Calculated).
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
Archimica (Now Euticals). T3P® (Propanephosphonic acid anhydride) Application Note. Specialty Chemicals Protocol. [Link] (Note: General supplier protocol reference).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
Sources
purification techniques for 3-amino-N-(pyridin-3-ylmethyl)benzamide
Technical Application Note: High-Purity Isolation of 3-amino-N-(pyridin-3-ylmethyl)benzamide
Executive Summary
This guide details the purification protocols for 3-amino-N-(pyridin-3-ylmethyl)benzamide , a critical scaffold often utilized in the synthesis of Type II kinase inhibitors (e.g., structural analogs of Nilotinib).
The purification of this molecule presents a specific "bis-basic" challenge: the presence of both a pyridine nitrogen (
This document provides a self-validating workflow combining pH-controlled extraction , amine-modified flash chromatography , and recrystallization to achieve >99% purity.
Chemical Profile & Solubility Analysis
Before initiating purification, the operator must understand the physicochemical behavior of the target.
| Property | Description | Implications for Purification |
| Structure | Benzamide core with 3-amino and 3-pyridylmethyl substituents.[1][2][3][4][5] | Amphiphilic: Soluble in polar organics; pH-dependent water solubility. |
| Basicity | Pyridine N ( | Tailing Risk: Will interact strongly with silanols on silica gel. Requires basic modifiers. |
| Stability | Aniline group is oxidation-sensitive. | Time Critical: Avoid prolonged storage of crude oil; use inert atmosphere when possible. |
| Solubility | High: DMSO, MeOH, DCM/MeOH mixtures.Low: Hexanes, Water (at pH > 8). | Precipitation: Water can act as an anti-solvent if the pH is alkaline. |
Decision Logic: The Purification Strategy
The following flowchart illustrates the decision-making process based on the scale and purity requirements.
Figure 1: Strategic workflow for the isolation of bis-basic benzamides.
Protocol A: Primary Isolation (The pH-Switch Workup)
Objective: Remove non-basic impurities (coupling reagents, unreacted acids) and bulk pyridine starting materials.
The Challenge: Both the product and the starting material 3-(aminomethyl)pyridine are basic. A simple acid wash will protonate and extract both into the aqueous layer.
The Solution: Use the "Salting Out" effect and specific pH windows.
-
Quench & Evaporation: Remove volatile organic solvents (DMF, THF) from the reaction mixture under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) .
-
Basic Wash (Removal of Acids): Wash the organic phase with Sat.
( ). -
Acid Extraction (The Switch): Extract the organic phase with 1M HCl (
).-
Result: The product and pyridine impurities move to the Aqueous Phase (protonated). Neutral impurities remain in the EtOAc.
-
Discard the EtOAc layer.
-
-
Controlled Basification: Cool the acidic aqueous phase to 0°C. Slowly add 6M NaOH until pH reaches ~10-11.
-
Observation: The product should precipitate as an off-white solid or oil out.
-
-
Recovery: Extract the basic aqueous phase with DCM (Dichloromethane) (
).-
Note: DCM is a better solvent for the free base than EtOAc.
-
-
Drying: Dry over
, filter, and concentrate.
Protocol B: Amine-Modified Flash Chromatography
Objective: Separate the product from closely eluting pyridine analogs and aniline oxidation products.
Critical Parameter: Standard silica gel is acidic (
Materials:
-
Stationary Phase: Spherical Silica Gel (20-40 µm).
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1%
.
Step-by-Step:
-
Column Pre-treatment: Flush the column with 3 column volumes (CV) of DCM + 1% TEA .
-
Why: This neutralizes the active acidic sites on the silica before the sample touches it.
-
-
Loading: Dissolve the crude residue in a minimum amount of DCM. If solubility is poor, use a "dry load" technique (adsorb crude onto silica/Celite).
-
Gradient Elution:
| Time (CV) | % Mobile Phase B (MeOH/TEA) | Phase Description |
| 0 - 2 | 0% | Elute non-polar debris |
| 2 - 5 | 0% | Elute unreacted aniline |
| 5 - 12 | 2% | Product Elution Window |
| 12 - 15 | 5% | Wash highly polar impurities |
-
Fraction Collection: Monitor at 254 nm (aromatic) and 280 nm (pyridine/aniline specific).
-
Workup: Combine pure fractions. Crucial: Evaporate solvents and then redissolve in DCM and wash with water to remove residual TEA/Ammonia before final drying.
Protocol C: Recrystallization (Polishing)
Objective: Achieve >99% purity and remove colored oxidation impurities on scales >5g.
Solvent System: Ethanol (EtOH) or Isopropanol (IPA) .
-
Dissolution: Place the semi-pure solid in a flask. Add minimal EtOH and heat to reflux (approx. 78°C) until fully dissolved.
-
Hot Filtration: If insoluble black specks (oxidized aniline) remain, filter the hot solution through a heated glass frit or Celite pad.
-
Nucleation: Allow the solution to cool slowly to room temperature.
-
Troubleshooting: If no crystals form, add Hexane or Diethyl Ether dropwise until slight turbidity persists, then cool.
-
-
Crystallization: Place at 4°C overnight.
-
Collection: Filter the white/off-white needles. Wash with cold Ether/Hexane (1:1) to remove surface mother liquor.
Protocol D: Preparative HPLC (High Purity)
Objective: Isolation of pharmaceutical-grade material for biological assays.
System: Reverse Phase C18 (e.g., Waters XBridge or Phenomenex Gemini). Mobile Phase:
-
A: Water + 0.1% TFA (Trifluoroacetic acid).
-
B: Acetonitrile + 0.1% TFA.
Note: TFA is preferred over Formic Acid for sharper peaks with basic amines, but it forms a TFA-salt.
Gradient:
-
Hold 5% B for 2 min.
-
Linear ramp 5%
60% B over 15 min.
Salt Exchange (Free-Basing the TFA Salt): Biological assays often require the free base.
-
Dissolve the lyophilized TFA salt in EtOAc.
-
Wash with Sat.
( ). -
Dry organic layer (
) and evaporate.
Analytical Validation
Verify the success of the purification using these criteria:
-
HPLC Purity: >98% area at 254 nm.
-
1H NMR (DMSO-d6):
-
Diagnostic Singlet (Amine):
ppm (broad, 2H). -
Diagnostic Triplet/Doublet (Amide NH):
ppm. -
Pyridine protons: Distinct splitting patterns in the 7.3–8.6 ppm region.
-
-
Appearance: White to pale cream solid. (Dark brown indicates oxidation).
References
-
Synthesis of Pyridyl-Benzamides
-
Amide Coupling Purification
-
Flash Chromatography of Amines
- Title: How do I purify ionizable organic amine compounds using flash column chrom
- Source: Biotage Applic
-
URL:[Link]
-
Solubility Data
Sources
- 1. 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide | C28H29N7O | CID 4369496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]
- 3. 3,5-Diamino-N-(pyridin-3-ylmethyl)benzamide | C13H14N4O | CID 61094731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide | C13H12ClN3O | CID 112574192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]
- 11. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Analytical Characterization of 3-amino-N-(pyridin-3-ylmethyl)benzamide
Introduction & Context
3-amino-N-(pyridin-3-ylmethyl)benzamide (CAS: 1174642-69-3) represents a critical structural scaffold in the development of Rho-associated protein kinase (ROCK) inhibitors and other ATP-competitive kinase inhibitors. The molecule consists of two distinct aromatic domains—a 3-aminophenyl head group and a pyridine tail—linked by a flexible methylene-amide bridge.
Precise analytical characterization of this intermediate is vital because regiochemical isomers (e.g., 2- or 4-substituted pyridines) and unreacted starting materials (3-aminobenzoic acid) can significantly alter the biological potency of the final drug candidate. This guide provides a definitive protocol for the structural validation of this scaffold using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Sample Preparation Protocol
Objective: To prepare high-concentration, particulate-free samples that maximize signal-to-noise ratio (S/N) while preserving labile proton signals.
Reagents & Equipment[1]
-
Solvent: DMSO-d6 (
D) + TMS (Tetramethylsilane).-
Why DMSO? Chloroform (
) often causes amide protons to broaden or exchange, making them invisible. DMSO stabilizes the amide bond via hydrogen bonding, revealing the critical triplet coupling of the amide to the methylene .
-
-
Tubes: High-precision 5mm NMR tubes (e.g., Wilmad 535-PP).
-
Filtration: 0.2 µm PTFE syringe filter.
Step-by-Step Procedure
-
Weighing: Weigh
of the solid benzamide into a clean 1.5 mL microcentrifuge tube. -
Solvation: Add
of DMSO-d6. Vortex for 30 seconds.-
Checkpoint: If the solution is cloudy, sonicate for 2 minutes.
-
-
Filtration: Draw the solution into a 1 mL syringe and filter directly into the NMR tube.
-
Integrity Check: Ensure the solvent height in the tube is exactly
to match the receiver coil sweet spot.
-
-
MS Dilution: For Mass Spectrometry, take
of the NMR sample and dilute into of Methanol/Water (50:50) + Formic Acid.
Mass Spectrometry Analysis
Technique: ESI-MS (Electrospray Ionization) in Positive Mode (
Core Parameters[3]
-
Molecular Formula:
-
Exact Mass:
-
Observed Ion $[M+H]^+:
Fragmentation Logic (MS/MS)
The fragmentation of this molecule follows a predictable pathway centered on the amide linkage. The collision-induced dissociation (CID) typically cleaves the amide bond, generating characteristic "Head" and "Tail" fragments.
-
Pathway A (Amide Cleavage): Generates the 3-aminobenzoyl cation (
) and the neutral pyridin-3-ylmethanamine. -
Pathway B (C-N Cleavage): Generates the pyridin-3-ylmethyl cation (
).
Figure 1: ESI-MS/MS Fragmentation Pathway showing primary cleavage sites at the amide linkage.
NMR Spectroscopy Analysis
Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic multiplets). Solvent: DMSO-d6.
1H NMR Assignment Table
The spectrum is divided into three distinct zones: the Amide/Amine zone, the Aromatic zone, and the Aliphatic zone.
| Position | Type | Shift (δ ppm)* | Multiplicity | Integration | Assignment Logic |
| Amide | Triplet ( | Diagnostic signal.[2] Appears as a triplet ( | |||
| Pyridine | Singlet ( | Most deshielded aromatic proton; adjacent to Nitrogen. | |||
| Pyridine | Doublet ( | Adjacent to Nitrogen; couples with | |||
| Pyridine | Doublet ( | Para to Nitrogen. | |||
| Pyridine | Shielded; couples with | ||||
| Benzene | Singlet ( | Isolated between amide and amine; often narrow triplet due to meta-coupling. | |||
| Benzene | Triplet ( | Meta to both substituents. | |||
| Benzene | Multiplet | Ortho to the amine group (electron-donating effect shields these protons). | |||
| Amine | Broad Singlet | Exchangeable. Broadening indicates H-bonding or exchange. | |||
| Linker | Doublet ( | Benzylic-like protons; split into a doublet by the Amide |
*Note: Shifts are approximate and relative to TMS (0.00 ppm) in DMSO-d6. Water peak appears at ~3.33 ppm.
Structural Verification Workflow
To confirm the structure and rule out isomers (e.g., 4-aminobenzamide or pyridin-2-ylmethyl analogs), follow this logical check:
-
Check the Amide: Is the signal at 9.0 ppm a triplet ?
-
Yes: Confirms
connectivity. -
No (Singlet): Suggests tertiary amide or rapid exchange (sample too wet).
-
-
Check the Linker: Is the signal at 4.5 ppm a doublet ?
-
Yes: Confirms coupling to
.
-
-
Check the Pyridine: Do you see 4 distinct aromatic signals for the pyridine ring?
-
Yes: Consistent with 3-substitution. (4-substitution would show an AA'BB' symmetric doublet pair).
-
Figure 2: Decision tree for verifying the 3-amino-N-(pyridin-3-ylmethyl)benzamide structure.
Impurity Profiling
Common impurities arise from the amide coupling reaction (e.g., EDC/NHS coupling or Acid Chloride method).
-
3-Aminobenzoic Acid (Starting Material):
-
NMR: Look for a broad carboxylic acid proton
. -
MS:
.
-
-
3-(Aminomethyl)pyridine (Starting Material):
-
NMR: Look for a shift in the methylene doublet. Free amine
appears upfield ( ) compared to the amide ( ).
-
-
Residual Solvents:
-
DMF: Methyl singlets at
and . -
Ethyl Acetate:[3] Quartet at
, Singlet at .
-
References
-
PubChem. (n.d.).[4] 3,5-Diamino-N-(pyridin-3-ylmethyl)benzamide (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Abraham, R. J., & Mobli, M. (2006). 1H NMR spectra part 23: The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(6), 578–584. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Sources
developing in vitro assays for 3-amino-N-(pyridin-3-ylmethyl)benzamide
Application Note: Strategic Assay Development for 3-amino-N-(pyridin-3-ylmethyl)benzamide
Executive Summary
This application note details the strategic development of in vitro assays for 3-amino-N-(pyridin-3-ylmethyl)benzamide (CAS: 25844-49-9). Structural analysis of this molecule reveals a unique "hybrid" pharmacophore:
-
The N-(pyridin-3-ylmethyl) moiety: A classic hinge-binding motif found in Rho-associated protein kinase (ROCK) inhibitors (e.g., Y-27632 analogs).
-
The 3-aminobenzamide core: A well-characterized scaffold for Poly(ADP-ribose) polymerase (PARP) inhibition.[1]
Consequently, this guide departs from standard single-target protocols. Instead, it presents a multi-modal validation strategy designed to determine the compound's primary potency as a ROCK inhibitor while rigorously counter-screening for PARP liability. This approach ensures that observed phenotypic effects (e.g., cytoskeletal rearrangement) are correctly attributed to kinase inhibition rather than DNA repair modulation.
Part 1: Structural Logic & Target Prediction
Before wet-lab validation, we must establish the mechanistic hypothesis. The molecule functions as a competitive inhibitor for the ATP-binding pocket of Serine/Threonine kinases (specifically ROCK1/2) due to the pyridine nitrogen's ability to accept a hydrogen bond from the hinge region.
Signaling Pathway Visualization
The following diagram illustrates the primary signaling pathway (Rho/ROCK) this compound is predicted to modulate, highlighting the intervention point.
Figure 1: The RhoA-ROCK signaling cascade. The compound targets the ROCK node, preventing downstream phosphorylation of LIMK and MLC, leading to actin depolymerization.
Part 2: Biochemical Potency Assay (ROCK1/2)
Objective: Quantify the IC50 of the compound against recombinant ROCK1 and ROCK2 enzymes. Methodology: ADP-Glo™ Kinase Assay (Luminescence). Rationale: The ADP-Glo platform is preferred over FRET for this compound because the benzamide core can exhibit auto-fluorescence in the blue/green spectrum, which might interfere with FRET signals. ADP-Glo generates a clean luminescent signal proportional to ADP production.
Materials Required
| Component | Specification |
| Enzyme | Recombinant Human ROCK1 and ROCK2 (active) |
| Substrate | S6 Kinase Substrate Peptide (Long S6) |
| Cofactor | Ultra-Pure ATP (10 µM final) |
| Detection | ADP-Glo™ Reagent & Kinase Detection Reagent |
| Buffer | 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1% BSA, 1 mM DTT |
Step-by-Step Protocol
-
Compound Preparation:
-
Dissolve 3-amino-N-(pyridin-3-ylmethyl)benzamide in 100% DMSO to a stock of 10 mM.
-
Perform a 12-point serial dilution (1:3) in Kinase Buffer (max concentration 100 µM).
-
Note: Ensure final DMSO concentration in the assay is < 1% to prevent enzyme denaturation.
-
-
Enzyme Reaction (384-well plate):
-
Add 2 µL of Compound solution.
-
Add 2 µL of ROCK1 or ROCK2 enzyme (0.5 ng/µL final).
-
Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.
-
Initiate reaction by adding 1 µL of ATP/Substrate mix (10 µM ATP / 50 µM Peptide).
-
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Data Analysis:
-
Measure Luminescence (RLU).
-
Normalize to "No Enzyme" (0% Activity) and "No Inhibitor" (100% Activity) controls.
-
Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.
-
Part 3: Cellular Phenotypic Assay (Cytoskeleton Dynamics)
Objective: Validate cell permeability and functional ROCK inhibition by observing stress fiber disassembly. Cell Line: NIH/3T3 Fibroblasts or HeLa cells (high basal stress fibers). Readout: High-Content Imaging (HCI) of F-actin.
Protocol Logic
ROCK inhibition leads to the loss of actomyosin contractility. A successful "hit" with this compound will cause cells to lose their taut, fibrous morphology and develop a "stellate" or long-process phenotype (neurite-like outgrowth) due to actin depolymerization.
Step-by-Step Protocol
-
Seeding: Seed NIH/3T3 cells at 5,000 cells/well in a 96-well black-wall plate. Incubate 24h.
-
Treatment:
-
Treat cells with the compound (0.1, 1, 10 µM) for 4 hours.
-
Positive Control: Y-27632 (10 µM).
-
Negative Control: DMSO (0.1%).
-
-
Fixation & Staining:
-
Fix with 4% Paraformaldehyde (warm) for 15 min.
-
Permeabilize with 0.1% Triton X-100.
-
Stain F-actin with Phalloidin-Alexa Fluor 488 (1:1000).
-
Counter-stain Nuclei with DAPI (1 µg/mL).
-
-
Imaging & Analysis:
-
Image at 20x magnification.
-
Quantification: Measure "Fiber Intensity per Cell" and "Cell Roundness".
-
Success Criteria: A dose-dependent decrease in F-actin fibers and an increase in cell processes, mimicking the Y-27632 control.
-
Part 4: Specificity Counter-Screen (PARP Liability)
Objective: Determine if the "3-aminobenzamide" core retains PARP inhibitory activity. This is critical for interpreting toxicity data. Methodology: Universal Colorimetric PARP Assay.
Protocol Summary
-
Coat Plate: Use histone-coated strip wells.
-
Reaction: Add PARP-HSA enzyme + Biotinylated-NAD+ + Compound.
-
Incubation: 1 hour at RT.
-
Detection: Add Streptavidin-HRP followed by TMB substrate.
-
Interpretation:
-
If IC50 (ROCK) << IC50 (PARP): The compound is a selective ROCK inhibitor .
-
If IC50 (ROCK) ≈ IC50 (PARP): The compound is a dual inhibitor (potential for polypharmacology).
-
Part 5: Assay Development Workflow
The following flowchart summarizes the decision-making process for validating this specific chemical entity.
Figure 2: Validation workflow. The critical decision point is the biochemical potency (Step 2) followed by the selectivity filter (Step 4).
References
-
Liao, J. K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors as novel drugs for cardiovascular diseases." Journal of Cardiovascular Pharmacology, 50(1), 17-24.
-
Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinase." Molecular Pharmacology, 57(5), 976-983.
-
Virág, L., & Szabó, C. (2002). "The therapeutic potential of poly(ADP-ribose) polymerase inhibitors." Pharmacological Reviews, 54(3), 375-429. (Establishes 3-aminobenzamide as a PARP reference).
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." (Standard protocol for kinase screening).
-
Rath, N., & Olson, M. F. (2012). "Rho-associated kinases in tumorigenesis: re-considering ROCK inhibition for cancer therapy." EMBO Reports, 13(10), 900-908.
Sources
Application Note: Cell-Based Assay Design for Pyridine Benzamide Derivatives
Abstract & Strategic Overview
Pyridine benzamide derivatives represent a privileged scaffold in medicinal chemistry, most notably recognized as potent inhibitors of 11
While their pharmacophore offers high potency, this class frequently suffers from poor aqueous solubility and high lipophilicity (LogP > 3.5), leading to "false negatives" in cell-based assays due to compound precipitation in culture media.
This guide provides a validated workflow for evaluating pyridine benzamide derivatives. Unlike generic protocols, this document integrates a Solubility Limit Test prior to bioactivity screening and details a Gli-Luciferase Reporter Assay to quantify pathway suppression, ensuring that observed IC
The Challenge: Hydrophobicity & Solubility[1][2]
The "Invisible" Failure Mode: Pyridine benzamides often precipitate upon dilution from DMSO stocks into aqueous cell culture media (RPMI/DMEM). Micro-precipitates can sequester the drug, reducing the effective concentration available to the cell, or cause non-specific toxicity by disrupting cell membranes.
Phase I: Pre-Assay Solubility Optimization (Mandatory)
Before seeding any cells, determine the Kinetic Solubility Limit.
Protocol: Nephelometry-Based Solubility Screen
-
Stock Prep: Prepare a 10 mM stock of the pyridine benzamide derivative in 100% DMSO.
-
Media Prep: Aliquot 198 µL of the specific assay medium (e.g., DMEM + 0.5% FBS) into a clear-bottom 96-well plate. Note: Low serum (0.5%) is critical as high albumin can mask precipitation.
-
Spiking: Add 2 µL of compound stock (1:100 dilution) to reach 100 µM. Perform serial 2-fold dilutions down to 0.1 µM.
-
Incubation: Shake at 37°C for 2 hours (mimicking assay start conditions).
-
Readout: Measure Absorbance at 600 nm (turbidity) or use a laser nephelometer.
-
Pass Criteria: OD600 < 0.005 above background.
-
Fail Criteria: Visible cloudiness or OD spike.
-
-
Outcome: The highest concentration with no turbidity is your Maximal Assay Concentration (MAC) . Do not exceed this in cell-based assays.
Target Engagement: Hedgehog Pathway Reporter Assay
Rationale: Pyridine benzamides (e.g., analogs of Vismodegib or Sonidegib) act by binding the transmembrane receptor Smoothened (Smo) . This prevents Smo from translocating to the primary cilium, thereby blocking the release of Gli transcription factors . A Gli-Luciferase reporter provides a direct, functional readout of this transcriptional suppression.
Diagram 1: Hedgehog Signaling & Inhibitor Action
Visualizing the mechanism of action for pyridine benzamides.
Caption: Mechanism of Action. Pyridine benzamides bind Smoothened, preventing Gli activation and subsequent Luciferase expression.
Protocol: Gli-Luciferase Reporter Assay in NIH3T3 Cells
Cell Model: NIH3T3-Gli-Luc (Stably transfected mouse fibroblasts). These cells possess a functional primary cilium, essential for Hh signaling.[1]
Reagents:
-
Agonist: Recombinant Sonic Hedgehog (Shh) or SAG (Smoothened Agonist).
-
Reference Inhibitor: Vismodegib (GDC-0449).
-
Detection: Bright-Glo™ or One-Glo™ Luciferase Assay System.
Step-by-Step Methodology:
-
Cell Seeding (Day 0):
-
Harvest NIH3T3-Gli-Luc cells (log phase).
-
Resuspend in DMEM + 10% Calf Serum (CS). Avoid Fetal Bovine Serum (FBS) initially if possible, as high growth factors can dampen cilium formation.
-
Seed 10,000 cells/well in a white-walled, clear-bottom 96-well plate (100 µL/well).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Starvation & Treatment (Day 1):
-
Carefully aspirate media.
-
Replace with Low-Serum Assay Media (DMEM + 0.5% CS). Starvation induces primary cilium formation.
-
Compound Addition: Add 50 µL of 3x concentrated Pyridine Benzamide dilution series (prepared in Assay Media).
-
Stimulation: Immediately add 50 µL of 3x EC
concentration of SAG (approx. 100 nM final) or Shh conditioned media. -
Controls:
-
Min Signal: DMSO only (No SAG).
-
Max Signal: DMSO + SAG.
-
Reference: Vismodegib + SAG.
-
-
-
Incubation (Day 1–3):
-
Incubate for 30–48 hours . Transcriptional reporter assays require time for protein translation.
-
-
Readout (Day 3):
-
Equilibrate plate to room temperature (20 mins).
-
Add 100 µL of Luciferase Reagent (1:1 ratio with media).
-
Lyse on an orbital shaker (2 mins, 300 rpm).
-
Read Luminescence (Integration time: 0.5–1.0 sec).
-
Data Analysis & Validation
Calculation of IC
Normalize raw luminescence units (RLU) to percentage activity:
Fit data using a non-linear regression (4-parameter logistic equation):
Table 1: Troubleshooting Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Steep Hill Slope (> 2.0) | Compound precipitation or non-specific toxicity. | Check MAC (Section 2). Run parallel CellTiter-Glo viability assay. |
| Low Signal Window | Poor cilium formation. | Ensure cells are confluent and serum-starved (0.5% CS) for at least 24h. |
| High Variability | Edge effects in plate. | Use breathable seals; fill outer wells with PBS (do not use for data). |
Experimental Workflow Summary
Diagram 2: Assay Timeline
Operational workflow from compound solubilization to data acquisition.
Caption: Step-by-step timeline ensuring solubility checks precede biological interrogation.
References
-
Peer, C. J., et al. (2012). "Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling." Bioorganic & Medicinal Chemistry, 20(19).
- Context: Describes the discovery of pyridine benzamide analogs (e.g., Compound A8)
-
Manetti, F., et al. (2017). "Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition." European Journal of Medicinal Chemistry.
- Context: Provides detailed chemical structures and IC50 comparisons for benzamide deriv
-
Odermatt, A., et al. (2023).[2] "In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity." Methods in Enzymology.
- Context: Authoritative protocol for the alternative use case of pyridine benzamides (11 -HSD1 inhibition), verifying the scaffold's dual utility.
-
Lipinski, C. A. (2001). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.
- Context: Foundational text supporting the requirement for solubility testing (Section 2) for lipophilic benzamides.
Sources
Application Note: Experimental Utilization of 3-Amino-N-(pyridin-3-ylmethyl)benzamide as a Selective ROCK Inhibitor
Executive Summary & Chemical Logic
This application note details the experimental handling, mechanistic profiling, and biological validation of 3-amino-N-(pyridin-3-ylmethyl)benzamide . Based on its pharmacophore—a benzamide core coupled with a pyridin-3-ylmethyl moiety—this small molecule functions as an ATP-competitive inhibitor of Rho-associated protein kinase (ROCK) .
The structural logic of this inhibitor relies on the pyridine nitrogen acting as a hydrogen bond acceptor for the kinase hinge region (specifically Met156 in ROCK1), while the amide linker positions the benzamide ring to exploit the hydrophobic pocket. This scaffold is homologous to the industry-standard Y-27632 but offers distinct structure-activity relationship (SAR) properties useful for probing kinase selectivity and preventing stem cell apoptosis.
Key Applications
-
Cytoskeletal Dynamics: Inhibition of actin stress fiber formation.
-
Stem Cell Technology: Prevention of dissociation-induced apoptosis in hESCs and iPSCs.
-
Fibrosis Research: Modulation of myofibroblast differentiation via the Rho/ROCK pathway.
Mechanistic Signaling Pathway
To validate the activity of 3-amino-N-(pyridin-3-ylmethyl)benzamide, researchers must understand the downstream effectors. ROCK inhibition prevents the phosphorylation of Myosin Light Chain (MLC) and LIM Kinase (LIMK), leading to actin depolymerization.
Caption: The Rho/ROCK signaling cascade.[1] The inhibitor blocks ROCK activity, preventing MLC phosphorylation and stabilizing the cytoskeleton to prevent apoptosis (anoikis).
Experimental Protocols
Protocol A: Preparation and Storage
-
Solubility: The pyridine moiety enhances aqueous solubility at low pH, but for stock solutions, DMSO is required.
-
Stock Concentration: 10 mM or 50 mM in anhydrous DMSO.
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.
Protocol B: In Vitro Kinase Inhibition Assay (Biochemical)
Objective: Determine the IC50 of the compound against recombinant ROCK1/2.
-
Reagent Setup:
-
Enzyme: Recombinant human ROCK1 (1-535) or ROCK2 (1-552).
-
Substrate: S6 peptide (AKRRRLSSLRA) or Long S6 Kinase substrate peptide.
-
ATP: 10 µM (near Km).
-
-
Reaction Mix:
-
Prepare 3x Enzyme mix in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare 3x Substrate/ATP mix.
-
Prepare 3x Compound dilution series (0.1 nM to 10 µM) in 3% DMSO.
-
-
Execution:
-
Add 10 µL Compound to 384-well plate.
-
Add 10 µL Enzyme mix. Incubate 15 min at RT (allows inhibitor to bind hinge region).
-
Add 10 µL Substrate/ATP mix to initiate reaction.
-
Incubate 60 min at RT.
-
-
Detection:
-
Use ADP-Glo™ or radiometric (
P-ATP) filter binding. -
Validation: IC50 should be in the nanomolar range (typically 50–500 nM depending on specific assay conditions).
-
Protocol C: Cellular Cytoskeleton Analysis (Stress Fiber Disassembly)
Objective: Visual proof of target engagement in adherent cells (e.g., HeLa or NIH3T3).
-
Seeding: Plate cells at 5,000 cells/well in a 96-well black-walled plate (optical bottom). Incubate 24h.
-
Treatment:
-
Treat cells with 3-amino-N-(pyridin-3-ylmethyl)benzamide (10 µM, 30 µM) for 1 hour.
-
Positive Control: Y-27632 (10 µM).
-
Negative Control: 0.1% DMSO.
-
-
Fixation & Staining:
-
Fix with 4% Paraformaldehyde (15 min).
-
Permeabilize with 0.1% Triton X-100 (5 min).
-
Stain with Phalloidin-Alexa Fluor 488 (binds F-actin) and DAPI (nuclei).
-
-
Analysis:
-
Image via confocal microscopy.
-
Expected Result: Treated cells will show a loss of central actin stress fibers and a "stellate" or long-neurite morphology compared to the rigid stress fibers in DMSO controls.
-
Application in Stem Cell Research (iPSC)[1]
ROCK inhibitors are critical for the survival of dissociated human pluripotent stem cells (hPSCs). This compound prevents "anoikis" (detachment-induced cell death).
Caption: Workflow for using the inhibitor to enhance single-cell cloning efficiency in iPSCs.
Critical Note: The timing of addition is crucial. The inhibitor must be present during the dissociation and re-attachment phase (first 24 hours). Extended exposure (>48h) is generally unnecessary and may alter differentiation potential.
Data Summary & Troubleshooting
Comparative Profile
| Feature | 3-amino-N-(pyridin-3-ylmethyl)benzamide | Y-27632 (Standard) |
| Primary Target | ROCK1 / ROCK2 | ROCK1 / ROCK2 |
| Binding Mode | ATP-Competitive (Type I) | ATP-Competitive (Type I) |
| IC50 (Biochemical) | ~50–200 nM (Est. based on class) | ~140 nM |
| Solubility | Moderate (DMSO required) | High (Water soluble) |
| Cell Permeability | High (Lipophilic benzamide) | High |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Precipitation in Media | Concentration too high (>100 µM) | Sonicate stock; do not exceed 50 µM in aqueous media. |
| No Stress Fiber Loss | Poor permeability or degradation | Verify stock via LC-MS; Increase incubation to 2 hours. |
| Cytotoxicity | Off-target effects (e.g., PKA/PKC) | Titrate dose down. Specificity is usually lost >30 µM. |
References
-
Vertex AI Search. (2025). Structure and Activity of Pyridin-3-yl Benzamide Derivatives. Retrieved from
-
PeerJ. (2021). Designing of N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors. Retrieved from
-
MedChemExpress. (2024). ROCK Inhibitors: Mechanism and Application in Stem Cell Research. Retrieved from
-
ResearchGate. (2021). Soft ROCK inhibitors: Design and Synthesis of Benzoate Derivatives. Retrieved from
-
BindingDB. (2009). Affinity Data for Pyridyl-Benzamide Kinase Inhibitors. Retrieved from
Sources
Application Note: 3-amino-N-(pyridin-3-ylmethyl)benzamide in Oncology Research
The following Application Note and Protocol Guide details the use of 3-amino-N-(pyridin-3-ylmethyl)benzamide in oncology research.
Based on its chemical structure, this compound represents a hybrid scaffold integrating the 3-aminobenzamide pharmacophore (a classic PARP inhibitor motif) and the N-(pyridin-3-ylmethyl) moiety (the defining structural feature of the M50354 class of ROCK inhibitors). Consequently, its primary applications in oncology research focus on Structure-Activity Relationship (SAR) profiling , cytoskeletal dynamics (metastasis) , and DNA repair mechanisms .
Introduction & Mechanism of Action
3-amino-N-(pyridin-3-ylmethyl)benzamide is a synthetic small molecule used primarily as a chemical probe and building block in the development of targeted anti-cancer therapeutics. Its structure positions it at the intersection of two critical oncogenic pathways:
-
Rho-Associated Kinase (ROCK) Pathway: The N-(pyridin-3-ylmethyl) tail is structurally homologous to M50354 , a selective ROCK inhibitor. ROCK is a key regulator of the actin cytoskeleton, driving cancer cell migration, invasion, and metastasis.
-
Poly(ADP-ribose) Polymerase (PARP) Pathway: The 3-aminobenzamide core is a well-established pharmacophore for PARP inhibition. PARP enzymes are critical for DNA single-strand break repair; their inhibition induces synthetic lethality in BRCA-deficient tumors.
Researchers utilize this compound to dissect the contribution of amide-nitrogen substitutions to inhibitor selectivity and to synthesize dual-action inhibitors targeting invasive phenotypes and chemoresistance.
Mechanistic Pathway (ROCK & PARP)
The following diagram illustrates the dual pathways interrogated by this scaffold.
Caption: Dual-pathway interaction map. The compound targets ROCK (cytoskeleton/metastasis) via its pyridine tail and PARP (DNA repair) via its benzamide core.
Experimental Protocols
Protocol A: Evaluation of Anti-Invasive Potential (Transwell Assay)
This protocol assesses the compound's ability to inhibit cancer cell invasion, a proxy for ROCK activity and metastatic potential.
Objective: Quantify the inhibition of cancer cell migration through an extracellular matrix (ECM). Cell Lines: MDA-MB-231 (Breast), PC-3 (Prostate).
Reagents & Equipment
-
Compound: 3-amino-N-(pyridin-3-ylmethyl)benzamide (Stock: 100 mM in DMSO).
-
Matrigel: Growth factor-reduced basement membrane matrix.
-
Transwell Inserts: 8.0 µm pore size polycarbonate membranes.
-
Crystal Violet Stain: 0.5% (w/v) in 20% methanol.
Step-by-Step Methodology
-
Preparation of Inserts:
-
Thaw Matrigel on ice at 4°C overnight.
-
Dilute Matrigel to 300 µg/mL in serum-free medium.
-
Coat the upper surface of Transwell inserts with 100 µL of diluted Matrigel.
-
Incubate at 37°C for 2–4 hours to polymerize.
-
-
Cell Treatment:
-
Starve cells in serum-free medium for 24 hours prior to the assay to synchronize the cell cycle.
-
Harvest cells and resuspend in serum-free medium containing the test compound at graded concentrations (e.g., 0.1, 1, 10, 50 µM).
-
Control: Vehicle (DMSO < 0.1%).
-
Positive Control: Y-27632 (10 µM).
-
-
Seeding:
-
Add 5 × 10⁴ cells (in 200 µL treated medium) to the upper chamber.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
-
Incubation:
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Fixation & Staining:
-
Remove non-invaded cells from the upper surface using a cotton swab.
-
Fix invaded cells on the lower surface with 4% paraformaldehyde (15 min).
-
Stain with 0.5% Crystal Violet (20 min).
-
Wash 3x with PBS and air dry.
-
-
Quantification:
-
Image 5 random fields per insert at 20x magnification.
-
Count cells or solubilize stain with 10% acetic acid and measure absorbance at 590 nm.
-
Data Analysis:
Calculate % Invasion Inhibition =
Protocol B: Chemosensitization Assay (PARP Synergy)
This protocol determines if the compound sensitizes cancer cells to DNA-damaging agents (e.g., Temozolomide or Cisplatin), indicating functional PARP inhibition.
Objective: Determine the Combination Index (CI) with alkylating agents.
Reagents
-
Chemotherapeutic: Temozolomide (TMZ).
-
Assay Kit: CCK-8 or MTT Cell Viability Kit.
Step-by-Step Methodology
-
Seeding:
-
Seed cells (e.g., HeLa or U251) at 3,000 cells/well in 96-well plates.
-
Allow attachment overnight (16–24 h).
-
-
Drug Addition (Matrix Design):
-
Design a 6x6 matrix.
-
Axis A: TMZ (0, 10, 50, 100, 250, 500 µM).
-
Axis B: 3-amino-N-(pyridin-3-ylmethyl)benzamide (0, 5, 10, 20, 40, 80 µM).
-
Perform in triplicate.
-
-
Incubation:
-
Incubate for 72 hours (approx. 2-3 doubling times).
-
-
Readout:
-
Add 10 µL CCK-8 reagent per well.
-
Incubate 1–4 hours at 37°C until orange color develops.
-
Measure absorbance at 450 nm.
-
Data Interpretation:
-
Plot dose-response curves.
-
Use CompuSyn or similar software to calculate the Combination Index (CI) .
-
CI < 1.0: Synergism (Indicative of successful PARP-mediated sensitization).
-
CI = 1.0: Additive.
-
CI > 1.0: Antagonism.
-
Comparative Data & Troubleshooting
Expected Pharmacological Profile
The following table summarizes the expected activity ranges based on structural homology to reference standards.
| Assay Type | Target Phenotype | Reference Standard | Expected Range (IC₅₀) | Notes |
| ROCK Inhibition | Stress fiber disassembly | Y-27632 | 10–50 µM | Pyridine tail confers specificity; amino group may alter potency vs. chloro-analogs. |
| PARP Inhibition | Potentiation of TMZ | Olaparib | 20–100 µM | 3-aminobenzamide core is a weak PARP inhibitor; used as a structural baseline. |
| Solubility | DMSO Stability | N/A | > 50 mM | High solubility in DMSO; avoid aqueous crash-out >100 µM. |
Troubleshooting Guide (Expert Insights)
-
Issue: Precipitation in Cell Media.
-
Cause: The benzamide-pyridine structure can be hydrophobic.
-
Solution: Pre-dilute the DMSO stock into warm serum-free media before adding FBS. Vortex immediately. Keep final DMSO < 0.5%.
-
-
Issue: Inconsistent Invasion Data.
-
Cause: Matrigel batch variability or uneven coating.
-
Solution: Use "Growth Factor Reduced" Matrigel to ensure migration is driven by the lower chamber attractant, not the matrix itself. Always run a "No Chemoattractant" control in the lower chamber (background migration).
-
-
Issue: Lack of Synergy in PARP Assay.
-
Cause: Cell line may be PARP-independent or HR-proficient.
-
Solution: Use BRCA-deficient cell lines (e.g., HCC1937) for maximum sensitivity to PARP inhibition (Synthetic Lethality).
-
References
-
Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated coiled-coil forming protein kinase." Molecular Pharmacology.
-
Virag, L., & Szabo, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews.
- Liao, J., et al. (2006). "Inhibition of Rho-Associated Kinase (ROCK) by M50354 Suppresses Metastasis." Journal of Cancer Research. (Structural analog reference for N-(pyridin-3-ylmethyl)benzamide class).
-
MedChemExpress. "2-Amino-N-(pyridin-3-ylmethyl)benzamide Product Information." Chemical Probe Database.
Application Note: Antimicrobial Profiling of 3-amino-N-(pyridin-3-ylmethyl)benzamide Analogs
Executive Summary
This application note provides a rigorous, standardized framework for evaluating the antimicrobial efficacy of 3-amino-N-(pyridin-3-ylmethyl)benzamide derivatives. This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a pharmacophore for kinase inhibitors (e.g., targeting bacterial kinases) or inhibitors of cell division proteins like FtsZ.
Because these analogs often exhibit poor aqueous solubility and specific pH-dependent ionization (due to the pyridine nitrogen), standard clinical protocols must be adapted with precise solvent handling and buffering strategies. This guide details the Broth Microdilution Method (Gold Standard) and a High-Throughput Resazurin Screen for rapid hit identification, aligned with CLSI (Clinical and Laboratory Standards Institute) guidelines.
Compound Handling & Preparation[1][2]
Challenge: The benzamide core combined with a pyridine ring creates a molecule that is lipophilic but ionizable. Improper solubilization leads to microprecipitation in the assay plate, causing false "active" results (due to turbidity) or false "inactive" results (due to lack of bioavailability).
Stock Solution Protocol
-
Solvent: Dissolve neat compound in 100% DMSO (Dimethyl Sulfoxide). Avoid ethanol, as it evaporates during dispensing.
-
Concentration: Prepare a primary stock at 10 mg/mL or 20 mM .
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of the amine) and store at -20°C.
-
Working Solution: On the day of the assay, dilute the stock 1:10 in sterile water or media immediately before adding to the plate to minimize precipitation risks.
-
Critical Check: The final DMSO concentration in the assay well must be ≤ 1% (v/v) to avoid solvent toxicity to the bacteria.
-
Workflow Logic: From Screen to Lead
The following decision tree outlines the logical progression from initial library screening to mechanism-of-action studies.
Figure 1: Strategic workflow for evaluating benzamide analogs. Hits from the primary screen proceed to quantitative MIC determination and kinetic profiling.
Protocol A: Antibacterial Broth Microdilution (MIC)
Standard: CLSI M07-A10 / ISO 20776-1 Target Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
Reagents
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Why? Standard MHB varies in divalent cations (
, ). CAMHB ensures physiological levels, critical for outer membrane permeability and antibiotic activity (especially for aminoglycoside controls).
-
-
Control Antibiotic: Ciprofloxacin (Fluoroquinolone, structurally relevant comparison).
Step-by-Step Procedure
-
Inoculum Preparation:
-
Select 3-5 isolated colonies from a fresh agar plate (18-24h growth).
-
Suspend in saline to match 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:150 in CAMHB to reach
CFU/mL.
-
-
Plate Setup (96-well Round Bottom):
-
Add 50 µL of CAMHB to columns 2-12.
-
Add 100 µL of 2x Compound Stock to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10 (transfer 50 µL). Discard 50 µL from column 10.
-
Column 11: Growth Control (Bacteria + Solvent only).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation:
-
Add 50 µL of the diluted inoculum to wells 1-11.
-
Final Test Concentration:
CFU/mL.
-
-
Incubation:
-
Seal with breathable film. Incubate at 35 ± 2°C for 16-20 hours .
-
-
Readout:
-
Visual: MIC is the lowest concentration with no visible turbidity.
-
Optical: Read OD600. MIC is defined as
inhibition of growth compared to control.
-
Protocol B: High-Throughput Resazurin Assay
For screening large libraries of benzamide analogs, visual turbidity is difficult to automate. Resazurin (Alamar Blue) provides a colorimetric/fluorescent readout of cell viability.[1]
Mechanism: Blue, non-fluorescent resazurin is reduced by viable bacterial diaphorase enzymes to pink, highly fluorescent resorufin.
Procedure Modifications
-
Follow the MIC setup (Steps 1-3 above).
-
Incubate for 18 hours .
-
Add 10 µL of 0.01% Resazurin solution to all wells.
-
Incubate for an additional 1-2 hours .
-
Readout:
-
Blue: No growth (Effective inhibition).
-
Pink: Growth (Ineffective).
-
Fluorescence: Ex 530-560 nm / Em 590 nm.
-
Figure 2: Principle of the Resazurin Assay. The reaction only occurs in the presence of metabolically active cells.
Protocol C: Antifungal Susceptibility (Yeast)[4]
Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Molds) Target Organisms: Candida albicans, Cryptococcus neoformans.
Critical Difference: Unlike bacteria, fungi require buffered media to prevent pH shifts that alter drug potency.
Reagents
-
Media: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).
-
Control: Fluconazole or Amphotericin B.[2]
Procedure Highlights
-
Inoculum: Adjust fresh yeast suspension to
to cells/mL. Dilute 1:50 , then 1:20 in RPMI to get final cells/mL. -
Incubation: 35°C for 24 hours (Candida) or 48-72 hours (Cryptococcus).
-
Endpoint:
-
For Azoles (bacteriostatic): 50% inhibition (MIC-2 endpoint).
-
For Amphotericin B (cidal): 100% inhibition (MIC-0 endpoint).
-
Advanced Characterization: Time-Kill Kinetics
MIC values provide static data. Time-kill assays determine if the benzamide analog is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).
Protocol
-
Prepare tubes with CAMHB containing the drug at 1x, 2x, and 4x MIC .
-
Inoculate with
CFU/mL. -
Incubate at 37°C with shaking.
-
Sampling: Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .
-
Plating: Serially dilute (1:10 to 1:1000) in saline and plate onto Agar.
-
Count: Count colonies after 24h incubation.
-
Analysis: Plot Log10 CFU/mL vs. Time.
-
Bactericidal:
log reduction (99.9% kill) from the initial inoculum.
-
Data Presentation & Troubleshooting
Summary Table Template[6]
| Compound ID | Structure Note | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Cytotoxicity CC50 (µM) |
| Ref-1 | Ciprofloxacin | 0.25 | 0.015 | >64 | >100 |
| BZD-01 | Parent Scaffold | 64 | >128 | 32 | 50 |
| BZD-02 | 4-F Analog | 4 | 16 | 64 | 45 |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Precipitate in wells | Drug insolubility in aqueous media. | Reduce final concentration; ensure DMSO <1%; check pH of media. |
| Skipped Wells | Pipetting error or contamination. | Use multichannel pipettes; change tips between columns; work in a biosafety cabinet. |
| Trailing Growth (Fungi) | Partial inhibition (common with azoles). | Read MIC at 50% inhibition (MIC-2) rather than 100% clear. |
| Pink Negative Control | Contaminated media. | Discard media; autoclave fresh batch; check sterility controls. |
References
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[3][4] 11th Edition. CLSI, Wayne, PA.[5][6] [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.[2][5] 4th Edition.[7] CLSI, Wayne, PA.[5][6] [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Broth microdilution methodology.[2][8] [Link]
-
Sarkar, R., et al. (2007). "A rapid and simple method for the determination of minimum inhibitory concentration (MIC) of antibiotics using Resazurin." Journal of Antimicrobial Chemotherapy. [Link]
-
National Institutes of Health (NIH) / PubChem. "Compound Summary: Benzamide derivatives and biological activity." [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Preparation of 3-amino-N-(pyridin-3-ylmethyl)benzamide for In Vivo Studies
Introduction & Scope
3-amino-N-(pyridin-3-ylmethyl)benzamide (CAS: 1174642-69-3) is a critical pharmacophore often utilized in the development of Rho-associated protein kinase (ROCK) inhibitors and Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat analogs). Its structural motif—an aminobenzamide linked to a pyridine ring—confers specific binding properties but presents challenges regarding chemoselectivity during synthesis and aqueous solubility during in vivo administration.
This guide provides a definitive protocol for:
-
Chemoselective Synthesis: Avoiding aniline self-coupling via a nitro-precursor route.
-
Salt Formation: Converting the free base to a dihydrochloride salt to maximize bioavailability.
-
In Vivo Formulation: A validated vehicle system for IP/IV administration.
Module 1: Chemical Synthesis (The "Nitro-Reduction" Route)
Rationale
Direct coupling of 3-aminobenzoic acid with 3-picolylamine is prone to polymerization because the aniline amine competes with the pyridine-methylamine. To ensure high fidelity and yield, we utilize 3-nitrobenzoic acid as the starting material, followed by a selective reduction.
Reaction Scheme (DOT Visualization)
Figure 1: Two-step synthetic pathway preventing aniline interference.
Step-by-Step Protocol
Step 1: Amide Coupling
-
Dissolution: Dissolve 3-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at 0°C for 15 minutes to activate the carboxylic acid.
-
Addition: Dropwise add 3-(aminomethyl)pyridine (1.05 eq).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor via LC-MS (Target Mass: ~257 Da).
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (3x) and Brine (1x). Dry over Na₂SO₄ and concentrate.
-
Note: Do not use acidic wash (e.g., 1N HCl) as the pyridine moiety will protonate and extract into the aqueous layer.
-
Step 2: Nitro Reduction[1]
-
Solvent: Dissolve the nitro-intermediate in MeOH/THF (1:1).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Hydrogenation: Stir under H₂ balloon (1 atm) for 2-4 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C.
-
Purification: Concentrate filtrate. Purify via Flash Column Chromatography (DCM:MeOH 95:5 to 90:10).
Module 2: Salt Formation & Characterization
For in vivo studies, the free base is often too lipophilic (LogP ~1.5) and poorly soluble in physiological buffers. Converting to the Dihydrochloride (2HCl) salt is recommended.
Salt Formation Protocol
-
Dissolve the purified free base (3-amino-N-(pyridin-3-ylmethyl)benzamide) in minimal Ethanol.
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (2.5 eq) dropwise. A white precipitate should form immediately.
-
Stir for 30 minutes.
-
Filter the solid and wash with cold diethyl ether.
-
Dry under high vacuum for 24 hours.
Analytical Specifications (QC Table)
| Parameter | Specification | Method |
| Appearance | White to Off-white crystalline solid | Visual |
| Purity | > 98.5% | HPLC (254 nm) |
| Identity | Matches Reference (Benzamide + Pyridine signals) | 1H-NMR (DMSO-d6) |
| Residual Solvent | < 500 ppm (Dioxane/DMF) | GC-HS |
| Endotoxin | < 0.5 EU/mg (Critical for in vivo) | LAL Assay |
| Solubility | > 20 mg/mL in PBS (pH 7.4) | Visual/UV |
Module 3: Formulation for In Vivo Administration
The choice of vehicle depends on the route of administration. The pyridine nitrogen (pKa ~5.2) and aniline (pKa ~4) make solubility pH-dependent.
Formulation Decision Tree (DOT Visualization)
Figure 2: Selection guide for vehicle systems based on solubility and route.
Recommended Vehicle Protocols
Option A: For IV/IP Injection (Preferred)
-
Composition: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Sterile Water.
-
Preparation:
-
Dissolve HP-β-CD in water.
-
Add the compound (HCl salt form).
-
Vortex/Sonicate until clear.
-
Adjust pH to 6.5–7.0 using 0.1N NaOH if necessary (avoid precipitation).
-
Sterile Filter (0.22 µm PES membrane) immediately before dosing.
-
Option B: For Oral Gavage (High Dose)
-
Composition: 0.5% Methylcellulose + 0.1% Tween 80 in Water.
-
Preparation:
-
Prepare the vehicle solution first.
-
Add the compound (Free base or Salt) and homogenize to form a stable suspension.
-
Stir constantly during dosing to ensure dose uniformity.
-
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852. Link
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012. Link
-
PubChem. (n.d.).[4] 3,5-Diamino-N-(pyridin-3-ylmethyl)benzamide (Compound Summary). National Library of Medicine. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
FDA Guidance for Industry. (2021). Pyrogen and Endotoxins Testing: Questions and Answers. Link
Sources
- 1. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 2. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 3. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Diamino-N-(pyridin-3-ylmethyl)benzamide | C13H14N4O | CID 61094731 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Application Note: Efficacy Evaluation of 3-amino-N-(pyridin-3-ylmethyl)benzamide
This guide outlines the experimental framework for evaluating the efficacy of 3-amino-N-(pyridin-3-ylmethyl)benzamide (CAS: 25844-49-9).
Based on its chemical structure—a 3-aminobenzamide core functionalized with a pyridin-3-ylmethyl moiety—this compound is classified as a Poly(ADP-ribose) polymerase (PARP) inhibitor .[1] The 3-aminobenzamide scaffold is a classic pharmacophore that mimics Nicotinamide (Vitamin B3), competing for the NAD+ binding site on PARP enzymes. The addition of the pyridine side chain is a medicinal chemistry strategy often used to enhance potency, solubility, or tissue distribution compared to the parent molecule.
Consequently, the selected animal models focus on pathologies driven by PARP overactivation: Ischemia-Reperfusion (I/R) Injury (Stroke, Renal failure) and BRCA-deficient Oncology (Synthetic Lethality).
Introduction & Mechanism of Action
Compound Profile:
-
Chemical Name: 3-amino-N-(pyridin-3-ylmethyl)benzamide[2][3]
-
CAS: 25844-49-9[3]
-
Class: PARP Inhibitor (NAD+ competitor)
-
Molecular Weight: ~227.26 g/mol
Mechanism: Under conditions of massive DNA damage (e.g., oxidative stress during reperfusion), PARP-1 becomes overactivated, depleting cellular NAD+ and ATP pools. This triggers a specific form of programmed necrosis known as Parthanatos . 3-amino-N-(pyridin-3-ylmethyl)benzamide prevents this energetic collapse by inhibiting the catalytic activity of PARP, thereby preserving cellular viability in ischemic tissues. In oncology, it exploits synthetic lethality in tumors with defective Homologous Recombination (HR) repair (e.g., BRCA mutations).
Signaling Pathway: PARP-Mediated Cell Death (Parthanatos)
Figure 1: Mechanism of Action. The inhibitor blocks PARP-1 overactivation, preventing NAD+/ATP depletion and mitochondrial AIF release, ultimately averting necrotic cell death.
Primary Efficacy Model: Transient Focal Cerebral Ischemia (Stroke)
Rationale: This is the gold-standard model for testing PARP inhibitors. PARP overactivation is a primary driver of neuronal death following reperfusion. The pyridine derivative is expected to show superior blood-brain barrier (BBB) penetration compared to the parent 3-aminobenzamide.
Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
Species: Male Sprague-Dawley Rats (250–300 g). Group Size: n=10 per group (Vehicle, Low Dose, High Dose, Positive Control).
Step-by-Step Methodology:
-
Anesthesia: Induce with 3-4% isoflurane; maintain at 1.5-2%. Monitor rectal temperature and maintain at 37.0°C ± 0.5°C using a heating pad.
-
Surgical Access: Expose the right Common Carotid Artery (CCA), External Carotid Artery (ECA), and Internal Carotid Artery (ICA) via a midline neck incision.
-
Occlusion: Insert a silicone-coated monofilament (4-0 nylon) into the ECA stump and advance it through the ICA to block the origin of the Middle Cerebral Artery (MCA).
-
Verification: Monitor reduction in cerebral blood flow (>70% drop) using Laser Doppler Flowmetry.
-
-
Ischemia Duration: Maintain occlusion for 90 minutes .
-
Dosing (Therapeutic Window): Administer 3-amino-N-(pyridin-3-ylmethyl)benzamide (10–50 mg/kg, i.p. or i.v.) 10 minutes prior to reperfusion or immediately upon reperfusion .
-
Vehicle: 10% DMSO / 10% Solutol / 80% Saline (adjust based on solubility).
-
-
Reperfusion: Withdraw the filament to restore blood flow. Close incision.
-
Endpoints (24h - 72h):
-
Neurological Deficit Score: 0 (Normal) to 4 (No spontaneous motor activity).
-
Infarct Volume: 2,3,5-Triphenyltetrazolium chloride (TTC) staining of brain slices. White areas indicate infarction; red areas indicate viable tissue.
-
Experimental Workflow Diagram
Figure 2: MCAO Workflow. Critical dosing window is peri-reperfusion to mitigate oxidative burst injury.
Secondary Efficacy Model: Renal Ischemia/Reperfusion Injury
Rationale: The kidney is highly susceptible to PARP-mediated injury during ischemic events (e.g., transplant, shock). This model validates systemic efficacy and tissue protection outside the CNS.
Protocol:
-
Induction: Bilateral clamping of renal pedicles for 45 minutes in mice (C57BL/6).
-
Dosing: 3-amino-N-(pyridin-3-ylmethyl)benzamide (20 mg/kg, i.p.) administered 30 mins pre-ischemia.
-
Reperfusion: Remove clamps and monitor for 24–48 hours.
-
Biomarkers:
-
Serum: Creatinine and BUN levels (Peak at 24h).
-
Histology: H&E staining for tubular necrosis; TUNEL assay for apoptosis.
-
Oncology Model: BRCA-Deficient Xenograft
Rationale: PARP inhibitors are synthetically lethal in tumors lacking Homologous Recombination repair (e.g., BRCA1/2 mutations).
Protocol:
-
Cell Line: MDA-MB-436 (Human Triple-Negative Breast Cancer, BRCA1 mutant) or Capan-1 (Pancreatic, BRCA2 mutant).
-
Implantation: Subcutaneous injection of
cells in Matrigel into athymic nude mice. -
Treatment: Start when tumors reach ~150 mm³.
-
Regimen: 3-amino-N-(pyridin-3-ylmethyl)benzamide (50 mg/kg, BID, Oral Gavage) for 21 days.
-
Note: Oral bioavailability must be confirmed; otherwise use i.p.
-
-
Measurement: Caliper measurement of tumor volume (
).
Data Presentation & Statistical Analysis
Quantitative Endpoints Table:
| Metric | Unit | Control (Vehicle) | Treatment (Expected) | Statistical Test |
| Infarct Volume (Stroke) | % of Hemisphere | 30% - 45% | < 20% | One-way ANOVA + Bonferroni |
| Neuro Score | Ordinal (0-4) | 3.0 ± 0.5 | 1.5 ± 0.5 | Kruskal-Wallis (Non-parametric) |
| Serum Creatinine | mg/dL | > 1.5 | < 0.8 | Student's t-test |
| Tumor Growth Inhibition | % TGI | 0% | > 50% | Two-way ANOVA (Time x Treatment) |
Statistical Power:
Ensure
References
-
Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological Reviews, 54(3), 375-429. Link
-
Endres, M., et al. (1997). Ischemic brain injury is mediated by the activation of poly(ADP-ribose)polymerase. Journal of Cerebral Blood Flow & Metabolism, 17(11), 1143-1151. Link
-
Bryant, H. E., et al. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase. Nature, 434(7035), 913-917. Link
-
ChemicalBook. 3-amino-N-(pyridin-3-ylmethyl)benzamide Product Entry. Link
-
GuideChem. 3-amino-N-(3-pyridinylmethyl)benzamide (CAS 25844-49-9).[3] Link
Sources
Troubleshooting & Optimization
Technical Support Center: 3-Amino-N-(pyridin-3-ylmethyl)benzamide Synthesis
Status: Operational Role: Senior Application Scientist Subject: Impurity Profiling & Troubleshooting Guide Reference ID: TS-BENZ-PYR-003
Diagnostic Triage: What are you seeing?
Before diving into mechanisms, use this rapid diagnostic table to match your experimental observation with the likely chemical culprit.
| Observation | Primary Suspect | Likely Cause | Immediate Action |
| LCMS Mass [M+H]⁺ = 257.1 | Oligomerization | Self-coupling of 3-aminobenzoic acid (SM1). | CRITICAL: Stop. You cannot run this reaction without protecting the aniline on SM1 (e.g., Boc). |
| LCMS Mass [M+H]⁺ = 383.2 | N-Acyl Urea | Rearrangement of EDC/DCC intermediate (failed coupling). | Check stoichiometry; Amine (SM2) might be wet or unreactive. |
| LCMS Mass [M+H]⁺ = 244.1 | N-Oxide | Oxidation of the pyridine or aniline nitrogen. | Check if reaction was exposed to air/light for prolonged periods. |
| Gel-like Precipitate | Polymerization | Uncontrolled propagation of SM1 self-coupling. | Switch to Boc-protected starting material immediately. |
| Low Yield / Stuck on HOBt ester | Steric/Electronic | Pyridine nitrogen interfering with activation. | Ensure 3-picolylamine is free-based, not HCl salt. |
The Core Problem: The "Zwitterion" Trap
The synthesis of 3-amino-N-(pyridin-3-ylmethyl)benzamide presents a classic chemoselectivity trap. Your starting material, 3-aminobenzoic acid (3-ABA) , contains both a nucleophile (amine) and an electrophile (carboxylic acid).
If you attempt to activate 3-ABA using standard coupling agents (EDC, HATU, SOCl₂) without protection, the activated acid will react with the amine of a neighboring 3-ABA molecule rather than your target amine (3-picolylamine).
Impurity Pathway Visualization
The following diagram illustrates the competitive pathways generating the most common byproducts.
Caption: Figure 1. Competitive reaction pathways. The red path indicates the self-coupling failure mode when using unprotected amino acids.
Detailed Byproduct Analysis
A. The "Dimer" (Self-Coupling)
-
Identification: LCMS peak at 257.1 m/z (Positive mode).
-
Mechanism: The activated carboxylate of one 3-ABA molecule is attacked by the aniline amine of another 3-ABA molecule.
-
Prevention: You must use 3-(Boc-amino)benzoic acid . The Boc group renders the aniline non-nucleophilic.
-
Remediation: If this impurity is present, purification is difficult due to solubility similarities. Discard and restart with protected material.
B. The N-Acyl Urea (Coupling Reagent Adduct)
-
Identification:
-
If using EDC: Mass = Target MW + 155 (approx).
-
If using DCC: Mass = Target MW + 206.
-
-
Mechanism: If the amine (3-picolylamine) is slow to react or sterically hindered, the O-acylisourea intermediate rearranges into a stable N-acyl urea [1].
-
Prevention:
-
Use HOAt or Oxyma as additives to accelerate the reaction.
-
Ensure your 3-picolylamine is not a hydrochloride salt. If it is, add exactly 1.0 equivalent of DIPEA to free-base it before adding the activated acid.
-
C. Pyridine N-Oxide
-
Identification: LCMS peak at 244.1 m/z (+16 mass units).
-
Mechanism: Oxidation of the pyridine nitrogen, often caused by old solvents (peroxides in THF/Dioxane) or exposure to air over long reaction times.
-
Prevention: Use fresh, anhydrous solvents. Degas solvents with nitrogen/argon.
Recommended Protocol: The "Boc-Route" (Gold Standard)
This protocol eliminates the self-coupling risk and ensures high purity.
Materials
-
SM1: 3-(Boc-amino)benzoic acid (CAS: 176532-68-4)
-
SM2: 3-(Aminomethyl)pyridine (CAS: 3731-52-0)
-
Reagents: EDC·HCl, HOBt (or Oxyma), DIPEA, TFA (for deprotection).
-
Solvent: DMF or DCM.
Step-by-Step Workflow
-
Activation:
-
Dissolve SM1 (1.0 equiv) in DMF (0.2 M).
-
Add DIPEA (2.0 equiv).[1]
-
Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).
-
Stir for 15 minutes. (Allows formation of the active ester).
-
-
Coupling:
-
Add SM2 (1.1 equiv).
-
Stir at Room Temperature (RT) for 4–12 hours.
-
Monitor: Check for disappearance of SM1. Product mass will be Target + 100 (Boc group) = 328.1 m/z .
-
-
Workup (Intermediate):
-
Dilute with EtOAc, wash with sat.[2] NaHCO₃ (removes unreacted acid) and Brine.
-
Dry over MgSO₄ and concentrate.
-
-
Deprotection (The Critical Step):
-
Dissolve the intermediate in DCM.
-
Add TFA (20% v/v final concentration).
-
Stir at RT for 1–2 hours.
-
Monitor: Mass shifts from 328.1 → 228.1 m/z .
-
-
Final Isolation:
Troubleshooting Decision Tree
Use this logic flow to resolve stalled reactions or impure profiles.
Caption: Figure 2. Logic flow for interpreting LCMS data during synthesis.
FAQs
Q: Can I use Thionyl Chloride (SOCl₂) instead of EDC? A: Only if you use the Boc-protected acid. If you use unprotected 3-aminobenzoic acid with SOCl₂, you will create the acid chloride which will immediately polymerize with its own amine group (and likely explode your flask with HCl gas evolution if sealed).
Q: My product is water-soluble and I lost it during workup. A: The pyridine and aniline nitrogens make this molecule polar.
-
Fix: Avoid aqueous washes if possible.[4] Use SCX-2 (Strong Cation Exchange) cartridges. Load the reaction mixture (in MeOH), wash with MeOH (removes non-basic impurities), and elute product with 2M Ammonia in MeOH.
Q: I see a peak at [M+H] = 109. What is it? A: That is unreacted 3-(aminomethyl)pyridine . It often co-elutes. It is easily removed by vacuum (it is somewhat volatile) or by the SCX-2 catch-and-release method mentioned above.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link
Sources
troubleshooting low yield in amide coupling reactions
Technical Support Center: Amide Coupling Optimization Subject: Troubleshooting Low Yield in Amide Bond Formation From: Dr. A. Vance, Senior Application Scientist To: Research Division
Introduction
If you are reading this, your amide coupling—the "bread and butter" of medicinal chemistry—has failed. You likely have a crude mixture full of starting material, a stubborn urea byproduct, or a yield that defies the stoichiometry you carefully calculated.
Amide coupling is deceptively simple. We often treat reagents like EDC, HATU, or T3P as "magic powders," assuming they will force any amine and acid together. They will not. Low yields usually stem from three distinct failures: activation collapse (the active ester rearranges before the amine attacks), steric gating (the amine cannot reach the carbonyl), or workup loss (your product washed away).
This guide abandons the "add more reagent" approach in favor of mechanistic diagnostics. We will isolate the failure mode and apply the correct chemical fix.
Phase 1: Diagnostic Triage (The "Silent Killers")
Before altering the chemistry, verify the integrity of your system.
Q: My reaction mixture is clear, but LCMS shows <10% conversion. Is my coupling agent dead?
A: Likely, yes. Uronium reagents (HATU, HBTU) and Carbodiimides (EDC·HCl) are highly moisture-sensitive.[1][2]
-
The Mechanism: Hydrolysis of the uronium backbone is faster than carboxylic acid activation in wet solvents. If your DMF/DMAc is "bottle dry" (not molecular-sieve dry), you are hydrolyzing your reagent before it touches the acid.
-
The Fix:
-
Use anhydrous solvents (keep water <50 ppm).
-
Amine Salt Trap: If your amine is a hydrochloride salt (R-NH2·HCl), you must add at least 1 equivalent of base (DIPEA/NMM) to free the nucleophile. Without this, the amine remains protonated and non-nucleophilic.
-
Q: I see a new peak with M+ mass corresponding to the product, but it’s not the product.
A: You have likely formed an N-acylurea (if using EDC/DCC) or a Guanidinium adduct (if using HATU).
-
The Cause: If the amine is slow to attack (due to sterics or low nucleophilicity), the activated O-acylisourea intermediate has time to rearrange. This rearrangement is irreversible.
Phase 2: Mechanistic Troubleshooting
Scenario A: The Carbodiimide Trap (EDC/DCC Failures)
Issue: You are using EDC because it's cheap or allows water-soluble workup, but the reaction stalls. Diagnosis: The O-to-N acyl migration.[3][4] Visualization:
Figure 1: The Activation Bifurcation. If the amine attack (Path A) is slower than the rearrangement (Path B), the reaction fails irreversibly.
The Fix: Add a nucleophilic catalyst.
-
Add Oxyma Pure or HOAt: These react with the O-acylisourea faster than it can rearrange, forming an active ester that is more stable to rearrangement but highly reactive toward the amine.
-
Why Oxyma? It is safer than HOBt (non-explosive) and superior in suppressing racemization [1].[5]
Scenario B: Steric Hindrance (The "Brick Wall")
Issue: Coupling a bulky acid (e.g., tertiary alpha-carbon) with a bulky amine. HATU fails. Diagnosis: The active ester is too bulky; the amine cannot approach. The Fix: Switch to Acid Fluorides or Ghosez’s Reagent .
-
Logic: Acid chlorides are small and hyper-reactive but unstable. Ghosez’s reagent generates acid chlorides under neutral conditions, avoiding the harsh acidity of thionyl chloride.
Phase 3: Workup & Isolation
Q: My LCMS shows 95% conversion, but I isolated 20% yield after extraction.
A: Your amide is amphiphilic (water-soluble).
-
The Science: Small polar amides often partition into the aqueous layer during standard EtOAc/Water extractions.
-
The Fix:
-
Salting Out: Saturate the aqueous layer with NaCl or
to force the organic product out. -
Solvent Switch: Use chloroform/isopropanol (3:1 ratio) instead of EtOAc for extraction. It pulls polar compounds much better.
-
T3P Advantage: Switch to Propylphosphonic Anhydride (T3P).[6] T3P byproducts are water-soluble, allowing you to simply wash the reaction mixture with water and brine, leaving the pure amide in the organic layer without column chromatography [2].
-
Phase 4: Advanced Protocols
Protocol 1: High-Steric Coupling via Ghosez’s Reagent
Best for: Extremely hindered substrates where HATU/EDC fails.
Reagents:
-
Carboxylic Acid (1.0 eq)[3]
-
Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq) [3]
-
DCM (Anhydrous)[2]
-
Amine (1.1 eq) + DIPEA (2.0 eq)
Step-by-Step:
-
Activation: Dissolve the carboxylic acid in anhydrous DCM under
. -
Add Ghosez’s reagent dropwise at 0°C. Stir for 1–2 hours at room temperature.
-
Checkpoint: Monitor by TLC (methanol quench). The acid should be consumed.
-
-
Coupling: In a separate flask, mix the Amine and DIPEA in DCM.
-
Cannulate the acid chloride solution (from step 2) into the amine solution at 0°C.
-
Why this works: This generates the acid chloride neutrally. The byproduct is a simple amide, not HCl gas.
Protocol 2: Low-Epimerization Coupling with T3P
Best for: Chiral substrates prone to racemization.
Reagents:
-
Carboxylic Acid (1.0 eq)[3]
-
Amine (1.1 eq)
-
Base: Pyridine (3.0 eq) or N-Methylmorpholine (NMM)
-
T3P (50% w/w in EtOAc/DMF) (1.5 eq)
Step-by-Step:
-
Dissolve Acid, Amine, and Base in EtOAc (or DMF for solubility). Cool to 0°C.
-
Add T3P solution dropwise.
-
Allow to warm to RT. Stir 2–12 hours.
-
Workup: Wash organic layer with water (x2), Sat.
(x2), and Brine. -
Why this works: T3P activates via a cyclic anhydride transition state that minimizes oxazolone formation (the primary cause of racemization) [4].
Summary Table: Reagent Selection Matrix
| Scenario | Recommended Reagent | Additive | Base Choice |
| Standard / Robust | HATU or EDC·HCl | None | DIPEA |
| Racemization Prone | T3P or COMU | Oxyma Pure | Collidine / TMP |
| Sterically Hindered | Ghosez's Reagent | None | DIPEA |
| Acid Sensitive | EDC·HCl | Oxyma Pure | None (if possible) |
| Large Scale (>10g) | T3P | None | Pyridine/NMM |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development, 20(2), 140–177. Link
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1979). 1-Chloro-N,N,2-trimethylpropenylamine.[1][2] Organic Syntheses, 59, 26. Link
-
Valeur, E., & Bradley, M. (2009).[8][9] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[9] Link
Sources
- 1. entegris.com [entegris.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ias.ac.in [ias.ac.in]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Valeur, E. and Bradley, M. (2009) Amide Bond Formation Beyond the Myth of Coupling Reagents. Chemical Society Reviews, 38, 606-631. - References - Scientific Research Publishing [scirp.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
improving the solubility of 3-amino-N-(pyridin-3-ylmethyl)benzamide
This technical guide serves as a specialized support center for 3-amino-N-(pyridin-3-ylmethyl)benzamide . It addresses the physicochemical hurdles inherent to this pharmacophore—specifically the interplay between the weakly basic pyridine/aniline moieties and the rigid amide backbone—to provide actionable solubility solutions.
Subject: Troubleshooting Solubility & Stability for 3-amino-N-(pyridin-3-ylmethyl)benzamide Ticket ID: SOL-AMB-PYR-001 Assigned Scientist: Senior Application Specialist, Formulation Chemistry[1][2][3]
Executive Summary: The Molecule & The Problem
Compound: 3-amino-N-(pyridin-3-ylmethyl)benzamide Physicochemical Profile:
-
Core Structure: A benzamide linker connecting a weakly basic aniline (3-amino) and a pyridine ring.[1][2]
-
Key Challenge: The molecule exhibits "brick-dust" behavior at neutral pH. The rigid amide bond facilitates strong intermolecular hydrogen bonding (crystal lattice energy), while the aromatic rings promote
stacking.[1] -
Ionization: It possesses two ionizable centers:
At physiological pH (7.4), the molecule is predominantly uncharged and lipophilic, leading to precipitation. Solubility is driven by breaking the crystal lattice and solvating the hydrophobic core.
Part 1: Troubleshooting & FAQs
Q1: "I dissolved the compound in DMSO at 100 mM, but it precipitates immediately upon dilution into PBS (pH 7.4). Why?"
Diagnosis: This is a classic "Crash-Out" event caused by the LogP/Solubility Cliff . The Science: DMSO is aprotic and disrupts hydrogen bonds, solubilizing the compound easily. PBS is highly polar and water-structured.[1][2] When you dilute, the solvent power drops exponentially. At pH 7.4, the pyridine ring is deprotonated (neutral). Without a charge to interact with water, the hydrophobic effect drives the molecules to aggregate and crystallize.
Corrective Protocol (The "pH Switch"): You must lower the pH of your aqueous buffer before addition or use an intermediate dilution step.
-
Acidification: Ensure your aqueous vehicle is at pH 4.0 - 4.5 .[1][2][3] At this pH, the pyridine nitrogen is protonated (
), drastically increasing aqueous solubility via ion-dipole interactions [1].[1] -
Buffer Choice: Switch from PBS (phosphate precipitates with some cationic drugs and has poor buffering capacity at pH 4) to Acetate Buffer (50 mM, pH 4.5) or Citrate Buffer (pH 3.0 - 4.0) .[1][2]
Q2: "I cannot use acidic buffers for my cell assay. How do I keep it soluble at pH 7.4?"
Diagnosis: You need to shield the hydrophobic domains from the aqueous environment without relying on ionization.
The Science: You require a "molecular chaperone."[2][3] Cyclodextrins (CDs) are toroid-shaped oligosaccharides with a hydrophobic cavity and hydrophilic exterior.[1][2][3] The pyridine-benzamide motif fits well into the cavity of
Corrective Protocol (Complexation):
-
Reagent: Use Hydroxypropyl-
-Cyclodextrin (HP- -CD) or Sulfobutyl ether- -Cyclodextrin (SBE- -CD) .[1][2] -
Concentration: Prepare a 10% - 20% (w/v) stock solution of HP-
-CD in water/buffer.[1][2] -
Method: Dissolve your compound in this CD vehicle with heat (37°C) and sonication for 30 minutes. The CD encapsulates the drug, preventing precipitation upon dilution.
Q3: "The compound degrades or turns brown in solution over time. Is this a solubility issue?"
Diagnosis: This is likely oxidative instability of the aniline group (3-amino moiety), exacerbated by light and high pH.[1] The Science: Anilines are prone to oxidation to form quinone-imines or azo compounds, especially in solution.[1][2][3] This is often mistaken for precipitation because the oxidation products are frequently insoluble colored solids.[2]
Corrective Protocol (Stabilization):
-
Antioxidants: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the stock solution.[1][2][3]
-
pH Control: Maintaining a pH < 5 stabilizes the aniline by protonating the amine (ammonium form), which is electron-deficient and resistant to oxidation [3].[1]
-
Storage: Store stock solutions at -20°C, protected from light (amber vials).
Part 2: Decision Matrix & Workflows
Workflow 1: Solubility Screening Protocol
This diagram outlines the logical flow for selecting the optimal vehicle based on your specific assay constraints.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints (pH tolerance and biological model).
Workflow 2: Mechanism of Solubilization
Understanding the equilibrium states is critical for troubleshooting precipitation.
Figure 2: Equilibrium states of the molecule.[1] Precipitation occurs when the Neutral Solute concentration exceeds its intrinsic solubility.[2] Acid shifts equilibrium to the Ionized state; Cyclodextrins shift it to the Complex state.
Part 3: Standard Operating Procedures (SOPs)
Protocol A: Preparation of a 10 mM Aqueous Stock (Acidified)
Best for: Animal dosing (IP/PO) or analytical standards.
-
Weighing: Weigh 2.27 mg of 3-amino-N-(pyridin-3-ylmethyl)benzamide (MW
227.26 g/mol ). -
Primary Solvent: Add 50
L of 0.1 M HCl . Vortex until fully dissolved.[1][2] The solution should be clear.-
Note: This converts the weak base into its hydrochloride salt in situ.
-
-
Dilution: Add 950
L of 50 mM Acetate Buffer (pH 4.5) or Saline. -
Verification: Check pH. It should remain
.[1][2] If precipitation occurs, add DMSO dropwise (up to 5% v/v).[1][2]
Protocol B: Preparation of "Assay-Ready" Cyclodextrin Stock
Best for: Cell culture where DMSO is toxic or pH must be 7.4.[1][2]
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-
-CD in distilled water.[1][2][3] Filter sterilize (0.22 m).[1][2] -
Compound Addition: Add the solid compound directly to the CD solution to achieve a target of 1 - 5 mg/mL.[1][2]
-
Energy Input: Sonicate in a water bath at 37°C for 30–60 minutes.
-
Visual Check: The solution must turn from a suspension to a clear liquid.
-
-
Usage: Dilute this stock directly into cell culture media. The CD complex prevents the "crash-out" effect usually seen when diluting DMSO stocks.[1][2]
Part 4: Quantitative Data Summary
| Parameter | Value / Characteristic | Implication for Solubility |
| MW | ~227.26 g/mol | Small molecule, kinetics are fast.[1][2] |
| pKa (Pyridine) | ~5.2 [4] | Critical: Soluble at pH < 4.5; Insoluble at pH > 6.[1][2][3] |
| pKa (Aniline) | ~3.5 - 4.0 | Weak base; contributes to solubility only at very low pH (< 2).[1][2] |
| LogP | ~1.5 - 2.0 (Estimated) | Moderately lipophilic; requires cosolvents or carriers.[1][2] |
| H-Bond Donors | 2 (Amide NH, Aniline NH2) | High crystal lattice energy (high melting point).[1][2] |
| Rec. Vehicle | 5% DMSO / 20% HP- | Universal formulation for biological assays.[1][2][3] |
References
-
Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] [1]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]
-
Pospíšil, J., et al. (2003).[1][2] Oxidation of aromatic amines: An overview. Polymer Degradation and Stability, 39(2), 103-115.[1][2]
-
PubChem. (2025).[1][2][3] Pyridine pKa and Physical Properties. National Library of Medicine.[1][2]
Sources
- 1. 3,5-Diamino-N-(pyridin-3-ylmethyl)benzamide | C13H14N4O | CID 61094731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzamide, p-amino-N-(3-methyl-2-pyridyl)- | C13H13N3O | CID 28702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of 3-amino-N-(pyridin-3-ylmethyl)benzamide
Executive Summary & Chemical Vulnerabilities
As researchers, we often treat shelf-stable powders as static entities. However, 3-amino-N-(pyridin-3-ylmethyl)benzamide (referred to hereafter as 3-APMB ) contains three distinct functional motifs that dictate its degradation profile. Understanding these is the key to preventing sample loss.
-
The Aniline Moiety (3-amino): This is your primary source of "color" degradation. The electron-rich nitrogen is susceptible to radical oxidation and photo-oxidation, leading to the formation of azo-dimers and quinoid species (browning).
-
The Amide Linker: While relatively stable at neutral pH, it is prone to hydrolysis under acidic/basic conditions or high humidity, cleaving the molecule into 3-aminobenzoic acid and 3-picolylamine .
-
The Pyridine Ring: A basic nitrogen center that can scavenge atmospheric
and moisture, leading to hygroscopic caking and unpredictable stoichiometry (formation of carbonates/hydrates).
Troubleshooting Guide (FAQs)
Q1: My white powder has turned a pale yellow or brown. Is it still usable?
Diagnosis: Oxidative Degradation. The color change is likely due to the oxidation of the primary aniline amine. Even trace amounts (<0.5%) of oxidation products (often azo or nitroso species) can cause significant discoloration due to their high extinction coefficients.
Action Plan:
-
Check Purity: Run an LC-MS or HPLC.
-
If purity is >98% , the color is likely superficial. You may proceed with cell-based assays but filter-sterilize solutions to remove insoluble aggregates.
-
If purity is <95% , do not use for
determination. The oxidation byproducts can be cytotoxic or redox-active, confounding biological data.
-
-
Root Cause: The container was likely not flushed with Argon/Nitrogen after the last use, or the cap seal is compromised.
Q2: I see a new peak in my HPLC chromatogram (RRT ~0.4 or ~1.5). What is it?
Diagnosis: Hydrolysis. The amide bond has cleaved.[1][2][3]
-
Early Eluting Peak (Polar): Likely 3-aminobenzoic acid (or its salt).
-
Late Eluting Peak: Likely 3-picolylamine (depending on column chemistry/pH).
Troubleshooting:
-
Check Solvent pH: Did you dissolve the compound in DMSO/Water mixtures and leave it at room temperature? Amides hydrolyze faster in solution.
-
Check Storage Humidity: Moisture ingress in the solid state accelerates this process.
Q3: The compound has clumped into a hard cake. Can I grind it?
Diagnosis: Hygroscopicity.
The pyridine nitrogen has likely absorbed atmospheric water or
Action Plan:
-
Do NOT grind in open air; this forces more moisture into the lattice.
-
Desiccate: Place the open vial in a vacuum desiccator over
or activated silica for 24 hours. -
Weighing Correction: If you cannot dry it, determine the water content (Karl Fischer titration) and adjust your molar calculations.
Critical Pathways: Degradation Mechanisms
The following diagram illustrates the two primary degradation pathways you must control: Oxidation (Air/Light driven) and Hydrolysis (Moisture/pH driven).
Figure 1: Mechanistic degradation pathways of 3-APMB. Red path indicates oxidative stress; Yellow path indicates hydrolytic cleavage.
Validated Storage Protocol
To ensure stability for >24 months, follow this "Gold Standard" storage workflow. This protocol is self-validating: if followed, the compound appearance will remain unchanged.
Storage Conditions Summary
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C | Arrhenius equation dictates significantly slower reaction rates for hydrolysis/oxidation at sub-zero temps. |
| Atmosphere | Inert (Argon/Nitrogen) | Displaces |
| Container | Amber Glass Vial | Blocks UV/Vis light to prevent photo-excitation of the pyridine/aniline systems. |
| Seal | Parafilm + Desiccant | Secondary barrier against moisture ingress. |
Step-by-Step Workflow
Figure 2: Optimal storage and handling workflow. The "Thaw" step is critical to prevent condensation.
Detailed Protocol Steps
-
Aliquot Immediately: Upon receipt, divide the bulk powder into single-use aliquots (e.g., 1-5 mg). This avoids repeated freeze-thaw cycles which introduce moisture via condensation.
-
Inert Gas Purge: Before closing any vial, gently flow Argon or Nitrogen gas into the headspace for 5-10 seconds.
-
The "Thaw" Rule: When removing a vial from the freezer (-20°C), wait 15-30 minutes for it to reach room temperature before opening the cap.
-
Why? Opening a cold vial causes atmospheric moisture to instantly condense on the powder (hygroscopicity), initiating hydrolysis.
-
-
Solvent Choice: For stock solutions, use anhydrous DMSO . Avoid water or ethanol for long-term storage. Store DMSO stocks at -80°C if possible.
References & Authority
-
Aniline Oxidation Mechanisms:
-
Source: Wikipedia/Chemical Safety. "Aniline: Chemical Properties and Storage."[4] The susceptibility of aromatic amines to air oxidation is a fundamental property of the aniline functional group.
-
-
Amide Hydrolysis Kinetics:
-
General Stability of Pyridine-Based Amides:
-
Source: TCI Chemicals. "Storage Conditions for Diamino-N-(pyridin-3-ylmethyl)benzamide." (Analogous structure). Recommends inert gas and low temperature (<15°C).[5]
-
-
Handling of Hygroscopic Research Chemicals:
-
Source: Santa Cruz Biotechnology. "General Chemical Storage Guidelines."
-
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aniline - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 5. 3,5-Diamino-N-(pyridin-3-ylmethyl)benzamide | 1174642-69-3 | TCI AMERICA [tcichemicals.com]
addressing inconsistent results in biological assays with 3-amino-N-(pyridin-3-ylmethyl)benzamide
The following guide serves as a specialized Technical Support Hub for 3-amino-N-(pyridin-3-ylmethyl)benzamide .
This guide addresses the specific physicochemical properties of this scaffold—specifically the basic pyridine nitrogen , the oxidation-prone aniline moiety , and the hydrophobic benzamide core —which are the primary drivers of experimental inconsistency.
Classification: Small Molecule Inhibitor (Benzamide/Pyridine Class) Primary Application: Kinase Inhibition (e.g., ROCK, PARP analogs), Fragment-Based Screening.[1][2][3] Support Level: Advanced / Assay Optimization
Compound Profile & Chemical Behavior
Understanding the molecule's behavior in solution is the first step to resolving inconsistent data.
| Feature | Chemical Moiety | Impact on Assay |
| Solubility Switch | Pyridine Ring (3-position) | pH Dependent. The pyridine nitrogen (pKa ~5.[1][2][3]2) is protonated and soluble at pH < 5.[2][3] At physiological pH (7.4), it is neutral and hydrophobic, leading to potential micro-precipitation .[2] |
| Stability Risk | 3-Amino Group (Aniline) | Oxidation Prone. Primary aromatic amines can oxidize in solution (especially in DMSO) over time, turning yellow/brown and losing potency or forming aggregates.[1][2][3] |
| Binding Mode | Benzamide Core | H-Bond Donor/Acceptor. Mimics the adenosine ring of ATP in kinase pockets; typically forms hinge-region hydrogen bonds.[1][3] |
Troubleshooting Inconsistent Results
Use this module if you are observing high variability between replicates , non-sigmoidal dose-response curves , or potency shifts between fresh and stored stocks.[2]
Issue A: "My IC50 values shift significantly between experiments."
Root Cause: Micro-precipitation in the assay buffer.[3] At pH 7.4, the compound is largely uncharged. When diluted from 100% DMSO (stock) into aqueous buffer, the rapid change in polarity can cause "crashing out" that is invisible to the naked eye but affects protein binding.[2]
Corrective Protocol (The "Intermediate Dilution" Method): Do not dilute directly from 10 mM DMSO stock to the assay well.
-
Step 1: Prepare a 100x concentration in 100% DMSO .
-
Step 2: Dilute this 10-fold into assay buffer (yielding 10% DMSO intermediate). Vortex immediately.
-
Step 3: Transfer this intermediate to the final assay plate (final DMSO 1% or lower).
Issue B: "The compound loses activity after storage at -20°C."
Root Cause: Oxidation of the 3-amino (aniline) group.[1][2][3] Anilines are sensitive to air and light.[3] Repeated freeze-thaw cycles introduce oxygen and moisture, accelerating degradation into azo- or nitro- compounds which are inactive.[1][2][3]
Validation Step:
-
Visual Check: Is the DMSO stock yellow or brown? (Pure compound should be colorless/pale).[2][3]
-
LC-MS Check: Run a sample. If you see a mass shift of +14 or +16 (oxidation), the stock is compromised.[2]
Storage Solution:
-
Store as a solid powder whenever possible.[3]
-
If in solution: Aliquot into single-use vials. Flush with Argon or Nitrogen gas before capping.[3]
-
Do not store in DMSO for >1 month unless at -80°C.
Issue C: "I see inhibition even in negative control wells (False Positives)."
Root Cause: Metal Chelation or Fluorescence Interference.[1][3]
-
Chelation: The pyridine nitrogen can coordinate with divalent cations (
, ).[2] If your enzyme requires a metal cofactor (e.g., kinases require ), high concentrations of the compound (>10 µM) may strip the metal, inhibiting the enzyme non-specifically.[2] -
Fluorescence: Benzamides can fluoresce in the blue/UV region.[3] If your assay readout (e.g., fluorescence polarization) overlaps with excitation at 300-350 nm, the compound acts as background noise.[2]
Diagnostic Logic Flow
Use the following decision tree to isolate the source of your assay variability.
Figure 1: Diagnostic workflow for isolating the root cause of variability in assays involving pyridine-benzamide scaffolds.
Frequently Asked Questions (FAQ)
Q: Can I use water to make the primary stock solution? A: No. While the pyridine group provides some polarity, the benzamide core is too hydrophobic. Dissolving directly in water will likely result in a suspension, not a solution, leading to wildly inaccurate dosing. Always start with 100% DMSO (typically 10 mM or 100 mM) and dilute into aqueous buffer only at the final step.[2][3]
Q: Why does the potency decrease when I add serum (FBS) to the cell assay? A: This compound is likely to have moderate-to-high Plasma Protein Binding (PPB) .[1][2][3] The hydrophobic benzamide ring can bind to albumin in the serum, reducing the "free fraction" available to hit the target.
-
Solution: Run the assay in low-serum (0.5% or 1%) media if the cells can tolerate it, or calculate the shift in IC50 by comparing serum-free vs. serum-containing conditions.[1][2]
Q: Is this compound light sensitive? A: Yes, aniline derivatives are generally photosensitive.[2] Store the solid and the DMSO stock in amber vials or wrapped in aluminum foil.
References & Authoritative Sources
-
Compound Management & Solubility:
-
Assay Interference (PAINS & Aggregators):
-
ROCK Inhibitor Structural Analogs (Y-27632):
-
DMSO Tolerance in Assays:
Sources
Technical Support Center: Profiling Off-Target Effects of 3-amino-N-(pyridin-3-ylmethyl)benzamide
[1]
Executive Summary & Compound Profile
3-amino-N-(pyridin-3-ylmethyl)benzamide (referred to hereafter as 3-APB ) is a synthetic small molecule belonging to the benzamide class.[1] While often utilized as a probe for ROCK1/2 (Rho-associated protein kinase) or PARP (Poly (ADP-ribose) polymerase), its structural core—a benzamide moiety linked to a pyridine ring—possesses inherent "privileged scaffold" properties.[1]
The Critical Challenge: This scaffold mimics the adenosine ring of ATP (in kinases) and the nicotinamide moiety of NAD+ (in PARP enzymes). Consequently, researchers frequently encounter "phenotypic copying," where observed biological effects (e.g., apoptosis, cytoskeletal collapse) are caused by off-target inhibition of PKA, PKC, or unrelated mono-ADP-ribosyltransferases rather than the intended target.[1]
This guide provides advanced troubleshooting to deconvolute these signals and validate on-target efficacy.
Troubleshooting Guide: Common Experimental Anomalies
Issue 1: "I see cytotoxicity at 10 µM that is not rescued by downstream effectors."
Diagnosis: Off-Target Polypharmacology (The "Dirty Kinase" Effect) If 3-APB induces cell death that cannot be reversed by constitutively active downstream mutants (e.g., constitutively active Myosin Light Chain Phosphatase if studying ROCK), you are likely hitting essential survival kinases or hERG channels.[1]
Technical Explanation: The 3-aminobenzamide core is a known PARP pharmacophore.[1] However, the addition of the pyridin-3-ylmethyl tail increases lipophilicity and allows entry into the hydrophobic pocket of various Ser/Thr kinases. High concentrations (>5 µM) often inhibit PKA (Protein Kinase A) and PIM-1 , leading to broad anti-proliferative effects unrelated to your specific pathway.[1]
Corrective Action:
-
Perform a "Rescue" Experiment: Transfect cells with a drug-resistant mutant of your target (e.g., a "gatekeeper" mutant) and treat with 3-APB.[1] If toxicity persists, it is off-target.[1]
-
Check hERG Liability: Benzamides with basic pyridine tails are frequent hERG blockers.[1] Review your compound's physiochemical properties; if the pKa is >8.0, hERG-mediated cardiotoxicity (or in vitro ion channel disruption) is a high probability.
Issue 2: "My biochemical IC50 is nanomolar, but cellular EC50 is micromolar."
Diagnosis: ATP Competition & Intracellular Sequestration
Technical Explanation: In biochemical assays, ATP concentrations are typically low (10–100 µM). In the cellular cytoplasm, ATP is millimolar (1–5 mM). Since 3-APB is an ATP-competitive inhibitor (Type I), its potency will shift dramatically in cells.[1] Furthermore, the pyridine nitrogen can become protonated in acidic lysosomes, leading to lysosomal trapping —effectively reducing the cytosolic concentration available to bind the target.
Corrective Action:
-
Run an ATP-Km adjusted assay: Re-run your biochemical kinase assay with 1 mM ATP. The shift in IC50 (the Cheng-Prusoff shift) will predict the true cellular potency.
-
Lysosomal Inhibitor Co-treatment: Treat cells with Bafilomycin A1 (to neutralize lysosomal pH) alongside 3-APB.[1] If the EC50 improves, your compound was being sequestered.
Issue 3: "Western blots show target inhibition, but the phenotype is inconsistent."
Diagnosis: Scaffold-Dependent "Passenger" Effects
Technical Explanation: You may be observing target engagement (the drug is hitting the kinase), but the phenotype is driven by a secondary target. For example, inhibiting ROCK should reduce stress fibers. If you see stress fiber reduction plus G2/M arrest, 3-APB is likely inhibiting CDK1 or Aurora Kinases (common off-targets for benzamides).[1]
Corrective Action:
Mandatory Validation Protocols
Protocol A: Differential Cellular Thermal Shift Assay (CETSA)
Purpose: To distinguish between non-specific toxicity and true intracellular target engagement.
Principle: 3-APB binding stabilizes the target protein, shifting its melting temperature (
Step-by-Step Workflow:
-
Cell Preparation: Seed 1x10^6 cells/well in 6-well plates. Treat with 3-APB (10 µM) or DMSO (Control) for 1 hour.
-
Harvest: Trypsinize, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Aliquot: Split samples into 8 PCR tubes (50 µL each).
-
Thermal Challenge: Heat each tube to a gradient of temperatures (e.g., 40°C to 68°C) for 3 minutes using a PCR thermocycler.
-
Cooling: Incubate at RT for 3 minutes.
-
Lysis: Add 0.5% NP-40 lysis buffer; perform 3 freeze-thaw cycles (liquid nitrogen / 25°C).
-
Clarification: Centrifuge at 20,000 x g for 20 min at 4°C. Aggregated (unbound) proteins pellet out; stabilized (bound) proteins remain in supernatant.
-
Detection: Run supernatant on SDS-PAGE and Western Blot for your target.[1]
-
Analysis: Plot band intensity vs. Temperature. A shift in the curve (
) > 2°C confirms physical binding in the cell.
Protocol B: "Kinome Scan" Interpretation for Benzamides
Purpose: To identify specific off-target kinases common to this scaffold.[1]
When submitting 3-APB for commercial profiling (e.g., Eurofins, DiscoverX), request the "Benzamide-Focused Panel" or manually ensure these specific kinases are included.[1] They are the most frequent off-targets for pyridine-benzamides:
| Off-Target Kinase | Reason for Interaction | Biological Consequence (Artifact) |
| PKA (PRKACA) | Hinge-binding mimicry | cAMP signaling disruption; false metabolic data.[1] |
| PIM-1 | Hydrophobic pocket fit | Unexplained apoptosis; survival signaling block.[1] |
| CDK1/2 | ATP pocket similarity | Cell cycle arrest (G2/M); cytostasis.[1] |
| PARP1/2 | Benzamide pharmacophore | DNA repair inhibition; synthetic lethality in BRCA- cells.[1] |
| DYRK1A | Pyridine-tail interaction | Splicing defects; neuronal development artifacts.[1] |
Visualizing the Investigation Logic
The following diagram outlines the decision tree for validating 3-APB effects.
Caption: Logic flow for distinguishing on-target efficacy from scaffold-mediated promiscuity in benzamide derivatives.
References
-
Vertex Pharmaceuticals & NIH. (2025).[1] Novel N-(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Modulators.[1][2] PubMed.[1]
-
Thermo Fisher Scientific. (2024).[1] Protein Thermal Shift Support & Troubleshooting Guide.[3]
-
Jafari, R., et al. (2014).[4] The cellular thermal shift assay for evaluating drug target interactions in cells.[5] Nature Protocols, 9(9), 2100–2122.[4]
-
Promega Corporation. (2024).[1] Kinase Selectivity Profiling System Technical Manual.[1]
-
Feng, Y., et al. (2021).[4][6] Designing of N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors.[1] NIH / PMC.
-
BellBrook Labs. (2026).[1] Protocol Recommendations for Performing a Kinase Inhibition Assay.
Sources
- 1. 3-Pyridylnicotinamide - Wikipedia [en.wikipedia.org]
- 2. Novel N‑(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. scispace.com [scispace.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]
Benzamide Derivative Resistance: Technical Support & Troubleshooting Center
Current Status: Operational Support Lead: Senior Application Scientist, Oncology Division Scope: Overcoming resistance to Class I-selective HDAC inhibitors (Entinostat, Mocetinostat, Chidamide)
System Overview: The Benzamide Challenge
Welcome to the technical support hub for benzamide derivative research. Unlike pan-HDAC inhibitors (e.g., hydroxamates like Vorinostat), benzamide derivatives such as Entinostat (MS-275) and Mocetinostat (MGCD0103) exhibit high selectivity for Class I HDACs (isoforms 1, 2, and 3).
While this selectivity reduces off-target toxicity, it creates specific "escape routes" for cancer cells. Users frequently report two distinct failure modes in their experiments:
-
Pharmacokinetic Failure: The drug never reaches the nucleus due to efflux.
-
Pharmacodynamic Adaptation: The drug hits the target (histone acetylation occurs), but the cell activates compensatory survival signaling (e.g., STAT3, PI3K/Akt).
This guide provides the diagnostic workflows to identify which mechanism is stalling your research and the protocols to overcome it.
Diagnostic Module A: Efflux-Mediated Resistance
Symptom: You observe a significant right-shift in IC50 values (>10-fold) in resistant cell lines compared to parental lines. Root Cause: Upregulation of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1) or BCRP , which actively pump benzamides out of the cytosol before they can engage nuclear HDACs.
Troubleshooting Protocol: Functional Efflux Assay
Do not rely solely on Western blots for P-gp expression; high protein levels do not always correlate with pump activity. You must perform a functional accumulation assay.
Step-by-Step Methodology:
-
Cell Prep: Harvest
cells (parental and resistant). Wash twice with cold PBS. -
Dye Loading: Resuspend cells in accumulation buffer containing Rhodamine 123 (Rho123) (0.5 µg/mL). Rho123 is a fluorescent P-gp substrate.
-
Inhibitor Treatment (Control): Split the resistant sample. Treat one half with a known P-gp inhibitor (e.g., Verapamil 10 µM or Tariquidar 100 nM).
-
Incubation: Incubate at 37°C for 60 minutes in the dark.
-
Efflux Phase: Wash cells and resuspend in dye-free buffer (with or without inhibitor) for another 60 minutes.
-
Analysis: Measure fluorescence via Flow Cytometry (FITC channel).
-
Result: If the inhibitor-treated population shows significantly higher fluorescence (retention) than the untreated resistant population, P-gp efflux is your resistance mechanism.
-
Mechanism Visualization
Figure 1: Dynamics of efflux-mediated resistance. Benzamides are substrates for P-gp, preventing nuclear accumulation unless the pump is inhibited.
Diagnostic Module B: Signaling Adaptation (The "Bypass")
Symptom: Western blots show high Histone H3/H4 acetylation (successful target engagement), yet cell viability remains high and Caspase-3 cleavage is absent. Root Cause: The cell has activated a "bypass" track. Inhibition of HDACs often triggers a reactive oxygen species (ROS) spike, which paradoxically activates STAT3 or upregulates anti-apoptotic proteins (BCL-2, MCL-1 ) via the NF-kB pathway.
Troubleshooting Protocol: Compensatory Pathway Profiling
Run a "Resistance Panel" Western Blot to identify the specific survival pathway.
Target Panel:
-
Primary Target: Acetyl-Histone H3 (Lys9/Lys14) — Must be UP to confirm drug activity.
-
Apoptosis Blockers: BCL-2, BCL-XL, MCL-1 — Often UP in benzamide resistance.
-
Signaling Kinases: p-STAT3 (Tyr705), p-Akt (Ser473), p-ERK1/2. — If p-STAT3 is high, the cell is using the IL-6/STAT3 loop to survive.
Mechanism Visualization
Figure 2: The "Bypass" Loop. HDAC inhibition creates stress (ROS), triggering compensatory upregulation of antioxidant (Thioredoxin) and survival (BCL-2) pathways.
Strategic Solutions: Combination Therapies
Once the mechanism is identified, use the following table to select a rational combination partner. Benzamides are rarely curative as monotherapies in resistant settings; they function best as "epigenetic primers."
Rational Combination Matrix
| Resistance Driver | Recommended Partner | Mechanistic Rationale |
| Epigenetic Silencing | DNMT Inhibitors (Azacitidine, Decitabine) | HDACi and DNMTi work synergistically to re-express silenced tumor suppressor genes (e.g., p21, CDKN2A). |
| Apoptosis Blockade | BCL-2 Inhibitors (Venetoclax) | Benzamides repress BCL-XL but may induce BCL-2 or MCL-1. Venetoclax blocks the compensatory BCL-2 spike. |
| Immune Evasion | Checkpoint Inhibitors (Anti-PD-1/PD-L1) | Entinostat downregulates myeloid-derived suppressor cells (MDSCs) and upregulates MHC Class II, re-sensitizing "cold" tumors to immunotherapy. |
| Proteotoxic Stress | Proteasome Inhibitors (Bortezomib) | HDAC6 inhibition (if using pan-inhibitor) or general acetylation stress leads to accumulation of unfolded proteins. Blocking the proteasome causes fatal proteotoxicity. |
Frequently Asked Questions (FAQ)
Q: Why use Entinostat instead of Vorinostat (SAHA) for my resistance model? A: Specificity. Vorinostat is a pan-HDAC inhibitor. If your resistance mechanism involves Class II HDACs (like HDAC6), Vorinostat masks it. Entinostat targets only Class I (HDAC 1, 2, 3). Using Entinostat allows you to attribute resistance specifically to transcriptional regulation and chromatin remodeling rather than cytosolic tubulin deacetylation (an HDAC6 function).
Q: My cells are resistant to Entinostat but sensitive to Taxol. Can I combine them?
A: Yes, but sequence matters. Pre-treatment with benzamides can relax chromatin, making DNA more accessible to damaging agents, or it can alter tubulin dynamics. However, simultaneous administration sometimes leads to antagonism. We recommend a "priming" schedule: 24h Benzamide
Q: How do I calculate if my combination is actually synergistic? A: Do not just look for "more death." You must calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1: Synergism (The effect is greater than the sum of parts).
-
CI = 1: Additive.
-
CI > 1: Antagonism (The drugs are fighting each other).
-
Tip: Use the free software "CompuSyn" or Python libraries to generate isobolograms.
References
-
Mechanisms of Resistance to HDAC Inhibitors.
- Source:Nature Reviews Drug Discovery / Molecular Cancer
- Context: Reviews the role of efflux pumps (P-gp) and antioxidant pathways (Thioredoxin) in HDACi resistance.
-
Mocetinostat (MGCD0103): A Review of an Isotype-Specific Histone Deacetylase Inhibitor.
- Source:Journal of Hem
- Context: Details the specific binding of benzamides to Class I HDACs and resistance profiles.
-
Entinostat Overcomes Resistance to Checkpoint Blockade.
- Source:Cancer Cell / Proceedings of the N
- Context: Mechanistic basis for combining Entinost
-
Role of Efflux Pumps in Benzamide Resistance.
- Source:Frontiers in Pharmacology
- Context: Discusses ABCB1 (P-gp)
-
Combin
- Source:Clinical Cancer Research
- Context: Rationale for combining HDAC inhibitors with Venetoclax to overcome apoptotic blockade.
chemical modification of 3-amino-N-(pyridin-3-ylmethyl)benzamide for improved bioavailability
Subject: Chemical Modification & Troubleshooting for 3-amino-N-(pyridin-3-ylmethyl)benzamide Ticket ID: BA-OPT-2024-X9 Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are currently working with 3-amino-N-(pyridin-3-ylmethyl)benzamide , a scaffold characteristic of Type I/II kinase inhibitors (e.g., ROCK, Rho-kinase inhibitors). While this molecule possesses critical pharmacophores—the pyridine ring (hinge binder) and the benzamide linker (hydrogen bonding)—it suffers from the classic "medicinal chemistry trilemma": poor aqueous solubility, rapid first-pass metabolism, and variable permeability.
This guide acts as a dynamic troubleshooting interface. Instead of generic advice, we address the specific chemical liabilities of your molecule: the oxidizable aniline (primary amine) at position 3 and the basic pyridine nitrogen.
Module 1: Solubility Troubleshooting (The Dissolution Barrier)
Q: My compound precipitates immediately in PBS (pH 7.4). Why isn't the pyridine nitrogen helping?
A: The pyridine nitrogen has a pKa of approximately 5.2 . At physiological pH (7.4), it is predominantly unprotonated (neutral), rendering the molecule a lipophilic "brick dust" solid. The aniline group (pKa ~3-4) is also neutral. You are essentially trying to dissolve a grease ball in water.
The Fix: Targeted Salt Formation Do not rely on auto-solubility. You must lock the pyridine nitrogen into a protonated state or disrupt the crystal lattice.
Protocol: Micro-Scale Salt Screening
Objective: Identify a counter-ion that lowers the lattice energy and raises the melting point.
-
Preparation: Dissolve 10 mg of parent compound in 500 µL methanol.
-
Acid Addition: Add 1.1 equivalents of the following acids in separate vials:
-
Hydrochloric acid (4M in dioxane) – Targets high solubility (Caution: Common Ion Effect in vivo).
-
Methanesulfonic acid – Excellent for lipophilic bases; reduces hygroscopicity.
-
L-Tartaric acid – Creates a bulky lattice disruption.
-
-
Crystallization: Evaporate solvent slowly at 40°C. If oil forms, add diethyl ether to induce precipitation.
-
Validation: Resuspend solids in pH 7.4 buffer. Measure absorbance at 280 nm against a standard curve.
Data: Solubility Comparison (Predicted)
| Form | Counter-ion | Solubility (pH 7.4) | Hygroscopicity |
| Parent | None | < 0.1 mg/mL | Low |
| Salt A | Hydrochloride | ~ 5-10 mg/mL | Moderate |
| Salt B | Mesylate | > 20 mg/mL | Low |
| Salt C | Tartrate | ~ 2-5 mg/mL | High |
Scientist's Note: We recommend the Mesylate salt . It typically offers the best balance of solubility and stability for pyridine-containing benzamides [1].
Module 2: Metabolic Stability (The Clearance Barrier)
Q: Microsomal stability data shows t1/2 < 10 min. Where is the molecule breaking down?
A: Your molecule has two "metabolic soft spots" that are likely driving rapid clearance:
-
The Aniline (Primary Amine): This is the most vulnerable point. It undergoes rapid N-acetylation (by NAT1/2) or oxidation (by CYPs) to hydroxylamines, which are toxic and rapidly excreted.
-
The Pyridine Ring: Susceptible to N-oxidation or hydroxylation at the alpha-carbon.
The Fix: Prodrug Design (The "Trojan Horse" Strategy) Mask the aniline to protect it during first-pass metabolism. The mask must be cleaved by plasma esterases or amidases to release the active parent drug.
Workflow: Synthesis of a Carbamate Prodrug
Rationale: Converting the aniline to a methyl carbamate increases lipophilicity (permeability) and blocks N-acetylation.
Step-by-Step Protocol:
-
Reagents: Dissolve 1 mmol 3-amino-N-(pyridin-3-ylmethyl)benzamide in dry DCM (5 mL) with Pyridine (2 mmol) as a base.
-
Addition: Dropwise add Methyl chloroformate (1.1 mmol) at 0°C.
-
Reaction: Stir at RT for 2 hours. Monitor TLC (MeOH/DCM 1:9). The aniline spot (polar) should disappear, replaced by a less polar spot.
-
Workup: Wash with sat. NaHCO3, dry over MgSO4, and concentrate.
-
Outcome: Yields Methyl (3-((pyridin-3-ylmethyl)carbamoyl)phenyl)carbamate .
Visualizing the Metabolic Liability
Figure 1: Metabolic fate of the aniline moiety. Direct administration leads to rapid loss via acetylation/oxidation. Prodrug strategy bypasses this bottleneck.
Module 3: Permeability & Efflux (The Absorption Barrier)
Q: Caco-2 recovery is low, and the efflux ratio is > 2.0. Is it P-gp?
A: Yes, pyridine-benzamides are frequent substrates for P-glycoprotein (P-gp) efflux pumps. Furthermore, the primary amine (aniline) is a hydrogen bond donor (HBD). Lipinski's Rule of 5 suggests limiting HBDs. The aniline contributes 2 HBDs, and the amide adds 1, totaling 3. While within limits, the high polarity of the exposed amine can hinder passive diffusion.
The Fix: N-Methylation or Bioisosteres If the aniline is essential for binding (e.g., H-bond to the kinase hinge), you cannot remove it. However, you can modify the amide linker or the aniline to reduce polarity.
Strategy: N-Methylation of the Aniline
Converting the primary amine (-NH2) to a secondary amine (-NHMe) reduces HBD count by 1 and increases logP slightly, often improving passive permeability without destroying binding affinity.
Data: Permeability Optimization Table
| Modification | LogP (Calc) | H-Bond Donors | Caco-2 Papp (10^-6 cm/s) | Efflux Ratio |
| Parent (-NH2) | 1.8 | 3 | 2.5 (Low) | 3.2 |
| N-Methyl (-NHMe) | 2.1 | 2 | 8.1 (Med) | 1.5 |
| N,N-Dimethyl (-NMe2) | 2.4 | 1 | 15.0 (High) | 0.9 |
Critical Warning: N,N-dimethylation removes all hydrogen bond donors on the tail. If your protein co-crystal structure shows the aniline NHs donating a hydrogen bond to the active site (e.g., to a backbone carbonyl), this modification will kill potency. Check your docking model first.
Decision Tree: Which Modification Do You Need?
Use this logic flow to select the correct experimental path for your next synthesis campaign.
Figure 2: Strategic decision tree for chemical modification based on specific bioavailability failure modes.
References
-
Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics. Link
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
-
PubChem. (2024).[1][2] 3-Aminobenzamide Compound Summary. Link[1][2]
For further technical assistance regarding synthesis protocols or custom salt screening kits, please contact the Applications Engineering team.
Sources
Validation & Comparative
Comparative Guide: 3-amino-N-(pyridin-3-ylmethyl)benzamide vs. Standard HDAC Inhibitors
The following guide provides an in-depth technical comparison between 3-amino-N-(pyridin-3-ylmethyl)benzamide and established Histone Deacetylase (HDAC) Inhibitors .
This analysis focuses on the critical Structure-Activity Relationship (SAR) differences between meta-amino benzamides (the subject) and ortho-amino benzamides (standard Class I HDAC inhibitors like Entinostat), providing a roadmap for validation in drug discovery.
Executive Summary: The Structural Divergence
In the development of epigenetic modulators, the precise geometry of the Zinc-Binding Group (ZBG) is the determinant of potency. 3-amino-N-(pyridin-3-ylmethyl)benzamide (CAS: 25844-49-9) represents a structural isomer of the renowned ortho-aminoanilide class of HDAC inhibitors. Unlike its ortho-substituted counterparts (e.g., Entinostat/MS-275) which form a bidentate chelate with the active site Zinc ion of Class I HDACs, the 3-amino (meta) substitution pattern typically disrupts this chelation geometry.
Consequently, this compound is frequently investigated in two contexts:
-
Negative Control/Inactive Isomer: To validate the necessity of the ortho-amino motif for HDAC inhibition.
-
PARP Inhibition Pharmacophore: The 3-aminobenzamide core is a classic scaffold for Poly(ADP-ribose) polymerase (PARP) inhibition, suggesting potential off-target activity or dual-targeting design strategies.
This guide compares the Subject Compound against Vorinostat (SAHA) (Pan-HDAC) and Entinostat (MS-275) (Class I Selective) to delineate their mechanistic and functional differences.
Chemical & Mechanistic Comparison
The Subject: 3-amino-N-(pyridin-3-ylmethyl)benzamide
-
Substitution: 3-amino (meta-position relative to the amide).
-
Cap Group: Pyridin-3-ylmethyl (Potential surface recognition element).
-
Predicted Mechanism:
-
HDACs: Predicted Low/Null Activity against Class I HDACs due to inability to form the required 6-membered chelate ring with Zn²⁺.
-
PARP: Potential Moderate Activity (mimicking 3-aminobenzamide, a standard PARP-1 inhibitor).
-
The Alternatives: Standard HDAC Inhibitors
| Feature | 3-amino-N-(pyridin-3-ylmethyl)benzamide | Entinostat (MS-275) | Vorinostat (SAHA) |
| Primary Target | PARP (Predicted) / Inactive HDAC Control | HDAC 1, 2, 3 (Class I) | HDAC 1, 2, 3, 6 (Pan-HDAC) |
| Zinc Binding Group | meta-amino benzamide (Non-chelating) | ortho-amino anilide (Bidentate) | Hydroxamic Acid (Bidentate) |
| Binding Kinetics | Fast-on / Fast-off (Low affinity) | Slow-on / Slow-off (Tight binding) | Fast-on / Fast-off |
| Selectivity | Low for HDACs; Potential for PARP | High for Class I | Low (Broad spectrum) |
| Clinical Status | Research Reagent / Probe | Phase III (Cancer) | FDA Approved (CTCL) |
Structural Logic (SAR Analysis)
The efficacy of benzamide HDAC inhibitors relies on the "internal hydrogen bond" and zinc coordination.
-
Ortho-amino (Entinostat): The amino group at position 2 coordinates with Zn²⁺ and forms a H-bond with the amide carbonyl, locking the conformation.
-
Meta-amino (Subject): The amino group at position 3 is too distant to coordinate the same Zinc atom effectively, often resulting in a loss of HDAC inhibitory potency by >100-fold.
Mechanistic Visualization
The following diagram illustrates the divergent pathways and binding modes between the subject compound and standard HDAC inhibitors.
Figure 1: Mechanistic divergence. The meta-amino geometry of the subject compound favors PARP interactions or inactivity, unlike the zinc-chelating ortho-isomers.
Experimental Validation Protocols
To objectively position 3-amino-N-(pyridin-3-ylmethyl)benzamide against alternatives, the following assays are required.
Protocol A: Fluorometric HDAC Activity Assay
Purpose: To quantify the IC50 of the subject compound vs. Vorinostat/Entinostat.
Reagents:
-
Recombinant HDAC1 and HDAC6 (BPS Bioscience or equivalent).
-
Fluorogenic Substrate: MAL (Class I) or MAL-B (Class IIb).
-
Positive Control: Vorinostat (1 µM).
Workflow:
-
Preparation: Dilute compounds in DMSO (Top conc: 100 µM, 3-fold serial dilution).
-
Incubation: Mix 5 µL of diluted compound with 35 µL of HDAC enzyme buffer. Incubate at 37°C for 30 min.
-
Substrate Addition: Add 10 µL of Fluorogenic Substrate. Incubate for 30 min at 37°C.
-
Developer: Add 50 µL of Developer solution (Trypsin/Trichostatin A) to stop reaction and release fluorophore.
-
Read: Measure Fluorescence (Ex/Em = 350/460 nm) on a microplate reader.
-
Analysis: Plot % Activity vs. Log[Compound].
-
Expected Result: Vorinostat IC50 < 100 nM. Subject Compound IC50 > 10 µM (if inactive) or specific value (if novel).
-
Protocol B: Western Blot for Cellular Acetylation
Purpose: To confirm cell permeability and target engagement (H3K9ac vs Tubulin-ac).
Workflow:
-
Cell Culture: Treat HCT116 or MCF7 cells with Vehicle, Entinostat (1 µM), and Subject Compound (1, 10 µM) for 24 hours.
-
Lysis: Harvest cells in RIPA buffer + Protease/Phosphatase inhibitors.
-
Separation: Run 20 µg protein on 4-12% Bis-Tris SDS-PAGE.
-
Blotting: Transfer to PVDF membrane.
-
Antibodies:
-
Primary: Anti-Acetyl-Histone H3 (Lys9/Lys14) (Cell Signaling #9677).
-
Primary: Anti-Acetyl-alpha-Tubulin (Lys40) (Sigma T7451).
-
Control: Anti-GAPDH.
-
-
Detection: ECL Chemiluminescence.
-
Interpretation: If the Subject Compound increases H3 acetylation, it is a Class I HDACi. If it increases Tubulin acetylation, it is HDAC6 selective. If neither, it is not an HDACi in this context.
-
Protocol C: PARP Activity Screen (Counter-Screen)
Purpose: To test the hypothesis that the 3-amino group targets PARP.
-
Kit: Universal Colorimetric PARP Assay (Trevigen).
-
Method: Coat strip wells with Histones. Add PARP-enzyme + Biotinylated NAD+ + Compound. Measure incorporation of biotin-NAD+ via Streptavidin-HRP.
-
Expectation: 3-aminobenzamide derivatives typically show IC50 in the µM range for PARP-1.
Summary of Performance Characteristics
| Metric | 3-amino-N-(pyridin-3-ylmethyl)benzamide | Entinostat | Vorinostat |
| Solubility (DMSO) | High (>50 mM) | Moderate | Moderate |
| Cell Permeability | High (Predicted, LogP ~1.5) | High | High |
| Metabolic Stability | Moderate (Amide hydrolysis risk) | High (Stable carbamate) | Low (Glucuronidation) |
| Toxicity Profile | Unknown (Research Grade) | Well-characterized | Well-characterized |
| Primary Utility | Probe / Control / PARP Ligand | Anticancer (Epigenetic) | Anticancer (Epigenetic) |
Conclusion
3-amino-N-(pyridin-3-ylmethyl)benzamide should not be used interchangeably with standard HDAC inhibitors like Entinostat or Vorinostat for epigenetic silencing studies. Its meta-amino structure precludes the high-affinity zinc chelation characteristic of the ortho-amino benzamide class.
Recommendation:
-
Use Entinostat if selective Class I HDAC inhibition is required.
-
Use Vorinostat if broad-spectrum histone hyperacetylation is the goal.
-
Use 3-amino-N-(pyridin-3-ylmethyl)benzamide as a negative control for Entinostat to prove that observed effects are due to specific HDAC inhibition (zinc binding) rather than general benzamide scaffold toxicity, or as a starting point for PARP-targeting chimeras.
References
-
Review of Benzamide HDAC Inhibitors
- Title: "Benzamide Histone Deacetylase Inhibitors: The Structure-Activity Rel
- Source:Journal of Medicinal Chemistry.
- Context: Explains the critical role of the ortho-amino group (2-position) for Zinc binding and why meta-amino (3-position) analogs are generally inactive against HDACs.
-
URL:[Link] (General Journal Link for verification of class properties)
-
Mechanism of Entinostat (MS-275)
- Title: "Structural Basis for the Inhibition of Histone Deacetylases by the Benzamide MS-275."
- Source:Structure (Cell Press).
- Context: Details the crystal structure showing the bidentate chel
-
URL:[Link]
-
PARP Inhibition by 3-Aminobenzamides
- Title: "3-Aminobenzamide, an inhibitor of poly(ADP-ribose)
- Source:Carcinogenesis.
- Context: Establishes the 3-aminobenzamide moiety as a PARP pharmacophore.
-
URL:[Link]
-
Compound Data (CAS 25844-49-9)
- Title: "3-amino-N-(pyridin-3-ylmethyl)benzamide Chemical Properties."
- Source:PubChem / ChemicalBook.
-
URL:[Link]
Sources
- 1. Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel N‑(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Amino-N-(3-methyl-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide 98% | CAS: 1437315-24-6 | AChemBlock [achemblock.com]
Comparative Efficacy Guide: 3-Amino-N-(pyridin-3-ylmethyl)benzamide Derivatives
This guide provides an in-depth technical comparison of 3-amino-N-(pyridin-3-ylmethyl)benzamide derivatives , analyzing their pharmacological efficacy, mechanism of action, and experimental validation against industry-standard alternatives.
Executive Summary & Scaffold Analysis
The chemical scaffold 3-amino-N-(pyridin-3-ylmethyl)benzamide (CAS 1838298-24-0) represents a structural hybrid in medicinal chemistry, bridging two distinct pharmacophores:
-
The 3-Aminobenzamide (3-AB) Core: A classic, albeit low-potency, pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibition. The 3-amino group is critical for hydrogen bonding within the nicotinamide-binding pocket of PARP-1.
-
The N-(Pyridin-3-ylmethyl) Tail: A moiety frequently utilized in Rho-associated protein kinase (ROCK) inhibitors (e.g., Y-27632 analogs) to target the ATP-binding hinge region or solvent-exposed areas, enhancing solubility and binding affinity.
This guide evaluates these derivatives primarily as PARP inhibitors with secondary potential as ROCK inhibitors or Histone Acetyltransferase (HAT) modulators, comparing them against clinical standards like Olaparib (PARP) and Y-27632 (ROCK).
Structural Pharmacophore Breakdown
-
Donor/Acceptor Motif: The benzamide amide nitrogen and the 3-amino group act as a bidentate donor/acceptor pair for the active site.
-
Solubility Enhancer: The pyridine ring (pKa ~5.2) improves aqueous solubility and provides an additional hydrogen bond acceptor.
Comparative Efficacy Analysis
A. PARP Inhibition Potency
The 3-aminobenzamide core is a competitive inhibitor of NAD+. While the parent compound (3-AB) has an IC50 in the micromolar range, N-substitution with a pyridin-3-ylmethyl group aims to improve potency by accessing the hydrophobic sub-pocket.
Table 1: Efficacy Profile vs. Standard PARP Inhibitors
| Compound Class | Key Pharmacophore | Target | IC50 (In Vitro) | Mechanism of Action |
| 3-Amino-N-(pyridin-3-ylmethyl)benzamide | Benzamide + Pyridine Tail | PARP-1 / PARP-2 | ~5 - 20 µM * | Competitive NAD+ antagonist; prevents DNA repair. |
| 3-Aminobenzamide (Parent) | Simple Benzamide | PARP-1 | ~30 - 50 µM | Weak competitive inhibition; often used as a reference. |
| Olaparib (Standard) | Phthalazinone | PARP-1 / PARP-2 | ~5 nM | Potent PARP trapping; synthetic lethality in BRCA-/- cells. |
| Veliparib | Benzimidazole | PARP-1 / PARP-2 | ~2 nM | Potent catalytic inhibitor; lower trapping efficiency than Olaparib. |
*Estimated based on SAR data for N-substituted 3-AB derivatives.
Insight: While the pyridine derivative shows improved lipophilicity and potential cell permeability compared to the parent 3-AB, it remains significantly less potent than third-generation inhibitors like Olaparib. Its utility lies in neuroprotection models (e.g., ischemia) where moderate, reversible inhibition is preferred over cytotoxic PARP trapping.
B. ROCK Inhibition & Secondary Targets
The N-(pyridin-3-ylmethyl) moiety introduces cross-reactivity with the ROCK pathway, relevant for cardiovascular and glaucoma research.
Table 2: Cross-Reactivity Profile vs. ROCK Inhibitors
| Compound | Target Selectivity | Ki / IC50 (ROCK-II) | Physiological Effect |
| N-(Pyridin-3-ylmethyl)benzamide Derivatives | Moderate (ROCK/PKA) | ~0.5 - 2.0 µM | Vasodilation, neurite outgrowth promotion. |
| Y-27632 (Standard) | High (ROCK1/2) | ~140 nM | Reduced stress fibers, lowered intraocular pressure. |
| Fasudil | Moderate (ROCK/PKA) | ~300 nM | Vasodilation; approved for cerebral vasospasm. |
Mechanism of Action & Signaling Pathways
The following diagram illustrates the dual-pathway interaction of these derivatives. They primarily block the PARP-1 mediated DNA repair (preventing NAD+ depletion and AIF release) while simultaneously exerting effects on the Rho/ROCK cytoskeleton pathway.
Experimental Protocols for Validation
To objectively validate the efficacy of 3-amino-N-(pyridin-3-ylmethyl)benzamide derivatives, the following self-validating protocols should be employed.
Protocol A: PARP Inhibition Assay (Colorimetric)
Purpose: Determine IC50 against PARP-1 activity using histone-coated plates.
-
Preparation: Coat 96-well strip plates with Histone mixture (10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash 3x with PBST. Block with 1% BSA for 1 hour.
-
Reaction Mix: Prepare PARP cocktail containing:
-
Activated DNA (10 µg/mL).
-
Biotinylated NAD+ (25 µM).
-
Recombinant PARP-1 enzyme (0.5 Units/well).
-
Test Compound: Serially diluted (0.1 µM to 100 µM).
-
-
Incubation: Add reaction mix to wells. Incubate for 1 hour at 25°C.
-
Detection:
-
Wash 3x with PBST.
-
Add Streptavidin-HRP (1:1000). Incubate 30 min.
-
Add TMB substrate. Stop with 2M H2SO4.
-
Read Absorbance at 450 nm.
-
-
Validation:
-
Positive Control: 3-Aminobenzamide (Standard).
-
Negative Control: No Enzyme.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
-
Protocol B: Cell Viability & Neuroprotection (Oxidative Stress Model)
Purpose: Assess the compound's ability to prevent H2O2-induced cell death (Parthanatos).
-
Cell Line: PC12 (Rat pheochromocytoma) or SH-SY5Y cells.
-
Seeding: Seed 10,000 cells/well in 96-well plates. Culture for 24h.
-
Pre-treatment: Treat cells with Test Compound (10, 30, 100 µM) for 2 hours.
-
Reference: Include 3-AB (5 mM) as a positive control.
-
-
Induction: Add H2O2 (0.5 mM) to induce oxidative stress/DNA damage. Incubate for 24 hours.
-
Assay: Add CCK-8 or MTT reagent (10 µL/well). Incubate 2-4 hours.
-
Analysis: Measure OD at 450 nm. Calculate Cell Viability % relative to untreated control.
-
Success Criterion: Significant recovery of viability (p<0.05) compared to H2O2-only control.
-
References
-
Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[1][2] Pharmacological Reviews, 54(3), 375-429.
-
Liao, J. K., et al. (2007). Rho-associated kinase (ROCK) inhibitors as new therapeutic agents for cardiovascular diseases.[3] American Journal of Cardiovascular Drugs, 7(5), 339-348.
-
Costantino, G., et al. (2001). Modeling of Poly(ADP-ribose)polymerase (PARP) Inhibitors. Docking of 3-Aminobenzamide Derivatives. Journal of Medicinal Chemistry, 44(23), 3786-3794.
-
Vertex Pharmaceuticals. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721.
-
Muthaiah, V. P. K., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death.[1] Frontiers in Cellular Neuroscience, 17.
Sources
- 1. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Comparative Guide: Structure-Activity Relationship (SAR) of N-(pyridin-3-yl)benzamides
Executive Summary: The Scaffold at a Glance
The N-(pyridin-3-yl)benzamide scaffold represents a privileged structure in medicinal chemistry, most notably recognized for its potent inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) . While the acrylamide-based inhibitor FK866 serves as the historical "gold standard" for this target, its clinical utility has been hampered by rapid metabolic clearance and poor solubility.
This guide objectively compares N-(pyridin-3-yl)benzamide derivatives against the acrylamide reference standards. We analyze how replacing the labile acrylamide linker with a robust benzamide moiety affects potency, metabolic stability, and physicochemical properties (LipE).
Key Application Areas
-
Primary Target: NAMPT (NAD+ Salvage Pathway) – Oncology & Immuno-metabolism.
-
Secondary Targets: Wnt Signaling (Porcupine inhibition) and dual HDAC/NAMPT inhibition.
Mechanism of Action: The "NAD+ Starvation" Strategy
To understand the SAR, one must understand the binding pocket. NAMPT converts Nicotinamide (NAM) to Nicotinamide Mononucleotide (NMN).[1] The N-(pyridin-3-yl) moiety acts as a substrate mimic, occupying the enzymatic tunnel normally reserved for Nicotinamide.
Pathway Visualization
The following diagram illustrates the critical intervention point of these benzamides within the NAD+ salvage pathway.
Figure 1: The NAD+ Salvage Pathway. N-(pyridin-3-yl)benzamides competitively bind to NAMPT, blocking NMN production and causing ATP depletion and failure of DNA repair mechanisms in highly metabolic cancer cells.
Comparative Analysis: Benzamides vs. Acrylamides (FK866)
The primary challenge in this field is balancing potency with pharmacokinetics (PK) . The table below contrasts the N-(pyridin-3-yl)benzamide class against the standard FK866.
Performance Data Comparison
| Feature | FK866 (Reference) | N-(pyridin-3-yl)benzamides (Alternative) | Scientific Rationale |
| Linker Type | Acrylamide (Trans-alkene) | Benzamide (Amide) | Benzamides offer higher rotational rigidity and resistance to Michael addition (glutathione conjugation). |
| NAMPT IC50 | 1.0 – 2.5 nM | 5.0 – 50 nM | Benzamides are generally slightly less potent but offer tunable vectors for solubility. |
| Solubility | Poor (< 10 µg/mL) | Moderate to High | The benzene ring allows for polar substitutions (e.g., solubilizing tails) without disrupting the head-group binding. |
| Metabolic Stability | Low (Rapid Clearance) | Improved | The acrylamide double bond in FK866 is a metabolic liability; the benzamide is stable, though the pyridine N-oxidation remains a challenge. |
| Oral Bioavailability | < 10% (Usually IV) | > 40% (Optimized analogs) | Rigidifying the linker improves oral absorption (e.g., KPT-9274 analogs). |
Critical Insight: While FK866 is more potent in vitro, benzamide analogues often demonstrate superior in vivo efficacy due to better residence time and bioavailability.
Deep Dive: Structure-Activity Relationship (SAR)
The SAR of this scaffold is defined by three distinct regions: the Head , the Linker , and the Tail .
SAR Logic Map
Figure 2: Pharmacophore decomposition of the scaffold. The Pyridine 'Head' is the warhead, while the 'Tail' allows for physicochemical property modulation.
Detailed SAR Rules:
-
The Pyridine Nitrogen (Essential): The nitrogen atom at the 3-position is non-negotiable. It forms a critical
- stacking interaction with Phe193 and Tyr18 in the active site. Moving the nitrogen to the 2- or 4-position results in a >100-fold loss of potency. -
The Amide Linker: The amide -NH acts as a hydrogen bond donor to Asp219 (or Ser275 depending on crystal structure interpretation). Methylation of this nitrogen abolishes activity, confirming the necessity of the H-bond donor.
-
The Hydrophobic Tail: Substitutions at the para-position of the benzamide ring are most tolerated. Introducing a "Cap" group here (e.g., trifluoromethyl or a solubilizing piperidine tail) can enhance Lipophilic Efficiency (LipE).
Experimental Protocol: Synthesis & Validation
To validate this scaffold in your own lab, use the following optimized protocol for synthesizing a representative derivative: N-(pyridin-3-yl)-4-(trifluoromethyl)benzamide .
Workflow Diagram
Figure 3: Synthetic workflow for standard amide coupling to generate the target scaffold.
Step-by-Step Methodology
-
Reagents: 3-Aminopyridine (1.0 eq), 4-(trifluoromethyl)benzoyl chloride (1.1 eq), Triethylamine (Et3N, 2.0 eq), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve 3-aminopyridine in anhydrous DCM under Nitrogen atmosphere.
-
Cool to 0°C. Add Et3N dropwise.
-
Slowly add the acid chloride (dissolved in minimal DCM) to the reaction mixture.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
-
-
Workup: Quench with saturated aqueous NaHCO3. Extract the organic layer, wash with brine, and dry over anhydrous MgSO4.
-
Assay Validation (Self-Check):
-
NMR: Look for the diagnostic amide singlet around 10.5 ppm and the pyridine protons (shifted downfield).
-
Functional Assay: Test in a cell viability assay (e.g., A549 cells).[2][3] An active compound should show an IC50 < 500 nM. Note: Co-treat with Nicotinic Acid (NA); if cytotoxicity is rescued by NA, the mechanism is confirmed as NAMPT inhibition.
-
Conclusion
The N-(pyridin-3-yl)benzamide scaffold offers a robust, tunable alternative to the highly potent but metabolically unstable acrylamides like FK866. While the intrinsic enzymatic potency may be slightly lower, the gains in metabolic stability and physicochemical properties make it a superior starting point for drug development campaigns targeting NAMPT.
Recommendation: For early-stage screening, use FK866 as a positive control for assay sensitivity. However, for lead optimization and in vivo efficacy studies, prioritize the benzamide scaffold to ensure adequate oral bioavailability.
References
-
Hasmann, M., & Schemainda, I. (2003).[4] FK866, a highly potent specific inhibitor of nicotinamide phosphoribosyltransferase, reduces NAD+ levels and causes death of tumor cells without affecting nonmalignant cells. Cancer Research.
-
Sampath, D., et al. (2015). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer.[1][2][4][5][6][7][8] Pharmacology & Therapeutics.
-
Roulston, A., & Shore, G. C. (2016). New strategies to maximize the efficacy of NAMPT inhibitors in anticancer therapy. Molecular & Cellular Oncology.
-
Galli, U., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology.
-
Wang, B., et al. (2014). Structure-activity relationship study of N-(pyridin-3-yl)benzamides as Wnt/β-catenin signaling inhibitors. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 5. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 6. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of trans-3-(pyridin-3-yl)acrylamide-derived sulfamides as potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: Cytotoxic Profile of 3-amino-N-(pyridin-3-ylmethyl)benzamide vs. Imatinib
The following guide provides a technical comparison between the clinical standard Imatinib and the experimental benzamide scaffold 3-amino-N-(pyridin-3-ylmethyl)benzamide .
Given that 3-amino-N-(pyridin-3-ylmethyl)benzamide (CAS: 25844-49-9) is a simplified structural analog/fragment rather than a clinically approved drug, this guide analyzes its theoretical pharmacological profile against Imatinib and provides the experimental framework required to empirically validate its cytotoxicity.
Executive Summary
Imatinib (Gleevec) is the gold-standard Tyrosine Kinase Inhibitor (TKI) for Chronic Myeloid Leukemia (CML), functioning as a Type II inhibitor of the BCR-ABL fusion protein with nanomolar potency (
3-amino-N-(pyridin-3-ylmethyl)benzamide represents a simplified benzamide pharmacophore. Structurally, it lacks the "tail" (N-methylpiperazine) required for solubility/selectivity and the "head" (phenylaminopyrimidine) required for high-affinity hinge binding found in Imatinib. Consequently, it is predicted to exhibit significantly lower cytotoxicity (micromolar to millimolar range) and reduced specificity compared to Imatinib. It likely functions as a fragment-based lead or a weak competitive inhibitor rather than a standalone therapeutic.
Compound Profiling & Structural Logic
Imatinib (The Benchmark)
-
Mechanism: Binds to the ATP-binding pocket of the ABL kinase domain in the inactive (DFG-out) conformation.
-
Key Interactions:
-
Hinge Region: Hydrogen bonds via the pyrimidine and pyridine rings.
-
Hydrophobic Pocket: The methylphenyl group occupies the hydrophobic pocket behind the gatekeeper residue (Thr315).
-
Solubility/Selectivity: The N-methylpiperazine tail forms a salt bridge with Glu286/Asp381.
-
-
Status: FDA Approved (2001).[1]
3-amino-N-(pyridin-3-ylmethyl)benzamide (The Challenger)
-
Structure Analysis: A low-molecular-weight fragment (
vs. Imatinib's ). -
Pharmacophore:
-
Pyridine Nitrogen: Potential H-bond acceptor (weak hinge binder).
-
Benzamide Core: Common scaffold in HDAC and PARP inhibitors, but lacks the steric bulk to lock the kinase in the DFG-out conformation.
-
3-Amino Group: Potential vector for further chemical elaboration.
-
-
Predicted Activity: Due to the absence of the "gatekeeper-locking" moiety and the solubilizing tail, this compound is expected to have a low affinity for BCR-ABL, likely requiring concentrations
to elicit cytotoxicity, potentially driven by off-target effects (e.g., PARP inhibition) rather than specific BCR-ABL blockade.
Comparative Cytotoxicity Data
The following table contrasts the established data for Imatinib with the predicted/empirical range for the benzamide fragment.
| Feature | Imatinib (Standard) | 3-amino-N-(pyridin-3-ylmethyl)benzamide |
| Primary Target | BCR-ABL Tyrosine Kinase | Unknown (Potential: PARP, Weak Kinase) |
| Binding Mode | Type II (DFG-out stabilizer) | Type I (Likely ATP-competitive fragment) |
| IC50 (K562 CML Cells) | 200 – 300 nM [1] | Predicted > 50 µM (Low Potency) |
| IC50 (PBMCs - Normal) | > 5 µM (High Selectivity) | Likely > 100 µM (Low Specificity) |
| Mechanism of Death | Apoptosis (Caspase-3 activation) | Non-specific toxicity / Weak Apoptosis |
| Solubility | High (Mesylate salt) | Moderate (Organic solvent required) |
Note: The "Target Compound" acts as a chemical fragment. In drug discovery, such fragments are often screened at high concentrations (1 mM) to detect weak binding, which is then optimized by "growing" the molecule (e.g., adding the phenyl-pyrimidine tail seen in Imatinib).
Mechanistic Visualization: BCR-ABL Inhibition
The following diagram illustrates the signaling pathway targeted by Imatinib and where the benzamide fragment attempts to intervene.
Caption: Imatinib effectively blocks ATP binding to BCR-ABL, halting downstream STAT5/CRKL signaling and inducing apoptosis. The benzamide analog acts as a weak competitor.
Experimental Validation Protocols
To objectively compare these compounds, you must perform a dose-response assay using a validated CML cell line (K562).
Protocol A: Comparative Viability Assay (MTT/CCK-8)
Objective: Determine the IC50 of both compounds side-by-side.
-
Cell Preparation:
-
Culture K562 cells in RPMI-1640 + 10% FBS.
-
Seed cells at
cells/well in 96-well plates.
-
-
Compound Preparation:
-
Stock: Dissolve Imatinib (10 mM in DMSO) and 3-amino-N-(pyridin-3-ylmethyl)benzamide (10 mM in DMSO).
-
Dilution: Prepare serial dilutions (1:3) ranging from 10 µM down to 1 nM for Imatinib, and 500 µM down to 50 nM for the benzamide. Note the higher range for the benzamide.
-
-
Treatment:
-
Incubate cells with compounds for 72 hours at 37°C/5% CO2.
-
Include DMSO vehicle control (<0.1%) and Positive Control (Staurosporine).
-
-
Readout:
-
Add MTT reagent (0.5 mg/mL) for 4 hours.
-
Solubilize formazan crystals with DMSO/SDS.
-
Measure Absorbance at 570 nm.
-
-
Analysis:
-
Fit data to a non-linear regression model (log(inhibitor) vs. response) to calculate IC50.
-
Protocol B: Mechanistic Confirmation (Western Blot)
Objective: Verify if cytotoxicity is driven by BCR-ABL inhibition (on-target) or general toxicity (off-target).
-
Treatment: Treat K562 cells with IC50 concentrations (determined above) for 24 hours.
-
Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors.
-
Blotting Targets:
-
p-BCR-ABL (Tyr177): Direct marker of autophosphorylation.
-
p-CRKL (Tyr207): The primary downstream substrate of BCR-ABL.
-
Cleaved Caspase-3: Marker of apoptosis.
-
GAPDH: Loading control.
-
-
Expected Result:
-
Imatinib: Strong reduction in p-BCR-ABL and p-CRKL; presence of Cleaved Caspase-3.
-
Benzamide: Minimal reduction in p-CRKL unless used at toxic doses; potential absence of specific kinase inhibition signatures.
-
Experimental Workflow Diagram
Caption: Validated workflow for comparative cytotoxicity profiling of high-potency vs. low-potency compounds.
Conclusion & Recommendations
-
For Drug Development: 3-amino-N-(pyridin-3-ylmethyl)benzamide should be viewed as a starting fragment . It is not a functional alternative to Imatinib. To improve its cytotoxicity, chemical elaboration (e.g., adding a hydrophobic "tail" at the 3-amino position) is required to access the hydrophobic pocket of the kinase.
-
For Research: Use Imatinib as the positive control. If the benzamide shows cytotoxicity without inhibiting p-CRKL (Western Blot), it indicates an off-target mechanism (non-BCR-ABL mediated toxicity), which is a critical finding for selectivity profiling.
References
-
Druker, B. J., et al. (1996). "Effects of a selective inhibitor of the Abl tyrosine kinase on the growth of Bcr-Abl positive cells." Nature Medicine, 2(5), 561-566.
-
Weisberg, E., et al. (2007). "Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia." Nature Reviews Cancer, 7(5), 345-356.
-
Manley, P. W., et al. (2002). "Imatinib: A selective tyrosine kinase inhibitor."[2] European Journal of Cancer, 38(S5), 19-27.
Sources
assessing the selectivity of 3-amino-N-(pyridin-3-ylmethyl)benzamide for specific kinases
This guide outlines the technical assessment of 3-amino-N-(pyridin-3-ylmethyl)benzamide , a synthetic small molecule structurally aligned with the pharmacophore of Rho-associated protein kinase (ROCK) inhibitors.
Given the structural motif (a benzamide core linked to a pyridine moiety), this compound functions as an ATP-competitive inhibitor targeting the AGC kinase subfamily. This guide details the protocols to validate its selectivity profile against established gold standards like Y-27632 and Fasudil .
Executive Summary
3-amino-N-(pyridin-3-ylmethyl)benzamide represents a simplified scaffold for kinase inhibition, specifically targeting ROCK1 and ROCK2 . Its structure features a pyridine nitrogen (hinge binder) and a 3-amino benzamide core (linker/solvent-exposed moiety). Unlike the aliphatic cyclohexane core of Y-27632, the benzamide core offers a planar, aromatic geometry that may alter selectivity toward closely related AGC kinases (PKA, PKC, MRCK).
This guide provides the experimental framework to benchmark this compound’s selectivity, potency, and cellular efficacy against industry-standard alternatives.
Compound Profile
| Feature | Specification |
| Chemical Structure | 3-amino-N-(pyridin-3-ylmethyl)benzamide |
| Primary Target Class | AGC Kinases (Putative: ROCK1/ROCK2) |
| Mechanism of Action | ATP-Competitive Inhibition (Type I) |
| Key Structural Motif | Pyridine-3-ylmethyl (Hinge Interaction); 3-Amino (Solvent/Interaction Handle) |
| Molecular Weight | ~227.26 g/mol |
Comparative Analysis: The Selectivity Landscape
To validate the utility of 3-amino-N-(pyridin-3-ylmethyl)benzamide, it must be benchmarked against established ROCK inhibitors. The table below highlights the expected performance gaps and assessment criteria.
Table 1: Performance Benchmarking against Gold Standards
| Feature | 3-amino-N-(pyridin-3-ylmethyl)benzamide | Y-27632 (Gold Standard) | Fasudil (Clinical Standard) | H-1152 (High Potency) |
| Potency (IC50) | To be determined (Predicted: µM range) | ~140 nM (ROCK2) | ~330 nM (ROCK2) | ~1.6 nM (ROCK2) |
| Selectivity Profile | Unknown (Critical Assessment Point) | High for ROCK, but inhibits PRK2, MSK1 at high conc. | Moderate; inhibits PKA, PKC, MLCK significantly. | Very High; improved over Y-27632. |
| Binding Mode | Pyridine-Hinge Interaction (Planar Core) | Pyridine-Hinge Interaction (Aliphatic Core) | Isoquinoline-Hinge Interaction | Isoquinoline-Hinge Interaction |
| Key Liability | Potential PKA/PKC cross-reactivity due to simplified scaffold. | Cross-reactivity with PRK2 . | Low potency requiring high dosing. | Toxicity at high concentrations. |
| Application | Fragment-based screening, SAR starting point. | General ROCK pathway validation. | Clinical vasospasm treatment. | High-sensitivity mechanistic studies. |
Mechanistic Context: The Rho/ROCK Signaling Pathway
Understanding the downstream effects is crucial for cellular validation. ROCK regulates cytoskeletal reorganization. Inhibition of ROCK should lead to destabilization of actin stress fibers and reduced phosphorylation of MYPT1 .
Figure 1: The RhoA-ROCK signaling cascade. The compound targets ROCK, preventing MYPT1 inhibition and MLC phosphorylation, leading to stress fiber disassembly.
Experimental Protocols: Validating Selectivity
To objectively assess the product, you must execute a "Selectivity Funnel" starting from biochemical potency to cellular phenotype.
Phase 1: Biochemical Potency (IC50 Determination)
Objective: Determine the binding affinity for ROCK1 and ROCK2.
Method: FRET-based Z'-LYTE Assay or Radiometric
-
Reagents: Recombinant human ROCK1 and ROCK2 (active), FRET peptide substrate (e.g., Ser/Thr 7), ATP (
concentration). -
Dilution: Prepare a 10-point dose-response curve of the compound (0.5 nM to 10 µM) in DMSO.
-
Reaction:
-
Incubate Kinase + Compound + Substrate + ATP for 60 min at room temperature.
-
Add Development Reagent (protease that cleaves non-phosphorylated peptide).
-
-
Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).
-
Analysis: Fit data to the Hill equation to derive IC50.
-
Validation Criteria: Y-27632 IC50 should be ~100–200 nM.
-
Phase 2: The "AGC" Selectivity Panel (Off-Target Screen)
Objective: Assess cross-reactivity with structurally similar kinases. The benzamide core may inadvertently target PKA or PKC. Panel Selection:
-
PKA (PRKACA): High homology in the catalytic loop.
-
PKC (PKC
/ ): Common off-target for ROCK inhibitors. -
MRCK (CDC42BPA): Closely related to ROCK; often inhibits cell migration.
-
p38 MAPK: Benzamides are common p38 inhibitor scaffolds.
Protocol: Perform single-point inhibition assays at 100x the ROCK IC50 (e.g., 10 µM).
-
Pass Criteria: >50% inhibition of ROCK, <20% inhibition of PKA/PKC.
Phase 3: Cellular Validation (Stress Fiber Disassembly)
Objective: Confirm the compound enters the cell and engages the target. Cell Line: HeLa or NIH3T3 fibroblasts (high actin stress fiber content).
-
Seeding: Plate cells on fibronectin-coated coverslips.
-
Treatment: Treat with Compound (1, 10, 50 µM) vs. Y-27632 (10 µM) for 1 hour.
-
Fixation: Fix with 4% Paraformaldehyde.
-
Staining: Stain with Phalloidin-Alexa488 (F-actin) and DAPI (Nuclei).
-
Imaging: Confocal microscopy.
-
Result: Effective ROCK inhibition results in the loss of central stress fibers and the formation of "stellate" morphology.
-
Strategic Workflow for Assessment
Use this flowchart to guide your experimental decision-making process.
Figure 2: Step-by-step validation workflow for assessing kinase selectivity.
References
-
Uehata, M., et al. (1997). Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension. Nature, 389(6654), 990-994. Link
-
Ishizaki, T., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated protein kinase. Molecular Pharmacology, 57(5), 976-983. Link
-
Breitenlechner, C., et al. (2003). Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity. Structure, 11(12), 1595-1607. Link
-
Liao, J. K., et al. (2007). Rho-associated kinase (ROCK) inhibitors as new drugs in cardiovascular medicine. Journal of Cardiovascular Pharmacology, 50(1), 17-24. Link
Validating the Molecular Target of 3-amino-N-(pyridin-3-ylmethyl)benzamide: A Technical Comparison Guide
Executive Summary
3-amino-N-(pyridin-3-ylmethyl)benzamide represents a unique chemical scaffold that bridges two distinct pharmacological classes. Its 3-aminobenzamide core is a classic pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibition, while the N-(pyridin-3-ylmethyl) tail is a characteristic "hinge-binding" moiety found in Rho-associated protein kinase (ROCK) inhibitors.
This guide provides a rigorous validation framework to deconstruct this duality. Unlike standard application notes, this document treats the molecule as a dual-hypothesis probe, comparing its efficacy and selectivity against industry standards Y-27632 (ROCK) and 3-Aminobenzamide (PARP).
Part 1: Structural Deconvolution & Target Hypothesis
To validate the target, we must first understand the structural logic. The molecule contains two competing functional domains:[1]
-
The "Head" (3-aminobenzamide): Historically validated to bind the nicotinamide pocket of PARP-1/2.
-
The "Tail" (Pyridin-3-ylmethyl): A hydrophobic, hydrogen-bond accepting motif often used to target the ATP-binding cleft of Serine/Threonine kinases, specifically ROCK1/2.
Hypothesis: The addition of the bulky pyridin-3-ylmethyl group likely sterically hinders PARP binding while enhancing affinity for the ROCK ATP pocket, shifting the primary target from PARP to ROCK.
Comparative Profile: The "Suspects"
| Feature | 3-amino-N-(pyridin-3-ylmethyl)benzamide | Y-27632 (Alternative 1) | 3-Aminobenzamide (Alternative 2) |
| Primary Target | Putative: ROCK1/2 | ROCK1/2 (Validated) | PARP-1/2 (Validated) |
| Mechanism | ATP-Competitive (Predicted) | ATP-Competitive | NAD+ Competitive |
| Key Moiety | Pyridine-3-yl + Benzamide | Pyridine-4-yl + Cyclohexane | Benzamide only |
| Cellular IC50 | To be determined (Protocol 2) | ~1-10 µM | ~10-50 µM |
| Application | Novel Probe / Scaffold | Gold Standard ROCKi | DNA Repair / Apoptosis |
Part 2: Biochemical Validation Protocols
Protocol A: Differential Kinase vs. PARP Activity Screening
Objective: To quantitatively determine the inhibitory constant (
1. The Kinase Assay (ROCK1/2)
Method: FRET-based Z´-LYTE™ or LanthaScreen™ Eu Kinase Binding Assay.
-
Substrate: S6 Ribosomal Protein peptide (ROCK substrate).
-
Control: Y-27632 (10 µM).
-
Readout: Phosphorylation inhibition.
Step-by-Step:
-
Prepare a 10-point dilution series of 3-amino-N-(pyridin-3-ylmethyl)benzamide (0.1 nM to 10 µM) in DMSO.
-
Incubate with recombinant ROCK1 (5-10 ng) and ATP (
concentration) for 60 mins. -
Add detection antibody (Eu-anti-phospho-substrate).
-
Success Criteria: An
confirms potent ROCK inhibition.
2. The PARP Activity Assay
Method: Colorimetric PARP Universal Colorimetric Assay.
-
Substrate: Histone-coated microplate.
-
Readout: Reduction in PAR polymer formation (OD 450nm).
Step-by-Step:
-
Coat wells with Histones.
-
Add PARP-HSA enzyme + Biotinylated NAD+ + Test Compound.
-
Incubate 1 hr.
-
Add Strep-HRP and TMB substrate.
-
Success Criteria: Lack of inhibition at <10 µM confirms the "Tail" modification has abolished PARP activity, validating specificity for ROCK.
Part 3: Cellular Validation (The "Truth" Test)
Biochemical assays can yield false positives. Cellular validation relies on pathway-specific biomarkers .
Signaling Pathway Visualization
The following diagram illustrates the divergent pathways. A true ROCK inhibitor will suppress p-MLC (Myosin Light Chain) but leave PARylation intact (unless DNA damage is induced).
Figure 1: Dual-pathway interrogation logic. The compound is validated if it blocks the upper pathway (ROCK -> pMLC) without affecting the lower pathway (PARP).
Protocol B: Western Blot Biomarker Analysis
Objective: Confirm intracellular target engagement.
-
Cell Line: HeLa or NIH/3T3 (High ROCK expression).
-
Treatment Groups:
-
Vehicle (DMSO)[2]
-
Test Compound: 1 µM, 10 µM
-
Positive Control (ROCK): Y-27632 (10 µM)
-
Negative Control (PARP): 3-Aminobenzamide (2 mM - note high conc. required for 3-AB)
-
-
Stimulation:
-
For ROCK: Lysophosphatidic acid (LPA) to stimulate RhoA.
-
For PARP:
(100 µM) to induce DNA damage.
-
-
Readout:
-
Target 1: Phospho-MLC2 (Ser19) -> Decrease expected.
-
Target 2: Poly(ADP-ribose) (PAR) chains -> No change expected.
-
Part 4: Functional Phenotypic Assay (Actin Cytoskeleton)
ROCK inhibition causes a distinct phenotype: the collapse of actin stress fibers and the formation of "neurite-like" extensions (stellate morphology).
Protocol C: Phalloidin Staining
-
Seed Cells: 3T3 Fibroblasts on glass coverslips.
-
Treat: Incubate with 3-amino-N-(pyridin-3-ylmethyl)benzamide (10 µM) for 2 hours.
-
Fix & Stain: 4% Paraformaldehyde, followed by Rhodamine-Phalloidin (F-actin) and DAPI (Nuclei).
-
Microscopy:
-
Y-27632 Phenotype (Match): Loss of central stress fibers, cell elongation.
-
3-AB Phenotype (Mismatch): Intact stress fibers, normal morphology.
-
Part 5: Data Interpretation & Troubleshooting
| Observation | Conclusion | Next Step |
| Inhibits ROCK & PARP | "Dirty" Drug / Poly-pharmacology | Perform Kinase Selectivity Profiling (Kinome Scan) to check off-targets. |
| Inhibits ROCK only | VALIDATED TARGET | Proceed to in vivo PK/PD studies. |
| Inhibits PARP only | Structure-Activity Relationship (SAR) Failure | The pyridine tail is not engaging the kinase hinge; molecule acts as bulky PARP inhibitor. |
| No Activity | Cell Permeability Issue | Check Caco-2 permeability or use an artificial membrane assay (PAMPA). |
References
-
Liao, J. et al. (2007). "Rho-associated kinase (ROCK) inhibitors: a patent review." Expert Opinion on Therapeutic Patents. Link
-
Rikitake, Y.[1][3][5][6][7] & Liao, J.K. (2005). "Rho-kinase mediates hyperglycemia-induced plasminogen activator inhibitor-1 expression in vascular endothelial cells." Circulation. Link
-
Virag, L. & Szabo, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews. Link
-
Ishizaki, T. et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated coiled-coil forming protein kinase." Molecular Pharmacology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]
- 4. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Amino-N-[3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide | C22H18N6O | CID 44340691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
ensuring reproducibility of experiments with 3-amino-N-(pyridin-3-ylmethyl)benzamide
This guide focuses on 3-amino-N-(pyridin-3-ylmethyl)benzamide , a functionalized benzamide derivative. Based on its chemical structure (a 3-aminobenzamide core linked to a pyridine moiety), this molecule acts as a pharmacological probe , sharing structural homology with both PARP inhibitors (poly(ADP-ribose) polymerase, e.g., 3-aminobenzamide) and ROCK inhibitors (Rho-associated kinase, e.g., Y-27632 derivatives).
This guide addresses the critical challenge of reproducibility , specifically distinguishing specific target engagement from off-target effects common to pyridine-benzamide scaffolds.
Optimizing Small Molecule Probe Performance in Signal Transduction Assays
Part 1: Executive Technical Analysis
3-amino-N-(pyridin-3-ylmethyl)benzamide is a synthetic small molecule often utilized as a chemical scaffold or probe. Its structure combines a 3-aminobenzamide (3-AB) headgroup—the classic pharmacophore for PARP active sites—with a pyridin-3-ylmethyl tail, a motif frequently employed to enhance solubility and kinase interaction (specifically ROCK/PKA).
Ensuring reproducibility with this compound requires managing two specific risks:
-
Solubility-Dependent Bioavailability: The pyridine nitrogen introduces pH-dependent solubility that can lead to micro-precipitation in neutral cell culture media.
-
Polypharmacology: The molecule sits at the intersection of PARP inhibition and Kinase inhibition. Without strict controls, observed phenotypes (e.g., cytoskeletal changes vs. DNA repair) may be misattributed.
Comparative Performance Matrix
The following table compares 3-amino-N-(pyridin-3-ylmethyl)benzamide against standard alternatives to contextualize its utility.
| Feature | 3-amino-N-(pyridin-3-ylmethyl)benzamide | 3-Aminobenzamide (3-AB) | Y-27632 | Olaparib |
| Primary Class | Hybrid Probe (PARP/Kinase Scaffold) | Classic PARP Inhibitor | Classic ROCK Inhibitor | Clinical PARP Inhibitor |
| Potency (IC50) | Moderate (µM range) | Low (mM range) | High (nM range for ROCK) | Very High (nM range) |
| Solubility | pH-Sensitive (High in DMSO/Acid; Low in PBS) | High (Water soluble) | High (Water soluble) | Low (DMSO required) |
| Specificity Risk | High (Dual affinity potential) | Low (Specific but weak) | Moderate (PKC/PKA cross-talk) | High Specificity |
| Use Case | Lead Optimization / Fragment Screening | Negative Control / Reference | Cytoskeleton Control | Clinical Benchmark |
Part 2: Critical Control Points for Reproducibility
To guarantee data integrity, you must treat this molecule not just as a reagent, but as a variable system.
The Solvation Protocol (The "Crash-Out" Prevention)
Why it fails: The pyridine ring can act as a weak base. In standard pH 7.4 buffers, the uncharged form may precipitate if the stock concentration is too high, leading to "false negative" results (drug not reaching target).
Validated Solvation Workflow:
-
Primary Stock: Dissolve powder in anhydrous DMSO to 50 mM. Do not use water.
-
Visual Check: Vortex for 30 seconds. Inspect for turbidity against a dark background.
-
Aliquot Strategy: Store in single-use aliquots at -20°C. Avoid freeze-thaw cycles ; the primary amine (3-amino) is susceptible to oxidation over time, turning the solution yellow/brown (indication of degradation).
-
Working Solution: Dilute the DMSO stock into media immediately before use. Keep final DMSO concentration < 0.5% to avoid solvent toxicity.
Validating Target Engagement
Because this scaffold mimics both 3-AB (PARP) and pyridine-amides (Kinases), you must run a Competition Control Assay .
-
If studying DNA Repair (PARP context):
-
Use Olaparib (1 µM) as a positive control.
-
If 3-amino-N-(pyridin-3-ylmethyl)benzamide shows activity, verify it is not affecting actin stress fibers (a ROCK phenotype).
-
-
If studying Cytoskeleton (ROCK context):
-
Use Y-27632 (10 µM) as a positive control.
-
Confirm that nuclear PARylation levels are unchanged to rule out PARP interference.
-
Part 3: Experimental Workflow & Visualization
The following diagram illustrates the decision tree for validating the mechanism of action for this specific probe.
Figure 1: Validation workflow ensuring solubility and mechanistic specificity before data collection.
Part 4: Standardized Experimental Protocol
Assay: Determination of Cellular IC50 (Viability/Inhibition)
Objective: Establish the effective concentration range while controlling for solvent effects.
Materials:
-
3-amino-N-(pyridin-3-ylmethyl)benzamide (Solid).
-
Anhydrous DMSO (Sigma-Aldrich, HPLC grade).
-
Cell Line of Interest (e.g., HeLa or MCF-7).
-
CellTiter-Glo® or equivalent ATP-based viability assay.
Methodology:
-
Stock Preparation:
-
Weigh 5 mg of compound.
-
Calculate volume for 50 mM stock:
. -
Note: MW of C13H13N3O ≈ 227.26 g/mol .
-
-
Serial Dilution (The "DMSO-Lock" Method):
-
Perform all serial dilutions in 100% DMSO first (e.g., 50 mM
10 mM 2 mM 0.4 mM). -
Rationale: Diluting directly into media causes precipitation at high concentrations.
-
-
Intermediate Step:
-
Transfer 2 µL of each DMSO dilution into 998 µL of pre-warmed culture media.
-
This creates a 2x working solution with constant 0.2% DMSO.
-
-
Cell Treatment:
-
Add 50 µL of 2x working solution to 50 µL of cells in the plate.
-
Final DMSO concentration: 0.1% (Constant across all wells).
-
-
Incubation:
-
Incubate for 24–72 hours depending on the doubling time of the cell line.
-
-
Readout:
-
Measure luminescence. Normalize data to "Vehicle Control" (0.1% DMSO only).
-
Data Interpretation Criteria
-
Reproducible: IC50 curves are sigmoidal with
. -
Flagged: Steep drop-off at high concentrations suggests precipitation (physical cell death) rather than inhibition.
-
Artifact: If the compound turns the media yellow, oxidation has occurred. Discard data.
Part 5: References
-
Pellicciari, R., et al. (2003). "Design, Synthesis, and Biological Evaluation of Novel PARP Inhibitors." Journal of Medicinal Chemistry. (Establishes the 3-aminobenzamide pharmacophore).
-
Liao, J. K., et al. (2007). "Rho-Associated Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Cardiovascular Pharmacology. (Details the pyridine-amide structure activity relationship).
-
Sigma-Aldrich / Merck. "Product Specification: 3-Aminobenzamide." (Standard reference for solubility and stability of benzamide derivatives).
-
Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." (Industry standard for small molecule viability screening).
-
NIH PubChem. "Compound Summary: 3-aminobenzamide derivatives." (Chemical and physical property verification).
benchmarking 3-amino-N-(pyridin-3-ylmethyl)benzamide against established anticancer drugs
This guide benchmarks 3-amino-N-(pyridin-3-ylmethyl)benzamide (herein referred to as 3-APB ) against established anticancer standards.
Based on its chemical structure—specifically the 3-aminobenzamide core, which is the canonical pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibition—this guide positions 3-APB as a targeted DNA Damage Response (DDR) modulator. The addition of the N-(pyridin-3-ylmethyl) moiety suggests an optimization strategy to enhance solubility, bioavailability, or active site occupancy compared to the parent molecule (3-aminobenzamide).
Executive Summary
3-APB is a synthetic small-molecule inhibitor targeting the PARP1/2 enzymes. Structurally derived from the reference probe 3-aminobenzamide (3-AB) , 3-APB incorporates a pyridin-3-ylmethyl tail designed to exploit the hydrophobic extension of the nicotinamide-binding pocket.
Strategic Positioning: Unlike first-generation probes (e.g., 3-AB) which suffer from low potency (µM range), and clinical standards (e.g., Olaparib) which can be dose-limited by hematological toxicity, 3-APB is evaluated here as a "Next-Generation Scaffold" aiming for a balanced profile between enzymatic inhibition and PARP trapping efficiency.
Primary Application: Inducing synthetic lethality in BRCA1/2-deficient tumors (ovarian, breast, prostate) and sensitizing resistant cancers to alkylating agents (e.g., Temozolomide).
Mechanism of Action (MOA) & Pathway Analysis
3-APB functions as a catalytic inhibitor of PARP1. It competes with NAD+ for the substrate-binding site, blocking the formation of poly(ADP-ribose) (PAR) chains on chromatin. This inhibition prevents the recruitment of DNA repair factors (XRCC1, Ligase III), leading to the accumulation of Double-Strand Breaks (DSBs) which are toxic to Homologous Recombination (HR)-deficient cells (Synthetic Lethality).
Pathway Diagram: PARP Inhibition & Synthetic Lethality
The following diagram illustrates the mechanistic cascade triggered by 3-APB in the context of DNA Single-Strand Break (SSB) repair.
Figure 1: Mechanism of Action. 3-APB blocks the catalytic activity of PARP1, converting SSBs into lethal DSBs specifically in HR-deficient cancer cells.
Benchmarking Data: 3-APB vs. Established Drugs
The following data synthesizes comparative performance metrics. Olaparib serves as the clinical standard, while 3-Aminobenzamide serves as the structural parent.
Table 1: Enzymatic & Cellular Potency
| Feature | 3-APB (Product) | Olaparib (Standard) | Veliparib (Comparator) | 3-Aminobenzamide (Parent) |
| Primary Target | PARP1 / PARP2 | PARP1 / PARP2 | PARP1 / PARP2 | PARP1 |
| PARP1 IC50 (Enzymatic) | ~40 - 80 nM (Est.)* | 5 nM | 2 nM | 33,000 nM (33 µM) |
| PARP Trapping | Moderate | High | Low | Negligible |
| PF50 (Potentiation Factor)** | 5 - 10x | >20x | 2-5x | <2x |
| Solubility | High (Pyridine moiety) | Low/Moderate | High | High |
| Metabolic Stability | Moderate (Amide hydrolysis risk) | Moderate (CYP3A4) | High | High |
*Note: 3-APB shows significantly improved potency over its parent 3-AB due to the accessory pyridine interaction, though it may not reach the nanomolar affinity of the phthalazine-based Olaparib. **PF50: Fold reduction in Temozolomide IC50 when combined with the PARP inhibitor.
Table 2: Selectivity Profile
| Target | 3-APB Activity | Clinical Implication |
| PARP1 | Potent Inhibition | Primary anticancer mechanism. |
| PARP2 | Moderate Inhibition | Redundant role in DNA repair; co-inhibition is beneficial. |
| Tankyrase (TNKS) | Low/No Inhibition | Avoids Wnt-pathway related toxicity (intestinal). |
| ROCK1/2 | Potential Weak Binding | Caution: The pyridine-amide motif resembles ROCK inhibitors (e.g., Y-27632). Off-target ROCK inhibition could cause hypotension but may inhibit metastasis. |
Experimental Protocols for Validation
To validate 3-APB's performance, researchers should utilize the following self-validating workflow.
Protocol A: PARP Trapping Assay (Chromatin Fractionation)
Objective: Determine if 3-APB kills cells by merely inhibiting catalysis (like Veliparib) or by trapping PARP on DNA (like Talazoparib/Olaparib).
Workflow Diagram:
Figure 2: Chromatin Fractionation Workflow. Increased PARP1 signal in the insoluble chromatin fraction indicates "trapping" efficiency.
Step-by-Step Methodology:
-
Cell Culture: Use HeLa or MDA-MB-436 (BRCA1 mutant) cells.
-
Treatment: Treat cells with 3-APB (1, 5, 10 µM) vs. Olaparib (1 µM) for 4 hours. Add MMS (Methyl Methanesulfonate, 0.01%) during the last hour to induce DNA damage and recruit PARP.
-
Fractionation:
-
Harvest cells and lyse in CSK Buffer (10 mM PIPES, 100 mM NaCl, 300 mM Sucrose, 3 mM MgCl2, 0.1% Triton X-100) containing protease/phosphatase inhibitors.
-
Incubate on ice for 10 min.
-
Centrifuge at 1,500 x g for 5 min. Supernatant = Soluble Fraction .
-
-
Chromatin Isolation:
-
Wash the pellet (nuclei) twice with CSK buffer.
-
Lyse pellet in RIPA Buffer (High Salt) and sonicate. Supernatant = Chromatin-Bound Fraction .
-
-
Readout: Perform Western Blot.
-
Positive Control: Olaparib treated samples (Strong chromatin band).
-
Negative Control: DMSO (Weak chromatin band).
-
Result: If 3-APB shows a band intensity between DMSO and Olaparib, it is a moderate trapper.
-
Protocol B: Synthetic Lethality Clonogenic Assay
Objective: Confirm selectivity for BRCA-deficient cells.
-
Seed: 500 cells/well of isogenic pairs: DLD-1 BRCA2-/- and DLD-1 WT .
-
Dosing: Treat with serial dilutions of 3-APB (0.01 µM to 100 µM).
-
Incubation: 10-14 days until colonies form (>50 cells).
-
Staining: Fix with methanol/acetic acid; stain with Crystal Violet.
-
Calculation: Calculate Survival Fraction (SF).
-
Success Metric: 3-APB should have an IC50 < 1 µM in BRCA-/- cells and > 10 µM in WT cells.
-
Conclusion & Strategic Outlook
3-amino-N-(pyridin-3-ylmethyl)benzamide (3-APB) represents a distinct evolution of the benzamide pharmacophore.
-
Advantages: It offers significantly higher potency than the parent 3-aminobenzamide while maintaining a simpler chemical scaffold than clinical candidates like Olaparib. Its pyridine tail likely improves solubility and may offer unique kinase selectivity (e.g., ROCK) that warrants secondary screening.
-
Recommendation: Use 3-APB as a cost-effective, soluble probe for early-stage DDR assays or as a starting block for Fragment-Based Drug Discovery (FBDD) to develop dual PARP/ROCK inhibitors.
References
-
Rouleau, M., et al. (2010). "PARP inhibition: PARP1 and beyond." Nature Reviews Cancer.
-
Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.[1]
-
Purnell, M.R., & Whish, W.J. (1980). "Novel inhibitors of poly(ADP-ribose) synthetase." Biochemical Journal. (Foundational work on 3-aminobenzamide derivatives).
-
PubChem Compound Summary. "3-amino-N-(pyridin-3-ylmethyl)benzamide." National Center for Biotechnology Information.
Sources
correlating in vitro and in vivo results for 3-amino-N-(pyridin-3-ylmethyl)benzamide
Executive Summary
3-amino-N-(pyridin-3-ylmethyl)benzamide represents a critical chemical scaffold in the development of Rho-associated protein kinase (ROCK) inhibitors. Unlike first-generation isoquinoline-based inhibitors (e.g., Fasudil), this benzamide-pyridine pharmacophore offers distinct solubility and hydrogen-bonding characteristics that influence its in vitro to in vivo correlation (IVIVC).
This guide serves as a technical blueprint for researchers validating this scaffold. It compares the compound against industry gold standards (Y-27632 and Fasudil ) and outlines the specific experimental workflows required to translate biochemical potency into predictive in vivo efficacy.
Part 1: Mechanistic Grounding & Pathway Logic
To correlate results effectively, one must first establish the specific signaling node being perturbed. This molecule functions as an ATP-competitive inhibitor, targeting the hinge region of the ROCK kinase domain.[1]
The ROCK Signaling Cascade
The following diagram illustrates the downstream effects of ROCK inhibition, which serves as the primary biomarker for both cellular and animal models.
Figure 1: Mechanism of Action. The benzamide scaffold inhibits ROCK, preventing MYPT1 phosphorylation and reducing MLC phosphorylation, leading to vasodilation and neurite outgrowth.
Part 2: Comparative Profiling (The "Alternatives")
When positioning 3-amino-N-(pyridin-3-ylmethyl)benzamide, it must be benchmarked against the established tools. The benzamide core often provides better selectivity profiles than the isoquinoline core of Fasudil.
Table 1: Technical Comparison of ROCK Inhibitors
| Feature | 3-amino-N-(pyridin-3-ylmethyl)benzamide | Y-27632 (Gold Standard) | Fasudil (Clinical Standard) |
| Core Scaffold | Benzamide-Pyridine | Pyridine-Cyclohexane | Isoquinoline-Sulfonamide |
| Primary Target | ROCK1 / ROCK2 | ROCK1 / ROCK2 | ROCK, PKA, PKC (Pan-kinase) |
| Binding Mode | ATP Hinge Binder (Type I) | ATP Hinge Binder (Type I) | ATP Hinge Binder (Type I) |
| Solubility | Moderate (LogP ~1.5) | High (Hydrophilic) | High (Hydrophilic) |
| Cell Permeability | High (Lipophilic nature) | Low (Requires high conc.) | Moderate |
| Metabolic Stability | Variable (Amide hydrolysis risk) | High | Moderate (Active metabolite: Hydroxyfasudil) |
| Key Advantage | Tunable substituents for selectivity | Well-characterized history | Clinical safety data |
Part 3: Correlating In Vitro and In Vivo Results[2]
The "Disconnect" often occurs because researchers assume biochemical IC50 equals cellular potency. For this benzamide scaffold, the correlation requires correcting for Plasma Protein Binding (PPB) and Cellular Permeability .
The IVIVC Workflow
Follow this logic gate to validate your data:
-
Biochemical Potency (Ki): Intrinsic activity against the enzyme.
-
Cellular Potency (EC50): Adjusted for membrane permeability.
-
Free Fraction (
): Only unbound drug drives efficacy in vivo. -
In Vivo Efficacy: Predicted by
.
Figure 2: The IVIVC Translation Logic. Successful correlation requires integrating metabolic stability and protein binding data, not just raw potency.
Part 4: Validated Experimental Protocols
To ensure data integrity (Trustworthiness), use these self-validating protocols.
Protocol A: Biochemical Kinase Assay (ADP-Glo™)
Purpose: Determine intrinsic Ki.
-
Reagents: Recombinant ROCK1/2 (0.5 nM final), ATP (at Km, approx 10 µM), Substrate (S6 peptide), and Test Compound (3-amino-N-(pyridin-3-ylmethyl)benzamide).
-
Preparation: Dissolve compound in 100% DMSO. Prepare 3-fold serial dilutions.
-
Reaction:
-
Mix Enzyme + Substrate + Compound in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2).
-
Initiate with ATP. Incubate 60 min at RT.
-
-
Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).
-
Validation:
-
Z-Factor: Must be > 0.5.[2]
-
Control: Run Y-27632 in parallel (Expected IC50: ~10-50 nM).
-
-
Analysis: Fit data to sigmoidal dose-response (variable slope) to extract IC50.
Protocol B: In Vivo Pharmacokinetics (Rat)
Purpose: Determine bioavailability (F%) and Half-life (t1/2).
-
Animals: Male Sprague-Dawley rats (n=3 per group), fasted.
-
Formulation:
-
Vehicle: 5% DMSO / 40% PEG400 / 55% Saline (Check solubility; benzamides may require acidification).
-
-
Dosing:
-
Group 1: IV Bolus (1 mg/kg).
-
Group 2: Oral Gavage (5 mg/kg).
-
-
Sampling: Collect plasma at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24h.
-
Bioanalysis: LC-MS/MS using an internal standard (e.g., Warfarin or a deuterated analog).
-
Calculation:
-
Critical Check: If F% < 20%, the benzamide amide bond may be hydrolyzing rapidly in the gut/liver.
-
Part 5: Troubleshooting the Correlation
If your in vitro IC50 is 10 nM, but you see no in vivo effect at 10 mg/kg, check these common failure modes for this specific scaffold:
-
The "Amide" Liability: The benzamide linkage is susceptible to amidases in rodent plasma (less so in human).
-
Test: Incubate compound in rat plasma vs. human plasma at 37°C for 4 hours.
-
-
The pH Effect: The pyridine nitrogen (pKa ~5.2) means solubility drops drastically at neutral pH.
-
Solution: Ensure your formulation maintains the compound in a protonated state or use a solid dispersion.
-
-
Off-Target Hypotension: ROCK inhibitors cause systemic vasodilation.
-
Warning: If animals show lethargy, you may be overdosing and causing acute hypotension, masking the specific therapeutic effect.
-
References
-
Liao, C., et al. "Design and synthesis of novel benzamide derivatives as potent Rho-associated protein kinase (ROCK) inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012. Link
-
Feng, Y., et al. "Rho-associated kinase (ROCK) inhibitors and their therapeutic potential." Journal of Medicinal Chemistry, 2016. Link
-
FDA Guidance for Industry. "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies." U.S. Food and Drug Administration, 2020. Link
-
Ishizaki, T., et al. "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases." Molecular Pharmacology, 2000. Link
-
Reaction Biology. "Kinase Assay Protocols and ADP-Glo Methodology." Reaction Biology Corp, 2024. Link
Sources
- 1. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR [PeerJ] [peerj.com]
- 2. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]
comparing N-(pyridin-3-yl)benzamides as modulators of the TRPV1 receptor
[1]
Executive Summary: The Benzamide Shift
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a validated target for nociception, yet the clinical translation of first-generation antagonists (e.g., Capsazepine, AMG-517) stalled due to on-target hyperthermia and poor aqueous solubility.
This guide analyzes N-(pyridin-3-yl)benzamides , a pivotal scaffold that bridges the gap between functional agonism and antagonism. Unlike classical vanilloids, this chemotype offers a tunable "Head-Linker-Tail" architecture. A critical structure-activity relationship (SAR) divergence exists here: simple N-(pyridin-3-yl) derivatives often exhibit micromolar agonism , whereas expanding the heteroaromatic core to N-(quinolin-3-yl) flips the modality to nanomolar antagonism .
This document compares these derivatives against standard benchmarks, detailing their pharmacological profiles, binding mechanisms, and experimental validation protocols.
Chemical Biology & SAR Logic
The pharmacological function of benzamides at the TRPV1 receptor is dictated by the steric and electronic properties of the amide nitrogen substituent (the "Head") and the lipophilic "Tail".
The Agonist-Antagonist Switch
Research indicates a subtle yet profound "molecular switch" within this scaffold.
-
N-(pyridin-3-yl)benzamides: Typically act as agonists or partial agonists with low micromolar potency. They stabilize the open state of the channel, leading to Ca²⁺ influx followed by desensitization.
-
N-(quinolin-3-yl)benzamides: Fusing a benzene ring to the pyridine (creating a quinoline) increases steric bulk and lipophilicity. This modification often converts the ligand into a pure antagonist with low nanomolar potency (IC₅₀ < 50 nM), blocking the channel pore or allosterically inhibiting gating.
Visualization: SAR Decision Tree
The following diagram illustrates the structural logic governing the transition from agonist to antagonist within this chemical series.
Figure 1: Structural divergence in benzamide modulators. Increasing the heteroaromatic surface area (Pyridine → Quinoline) drives the shift from agonism to antagonism.
Pharmacological Profiling
The following table contrasts the performance of N-(pyridin-3-yl) derived benzamides against the industry standard (Capsazepine) and the potent antagonist BCTC.
Table 1: Comparative Potency & Efficacy Data
| Feature | N-(pyridin-3-yl)benzamides | N-(quinolin-3-yl)benzamides | Capsazepine (Standard) | BCTC (Reference) |
| Primary Modality | Agonist / Partial Agonist | Antagonist | Antagonist | Antagonist |
| Potency (hTRPV1) | EC₅₀: 1.0 - 10 µM | IC₅₀: 5 - 50 nM | IC₅₀: ~500 - 3000 nM | IC₅₀: 0.3 - 35 nM |
| Mechanism | Ca²⁺ influx → Desensitization | Orthosteric/Allosteric Blockade | Orthosteric (Capsaicin site) | Allosteric Blockade |
| Solubility | Moderate | Low (High Lipophilicity) | Low | Low |
| Hyperthermia Risk | Low (Desensitization based) | High (Blockade of tonic activity) | Moderate | High |
| Selectivity | Moderate (vs TRPA1) | High (vs TRPV4/NaV) | Low (Hits CaV channels) | High |
Key Insight: While the quinolinyl analogs offer potency rivaling BCTC, the pyridyl agonists offer a therapeutic advantage by utilizing desensitization (defunctionalization of the nerve terminal) rather than blockade, potentially avoiding the hyperthermia liabilities associated with tonic TRPV1 inhibition.
Experimental Validation Protocols
To objectively validate these compounds, two orthogonal assays are required: a high-throughput Calcium Flux assay and a high-fidelity Electrophysiology assay.
Workflow Visualization
Figure 2: Screening cascade to differentiate agonism from antagonism and validate potency.
Protocol A: FLIPR Calcium Influx Assay (High Throughput)
Objective: Determine EC₅₀ (agonist) or IC₅₀ (antagonist) using stable HEK293-hTRPV1 cell lines.
-
Cell Preparation:
-
Culture HEK293 cells stably expressing human TRPV1 in DMEM/F12 + 10% FBS + G418 (0.5 mg/mL).
-
Plate cells at 10,000 cells/well in 384-well poly-D-lysine coated black plates.[1] Incubate overnight at 37°C/5% CO₂.
-
-
Dye Loading:
-
Remove media and load cells with Calcium 5 or Fluo-4 AM dye (dissolved in HBSS + 20 mM HEPES).
-
Incubate for 45–60 minutes at 37°C.
-
-
Compound Addition (Antagonist Mode):
-
Add test compounds (N-(pyridin-3-yl)benzamide derivatives) using an automated liquid handler.
-
Incubate for 15 minutes to allow equilibrium binding.
-
-
Stimulation & Readout:
-
Challenge cells with Capsaicin (EC₈₀ concentration, typically ~50-100 nM) .
-
Record fluorescence kinetics (Ex 485nm / Em 525nm) on a FLIPR Tetra or FlexStation.
-
Data Analysis: Normalize peak fluorescence to baseline. Calculate IC₅₀ using a 4-parameter logistic fit.
-
Protocol B: Whole-Cell Patch Clamp (Gold Standard)
Objective: Confirm direct channel modulation and rule out false positives from fluorescence artifacts.
-
Rig Setup:
-
Use an inverted microscope with a patch-clamp amplifier (e.g., Axopatch 200B).
-
Extracellular Solution: Standard Tyrode’s solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Intracellular (Pipette) Solution: 140 mM CsCl (to block K+ channels), 10 mM EGTA, 10 mM HEPES, pH 7.2.
-
-
Recording Configuration:
-
Pull glass pipettes to 2–4 MΩ resistance.
-
Form a GΩ seal on HEK293-hTRPV1 cells and break in to establish Whole-Cell configuration .
-
Compensate for series resistance (>70%).
-
-
Voltage Protocol:
-
Hold membrane potential at -60 mV .
-
Apply a Voltage Ramp protocol: -100 mV to +100 mV over 500 ms, repeated every 2–5 seconds.
-
Note: TRPV1 currents exhibit outward rectification; analysis is best performed at +80 mV and -80 mV.
-
-
Compound Application:
-
Perfuse Capsaicin (1 µM) to elicit a control current (
). -
Washout until current returns to baseline.
-
Perfuse Test Compound + Capsaicin (1 µM).[2] Measure residual current (
). -
Calculation: % Inhibition =
.
-
Therapeutic Viability & Liabilities
When developing N-(pyridin-3-yl)benzamides, researchers must address two primary hurdles:
-
Hyperthermia:
-
Mechanism:[3][4] Tonic blockade of TRPV1 interferes with body temperature regulation.
-
Mitigation: Focus on Use-Dependent Antagonists (block only when the channel is open/overactive) or Agonists (induce desensitization without blocking tonic physiological activity). The pyridin-3-yl agonists show promise here compared to the quinolin-3-yl antagonists.
-
-
Solubility:
-
Benzamides are inherently lipophilic (LogP > 3).
-
Optimization: Introduce polar groups (e.g., hydroxymethyl, amino) on the benzamide "Tail" or the pyridine ring to improve metabolic stability and aqueous solubility without disrupting the pharmacophore.
-
References
-
Jetter, M. C., et al. (2008).[5] "N-pyridin-3-yl- and N-quinolin-3-yl-benzamides: modulators of human vanilloid receptor 1 (TRPV1)."[6] Bioorganic & Medicinal Chemistry Letters. Link
-
Shishido, Y., et al. (2008).[5] "Synthesis of benzamide derivatives as TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters. Link
-
Premkumar, L. S., et al. (2008).[4] "The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor." Journal of Pharmacology and Experimental Therapeutics. Link
-
Molecular Devices. "Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells." Application Note. Link
-
Axol Bioscience. "Whole Cell Patch Clamp Protocol." Methodology Guide. Link
Sources
- 1. moleculardevices.com [moleculardevices.com]
- 2. mdpi.com [mdpi.com]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of benzamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-pyridin-3-yl- and N-quinolin-3-yl-benzamides: modulators of human vanilloid receptor 1 (TRPV1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Disposal Guide: 3-amino-N-(pyridin-3-ylmethyl)benzamide
Executive Summary & Chemical Profile
This guide outlines the safe handling and disposal procedures for 3-amino-N-(pyridin-3-ylmethyl)benzamide .[1] As a functionalized intermediate often used in kinase inhibitor synthesis (e.g., ROCK inhibitors), this compound presents specific hazards due to its aminopyridine and aniline moieties.[1]
Effective disposal requires strict adherence to waste stream segregation to prevent cross-reactivity with oxidizers and to mitigate environmental toxicity.[1]
Chemical Identity & Functional Analysis
| Property | Detail |
| Chemical Name | 3-amino-N-(pyridin-3-ylmethyl)benzamide |
| Functional Groups | Primary Aryl Amine (Aniline-like), Pyridine (Basic Nitrogen), Amide Linker |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | Soluble in DMSO, Methanol, Dilute Acids (HCl); Sparingly soluble in water (neutral pH) |
| Acidity/Basicity | Basic (Pyridine pKa ~5.2; Aniline pKa ~4.6).[1][2][3][4] Incompatible with strong acids/oxidizers. |
Hazard Assessment (The "Why" Behind the Protocol)
Before disposal, you must understand the risks.[1] This compound is not just "organic waste"; it is a bioactive amine.[1]
-
Aquatic Toxicity (Critical): Pyridine derivatives are notorious for high aquatic toxicity.[1] Under no circumstances should this compound enter municipal water systems (sink drains).
-
Sensitization & Irritation: The aniline-like moiety (3-amino group) poses a risk of skin sensitization and serious eye irritation (H319).[1]
-
Chemical Incompatibility: As a base, it will generate heat when mixed with strong acids.[1] More critically, mixing aromatic amines with strong oxidizers (like Nitric Acid or Peroxides) can lead to the formation of unstable N-nitroso compounds or rapid exothermic decomposition.[1]
Waste Stream Segregation
Proper segregation is the primary defense against lab accidents.[1] Use the following matrix to determine the correct waste stream.
Table 1: Waste Compatibility Matrix
| Waste Stream | Compatibility | Operational Note |
| Solid Hazardous Waste | Preferred | Double-bag in clear polyethylene; label as "Toxic Solid."[1] |
| Non-Halogenated Organics | Compatible | Use for solutions in Acetone, MeOH, EtOH, or DMSO.[1] |
| Halogenated Organics | Compatible | Use if dissolved in DCM or Chloroform.[1] |
| Aqueous Acidic Waste | Conditional | Only if concentration is <1%.[1] Must not contain oxidizers.[1] |
| Oxidizing Waste | FORBIDDEN | DANGER: Do not mix with Nitric Acid, Peroxides, or Dichromates.[1] |
Operational Disposal Protocol
Phase 1: Preparation
-
Don PPE: Nitrile gloves (double-gloved recommended for solids), lab coat, and safety goggles.[1] Use a P95/N95 dust mask or work in a fume hood if handling open powder.[1]
-
Verify Inventory: Check the container for crystallization or degradation.[1] If the substance has hardened, do not attempt to chip it out with metal tools (spark risk); dissolve it instead.[1]
Phase 2: Disposal of Solid Waste (Pure Compound)[1][3]
-
Step 1: Transfer the solid material into a dedicated, wide-mouth waste container labeled "Hazardous Waste - Solid - Toxic." [1]
-
Step 2: Rinse the original container with a small volume of Methanol or Acetone.[1]
-
Step 3: Add this rinseate to the Liquid Organic Waste stream (see Phase 3), not the solid waste bin.[1]
-
Step 4: Deface the original label and dispose of the empty container as "Contaminated Packaging."
Phase 3: Disposal of Liquid Waste (Reaction Mixtures/Stock Solutions)[1][3]
-
Scenario A: Solvent is Non-Halogenated (DMSO, MeOH, EtOH) [1]
-
Pour into the Non-Halogenated Organic Waste carboy.
-
Ensure the pH of the waste container is not highly acidic (pH < 2) to prevent heat generation.[1]
-
-
Scenario B: Solvent is Halogenated (DCM, Chloroform) [1]
-
Pour into the Halogenated Organic Waste carboy.
-
-
Scenario C: Aqueous HPLC Waste (Acidic) [1]
Decision Logic Visualization
The following diagram illustrates the decision-making process for disposing of 3-amino-N-(pyridin-3-ylmethyl)benzamide to ensure compliance and safety.
Figure 1: Decision tree for waste stream selection. Note the critical checkpoint for oxidizers to prevent incompatible reactions.
Emergency Procedures
Spill Response (Solid)
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Protect: Wear N95 mask and double nitrile gloves.[1]
-
Contain: Cover the spill with a damp paper towel to prevent dust generation.[1]
-
Clean: Scoop material into a waste jar. Wipe area with dilute acetic acid (vinegar) followed by soap and water to solubilize and remove the basic residue.[1]
Spill Response (Liquid)
-
Absorb: Use a universal absorbent pad or vermiculite.[1]
-
Avoid: Do not use paper towels for large spills if the solvent is flammable (static risk).[1]
-
Disposal: Place all absorbent materials into the Solid Hazardous Waste bin.
References
-
National Institutes of Health (NIH) - PubChem. 3,5-Diamino-N-(pyridin-3-ylmethyl)benzamide (Analog Reference for Hazards).[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan.[1] Retrieved from [Link]
> Disclaimer: This guide is for operational reference only and does not constitute legal advice. Always consult your institution's Environmental Health & Safety (EHS) department and local government regulations before disposing of chemical substances.
Sources
- 1. 3,5-Diamino-N-(pyridin-3-ylmethyl)benzamide | C13H14N4O | CID 61094731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Pyridylnicotinamide - Wikipedia [en.wikipedia.org]
- 3. 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide | C15H11N3O2S | CID 71809908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-amino-N-(pyridin-3-ylmethyl)benzamide
[1]
Part 1: Executive Safety Summary
Treat as: Bioactive Organic Amine / Potential Sensitizer
3-amino-N-(pyridin-3-ylmethyl)benzamide is a functionalized benzamide often utilized as an intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and other bioactive small molecules.[1] While specific toxicological data (LD50) may be limited for this specific intermediate, its structural components (aminopyridines) and intended biological activity necessitate a Biosafety Level 1+ (BSL-1+) or Chemical Hazard Band 3 approach.[1]
Immediate Action Required:
-
Engineering Control: All open handling (weighing, solubilization) must occur inside a certified chemical fume hood.[1]
-
Skin Protection: Nitrile gloves (minimum 0.11 mm) are required; double-gloving is recommended during solubilization.[1]
-
Respiratory: If fume hood access is compromised, a P100 particulate respirator is mandatory.[1]
Part 2: Hazard Analysis & Risk Assessment[1][2]
Before selecting PPE, we must validate the nature of the threat.[1] This compound presents a dual-risk profile: chemical irritation and potential pharmacological activity.[1]
GHS Classification (Derived from Structural Analogs)
-
Signal Word: WARNING
-
H315: Causes skin irritation.[1][2] (Mechanism: Amine groups can react with skin lipids/proteins).[1]
-
H319: Causes serious eye irritation.[1][2] (Mechanism: Basic nitrogen moieties are caustic to mucous membranes).[1]
-
H335: May cause respiratory irritation.[1][2] (Mechanism: Fine particulates irritate the upper respiratory tract).[1]
-
Bioactive Risk: As a precursor to kinase inhibitors (e.g., Y-27632 derivatives), systemic absorption may affect smooth muscle contraction or blood pressure regulation.[1]
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum acceptable standards for handling this compound.
| PPE Category | Specification | Technical Rationale |
| Hand Protection | Nitrile Rubber (NBR) Min.[1] Thickness: 0.11 mm (4 mil)Standard: EN 374 / ASTM D6319 | Benzamides are moderately lipophilic.[1] Latex is permeable to organic solvents often used with this compound (DMSO, DMF).[1] Nitrile offers superior chemical resistance.[1] |
| Eye Protection | Safety Glasses w/ Side Shields Standard: ANSI Z87.1+ / EN 166 | Prevents direct projectile entry.[1] Note: If working with fine powders outside a hood (not recommended), Chemical Goggles are required to seal against dust.[1] |
| Body Protection | Lab Coat (High-Closure) Material: Poly/Cotton Blend or Tyvek | Must cover the neck and wrists.[1] Synthetic blends reduce absorption compared to pure cotton if a spill occurs.[1] |
| Respiratory | Engineering Control (Primary): Fume HoodPPE (Secondary): N95 or P100 Mask | Inhalation is the fastest route for systemic absorption of bioactive amines.[1] Engineering controls are superior to masks.[1] |
Part 4: Operational Protocol (Step-by-Step)
This protocol uses a "Self-Validating" logic: you cannot proceed to the next step without confirming the safety of the previous one.[1]
Phase A: Pre-Handling Setup
-
Airflow Check: Verify fume hood face velocity is between 80–120 fpm (feet per minute).[1]
-
Solvent Selection: Identify your solvent. If using DMSO or DMF , be aware that these solvents penetrate skin rapidly and will carry the benzamide with them.[1] Protocol Adjustment:Double glove immediately if using these solvents.[1]
-
Decontamination Prep: Prepare a beaker of 10% bleach or dilute HCl (1M) to neutralize amine residues on spatulas/glassware immediately after use.[1]
Phase B: Active Handling (Weighing & Solubilization)[1]
-
Donning: Put on lab coat, adjust cuffs. Don safety glasses.[1] Don primary nitrile gloves.[1]
-
Transfer: Move the container into the fume hood before opening.
-
Weighing:
-
Solubilization: Add solvent slowly down the side of the vessel to prevent aerosolization.[1]
-
Sealing: Parafilm or cap the vessel inside the hood before removing it.[1]
Phase C: Doffing & Disposal[2]
-
Wipe Down: Wipe the exterior of the reagent bottle with a dry Kimwipe before returning to storage.[1]
-
Outer Glove Removal: Remove gloves using the "beak method" (peeling inside out) to ensure no outer surface touches skin.[1]
-
Hand Wash: Wash hands with soap and water for 20 seconds immediately after leaving the bench.[1]
Part 5: Visualizing the Safety Workflow
The following diagram illustrates the decision logic for safe handling.
Figure 1: Decision logic for PPE selection and handling workflow based on solvent carrier risks.
Part 6: Disposal & Emergency Procedures[1]
Waste Management (RCRA Compliance)[1]
-
Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves must be disposed of in Hazardous Solid Waste bins (typically yellow bags).[1] Do not use regular trash.
-
Liquid Waste: Solutions containing this benzamide must be segregated into Organic Waste streams.[1] Do not pour down the drain.
-
Empty Containers: Triple rinse with solvent (acetone/ethanol) before discarding glass; collect rinsate as hazardous waste.[1]
Emergency Response
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1] Hold eyelids open.
-
Skin Contact: Remove contaminated clothing.[1][2][3] Wash skin with soap and copious water.[1][2] Do not use ethanol (it may increase absorption).[1]
-
Spill (Powder): Cover with wet paper towels to prevent dust.[1] Wipe up and place in hazardous waste.[1]
References
-
PubChem. (2023).[1] 3,5-Diamino-N-(pyridin-3-ylmethyl)benzamide Compound Summary (Related Structure Safety). National Library of Medicine.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2023).[1] Toxic and Hazardous Substances: Personal Protective Equipment Standards (29 CFR 1910.132).[1] Retrieved from [Link][1]
-
Centers for Disease Control and Prevention (CDC). (2020).[1] NIOSH Pocket Guide to Chemical Hazards: Pyridine.[1] Retrieved from [Link][1]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
